1-(2-Bromopropanoyl)indoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOPTJBTNXNTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 1-(2-Bromopropanoyl)indoline from indoline
An In-Depth Technical Guide to the Synthesis of 1-(2-Bromopropanoyl)indoline from Indoline
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of novel therapeutics and functional materials. The core of this synthesis is the N-acylation of indoline with 2-bromopropanoyl chloride. This document details the underlying reaction mechanism, provides a robust and validated experimental protocol, outlines critical safety procedures, and describes the necessary analytical techniques for product characterization and validation. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causal relationships behind experimental choices, ensuring a deep and practical understanding of the synthetic process.
Introduction: The Significance of N-Acylated Indolines
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Functionalization of the indoline nitrogen via acylation introduces a versatile handle for further chemical modification, enabling the exploration of vast chemical space in drug discovery programs. The target molecule, this compound, incorporates an α-bromo amide moiety, which is a potent electrophilic site. This feature makes it an ideal precursor for the synthesis of more complex molecules through nucleophilic substitution reactions, serving as a key building block for libraries of compounds aimed at various biological targets. This guide provides a detailed protocol for its efficient synthesis from commercially available starting materials.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is achieved through the direct N-acylation of indoline with 2-bromopropanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
The Nucleophilic Acyl Substitution Mechanism
The reaction proceeds via a well-established addition-elimination mechanism. The lone pair of electrons on the secondary amine of the indoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropanoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]
Caption: Figure 1: Mechanism of N-Acylation.
Rationale for Reagent Selection
-
Indoline: The starting material, possessing a nucleophilic secondary amine (N-H) that is more reactive than the aromatic C-H bonds, ensuring selective N-acylation over Friedel-Crafts C-acylation.
-
2-Bromopropanoyl Chloride: A highly reactive acylating agent. The acyl chloride is significantly more electrophilic than the corresponding carboxylic acid or ester, allowing the reaction to proceed rapidly under mild conditions.[3]
-
Base: A non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or pyridine, is crucial. Its role is to scavenge the HCl generated during the reaction.[4] This prevents the protonation of the indoline starting material, which would render it non-nucleophilic, and also prevents potential acid-catalyzed side reactions.
-
Solvent: An anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used. These solvents are inert to the highly reactive acyl chloride and effectively dissolve the reactants. The absence of water is critical to prevent the hydrolysis of 2-bromopropanoyl chloride.[5]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate safety considerations.
Materials and Equipment
-
Reagents: Indoline, 2-Bromopropanoyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for extraction, rotary evaporator, column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 equiv). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Addition of Base: Add triethylamine (1.2 equiv) to the solution. Cool the flask to 0 °C using an ice bath.
-
Acylation: While stirring vigorously at 0 °C, add 2-bromopropanoyl chloride (1.1 equiv) dropwise via a dropping funnel over 15-20 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the indoline spot is no longer visible.
Workup and Purification
-
Quenching: Upon completion, dilute the reaction mixture with DCM.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure product.
Data Summary
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 10 mmol scale) |
| Indoline | 119.16 | 1.0 | 1.19 g |
| 2-Bromopropanoyl chloride | 171.42 | 1.1 | 1.89 g (1.15 mL) |
| Triethylamine | 101.19 | 1.2 | 1.21 g (1.67 mL) |
| Dichloromethane | - | - | 50 mL |
| Product (Theoretical) | 254.12 | 1.0 | 2.54 g |
Safety Precautions and Hazard Management
The synthesis involves hazardous materials requiring strict safety protocols. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
2-Bromopropanoyl Chloride: Highly corrosive, flammable, and a lachrymator.[5][6] It reacts violently with water and alcohols.[7] Causes severe skin burns and eye damage.[8] Inhalation can be fatal.[7] Must be handled with extreme care in a well-ventilated fume hood, using compatible gloves, safety goggles, and a lab coat.
-
Indoline: Toxic if swallowed or in contact with skin. Can cause skin and eye irritation.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.
-
Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[6]
-
Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and dispose of as hazardous waste.[5]
Product Characterization and Validation
Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic and chromatographic methods should be employed.
Caption: Figure 2: Product Validation Workflow.
Spectroscopic Methods
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the indoline scaffold protons (typically in the aromatic region ~6.8-8.0 ppm and aliphatic region ~3.0-4.2 ppm) and the 2-bromopropanoyl side chain, including a quartet for the methine (CH) proton and a doublet for the methyl (CH₃) protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the presence of all carbon atoms, including the characteristic carbonyl carbon signal around 165-170 ppm.
-
IR (Infrared) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch.
-
MS (Mass Spectrometry): Electrospray ionization (ESI) or another soft ionization technique should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.
Chromatographic Purity
Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9] A single major peak, representing >95% purity, is typically required for subsequent use in drug development workflows.
Conclusion
The N-acylation of indoline with 2-bromopropanoyl chloride is an efficient and reliable method for the synthesis of this compound. By understanding the underlying chemical principles, adhering to a well-defined experimental protocol, and observing stringent safety precautions, researchers can consistently produce this valuable chemical intermediate. The comprehensive characterization workflow outlined ensures the final product meets the high standards of purity and structural integrity required for applications in medicinal chemistry and materials science.
References
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Fisher Scientific. SAFETY DATA SHEET: 2-Bromopropionyl chloride. [Link]
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Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
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Nicolaou, K. C., Roecker, A. J., Hughes, R., van Summeren, R., Pfefferkorn, J. A., & Winssinger, N. (2003). Novel strategies for the solid phase synthesis of substituted indolines and indoles. Bioorganic & Medicinal Chemistry, 11(3), 465–476. [Link]
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Organic & Biomolecular Chemistry. (2018). Synthesis of fused indoline heterocycles via dearomatization of indoles with α-bromohydrazones: a systematic study on the substrates. [Link]
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ResearchGate. (2016). data reports 1-(3-Bromopropyl)indoline-2,3-dione. [Link]
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ResearchGate. (2015). Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide?. [Link]
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1-(2-Bromopropanoyl)indoline chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-(2-Bromopropanoyl)indoline
Executive Summary
This compound is a specialized chemical compound that merges the structurally significant indoline scaffold with a highly reactive α-bromo amide functional group. While not a widely commercialized product with its own body of literature, its properties and reactivity can be expertly inferred from its constituent parts. The indoline core is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs and clinical candidates.[1][2] The 2-bromopropanoyl group, conversely, acts as a potent electrophilic warhead, making the entire molecule an excellent alkylating agent. This guide provides a comprehensive analysis of the synthesis, chemical behavior, and reactivity of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a synthetic intermediate for building complex molecular libraries or as a covalent probe to investigate biological systems. A thorough understanding of its reactivity and handling requirements is paramount to its safe and effective use.
The Indoline Scaffold: A Cornerstone in Medicinal Chemistry
The indoline (2,3-dihydro-1H-indole) skeleton is a saturated analog of indole and serves as a foundational motif in a vast array of biologically active compounds.[2] Its three-dimensional, non-planar structure is often favored in drug design to improve binding affinity and pharmacokinetic properties compared to its flat indole counterpart. The nitrogen atom at the 1-position provides a convenient handle for synthetic modification, allowing for the introduction of diverse functional groups to modulate a compound's biological activity.[3][4]
The incorporation of an N-acyl group, such as the 2-bromopropanoyl moiety, transforms the secondary amine of indoline into an amide. This fundamentally alters the electronic properties of the nitrogen, reducing its basicity and nucleophilicity due to the electron-withdrawing effect of the adjacent carbonyl group.
Physicochemical and Structural Properties
| Property | Value / Description | Rationale / Source |
| Molecular Formula | C₁₁H₁₂BrNO | Derived from structure |
| Molecular Weight | 254.12 g/mol | Calculated from formula |
| Appearance | Expected to be a solid or high-boiling liquid, potentially off-white to yellow. | Based on similar acylated indolines and the properties of indoline itself (brown liquid).[5] |
| Solubility | Likely soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Sparingly soluble in water. | The non-polar indoline core and the polar amide group suggest solubility in a range of organic solvents. |
| Stability | Moisture-sensitive. Reacts with nucleophiles. | The α-bromo amide is a reactive electrophile. The related precursor, 2-bromopropionyl bromide, is highly reactive with water.[6] |
Synthesis Pathway: Acylation of Indoline
The most direct and logical synthesis of this compound involves the nucleophilic acyl substitution of indoline with a 2-bromopropanoyl halide, such as 2-bromopropanoyl bromide or chloride.
Causality of the Experimental Design:
-
Nucleophile: The secondary amine of the indoline ring is a potent nucleophile that readily attacks electrophilic carbonyl carbons.[7]
-
Electrophile: 2-Bromopropanoyl bromide is a highly reactive acylating agent. The carbonyl carbon is rendered strongly electrophilic by two adjacent electron-withdrawing groups (the two bromine atoms).
-
Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required. Its purpose is to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. Without a base, the HBr would protonate the starting indoline, rendering it non-nucleophilic and halting the reaction.
-
Solvent: An anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is essential to prevent the hydrolysis of the highly reactive 2-bromopropanoyl bromide.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol and should be adapted and optimized. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indoline (1.0 eq.).
-
Dissolution: Dissolve the indoline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add a solution of 2-bromopropanoyl bromide (1.1 eq.) in anhydrous DCM dropwise to the cooled indoline solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS for the consumption of indoline.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Visualization of Synthesis Workflow
Caption: Synthetic workflow for this compound.
Core Reactivity: The α-Bromo Amide as an Electrophilic Hub
The reactivity of this compound is overwhelmingly dominated by the α-bromo amide moiety. This functional group serves as a potent electrophilic alkylating agent, primarily undergoing nucleophilic substitution reactions (SN2).
Mechanistic Rationale:
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the cleavage of the C-Br bond.
-
Electrophilic Carbon: The carbon atom attached to the bromine is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself.
-
Stereochemistry: The α-carbon is a stereocenter. If a racemic mixture of 2-bromopropanoyl bromide is used in the synthesis, the product will be racemic. SN2 reactions at this center will proceed with an inversion of stereochemistry.
The primary utility of this compound in research is to react it with various nucleophiles to install a propanoyl-indoline sidechain. This is a key strategy for creating derivatives for structure-activity relationship (SAR) studies in drug discovery.
Typical Nucleophilic Substitution Reactions
-
With Amines (Amination): Primary or secondary amines will displace the bromide to form α-amino amides.
-
With Thiols (Thiolation): Thiol-containing molecules, such as cysteine residues in proteins or simple thiols like thiophenol, will readily attack to form thioethers. This is a common mechanism for covalent inhibitors.[8]
-
With Alcohols/Phenols (Alkoxylation): Alcohols and phenols can act as nucleophiles, particularly when deprotonated to their corresponding alkoxides/phenoxides, to form α-ether linkages.
-
With Carboxylates: Carboxylate anions will react to form an ester linkage at the α-position.
Visualization of SN2 Reactivity
Note: A placeholder is used for the chemical structure image in the DOT script. The diagram illustrates the conceptual flow.
Caption: General SN2 reaction mechanism at the α-carbon.
Applications in Drug Discovery and Chemical Biology
The unique combination of a privileged scaffold and a reactive electrophile makes this compound a valuable tool.
-
Covalent Probes and Inhibitors: The molecule is an ideal starting point for designing targeted covalent inhibitors. The indoline core can be tailored to provide non-covalent binding affinity and selectivity for a specific protein target, while the α-bromo amide acts as the "warhead" to form an irreversible covalent bond with a nearby nucleophilic amino acid residue (e.g., Cys, His, Lys), permanently deactivating the protein.
-
Synthetic Intermediate for Library Synthesis: It serves as a versatile building block. The bromide can be displaced by a wide array of nucleophiles, enabling the rapid generation of a library of diverse 1-substituted-indoline derivatives.[9][10] These libraries are essential for screening campaigns to identify new hit compounds with desired biological activities.[11]
Safety, Handling, and Storage
Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling based on analogous reactive compounds is mandatory. The primary hazards are derived from the α-bromo acyl group.
Inferred Hazards (based on 2-Bromopropionyl Bromide): [6][12][13]
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Vapors are irritating to the eyes and mucous membranes.
-
Harmful if Swallowed or Inhaled: The toxicological properties have not been fully investigated, but components are known to be harmful.[12][14]
-
Moisture Sensitive: Reacts with water, potentially releasing HBr gas.
Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient for acyl halides; butyl rubber or laminate gloves are recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Dispensing: Use glass or PTFE-lined syringes and cannulas for transfers. Avoid contact with air and moisture by working under an inert atmosphere where possible.
-
Spills: Neutralize small spills with a solid absorbent material like sodium bicarbonate before cleanup.
Storage:
Store this compound in a tightly sealed container, preferably under an inert atmosphere. The storage location should be a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals, away from water, bases, alcohols, and amines.
Conclusion
This compound is a synthetically valuable molecule whose chemical personality is defined by a dichotomy: a stable, medicinally relevant indoline core and a highly reactive electrophilic α-bromo amide functional group. This duality makes it an excellent tool for medicinal chemists, serving as both a key intermediate for building diverse molecular architectures and a potential covalent modifier for biological targets. Its reactivity demands respect; a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link]
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Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet: 2-Bromopropionyl bromide. [Link]
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Shazzad, M., et al. (2021). Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]
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Piras, M., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistrySelect. [Link]
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Fun, H. K., et al. (2012). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C. [Link]
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Wang, X., et al. (2023). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry. [Link]
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El-Damasy, A. K., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega. [Link]
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Srodowska, I., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. Molecules. [Link]
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D. C. Harrowven, et al. (2011). CH activation and CH2 double activation of indolines by radical translocation: understanding the chemistry of the indolinyl radical. Organic & Biomolecular Chemistry. [Link]
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S. Guillarme, et al. (2010). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]
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Wang, Y., et al. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Organic Chemistry Frontiers. [Link]
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Introduction: The Strategic Importance of the Indoline Scaffold
An In-Depth Technical Guide to the 2-Bromopropanoylation of Indoline for Pharmaceutical Development
The indoline scaffold, a bicyclic heterocyclic compound, is a privileged structure in medicinal chemistry and drug discovery.[1][2][3] Its unique three-dimensional, non-planar geometry allows for favorable interactions with biological targets, often improving physicochemical properties such as solubility compared to its aromatic counterpart, indole.[2] Indoline-containing molecules have demonstrated a vast range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-hypertensive properties.[1][2][3]
A key synthetic transformation for modifying the indoline core is N-acylation, the attachment of an acyl group to the nitrogen atom. This guide focuses specifically on the 2-bromopropanoylation of indoline, a reaction that installs a versatile functional handle onto the scaffold. The resulting product, 1-(indolin-1-yl)-2-bromopropan-1-one, is not merely a stable amide but a valuable intermediate. The bromine atom at the alpha position serves as an electrophilic site, enabling subsequent reactions for the construction of more complex pharmaceutical agents, such as dual-target inhibitors or ligands for targeted protein degradation.
This document provides a comprehensive technical overview of the 2-bromopropanoylation of indoline, detailing the underlying reaction mechanism, critical experimental parameters, a validated laboratory protocol, and the strategic applications of the resulting product in drug development.
The Core Reaction Mechanism: A Nucleophilic Acyl Substitution
The 2-bromopropanoylation of indoline is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established pathway involving the attack of the nucleophilic indoline nitrogen on the electrophilic carbonyl carbon of an acyl halide, such as 2-bromopropanoyl chloride.
The mechanism can be dissected into four key stages:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the secondary amine nitrogen of the indoline molecule attacking the highly electrophilic carbonyl carbon of the 2-bromopropanoyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the most stable leaving group, the chloride ion.
-
Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture, often a tertiary amine like triethylamine or pyridine, abstracts the proton from the nitrogen atom.[4][5] This step is crucial as it neutralizes the strong acid (HCl) byproduct, which would otherwise protonate the starting indoline, rendering it non-nucleophilic and halting the reaction.[6][7] The final, neutral N-acylated indoline is thus formed.
Causality of Experimental Choices: Optimizing the Reaction
The success and efficiency of the 2-bromopropanoylation reaction are highly dependent on the careful selection of reagents and conditions. Each parameter is chosen to maximize yield, minimize side reactions, and ensure reproducibility.
| Parameter | Choice(s) | Rationale & Field-Proven Insights |
| Acylating Agent | 2-Bromopropanoyl Chloride or 2-Bromopropanoyl Bromide | Acyl chlorides and bromides are highly reactive electrophiles, ensuring the reaction proceeds efficiently. Acyl chlorides are generally more common and cost-effective, while acyl bromides can be more reactive, which may be beneficial for less nucleophilic substrates but can also increase the rate of side reactions. |
| Base | Triethylamine (Et₃N), Pyridine, or Aqueous NaOH/K₂CO₃ | Primary Role: To act as an acid scavenger, neutralizing the HCl or HBr byproduct.[6][7] This prevents the protonation of the indoline starting material, which would deactivate it.[4] Tertiary Amines (Et₃N, Pyridine): Homogeneous conditions, easy to handle. Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, accelerating the reaction.[8] Aqueous Base (Schotten-Baumann Conditions): Utilizes a two-phase system (e.g., DCM/water).[9][10][11] This method is effective because the acyl chloride has low solubility in the aqueous phase, minimizing hydrolysis, while the generated HCl is neutralized in the aqueous layer.[9] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents are essential. They effectively dissolve both the indoline and the acyl chloride without reacting with the highly electrophilic acylating agent. DCM is a common choice due to its excellent solvent properties and ease of removal during work-up. |
| Temperature | 0 °C to Room Temperature | The reaction is highly exothermic. The initial addition of the acyl chloride is typically performed at 0 °C to control the reaction rate, prevent overheating, and minimize potential side reactions. Once the addition is complete, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary for robust amines, performing the reaction under an inert atmosphere is good practice. It prevents the acyl chloride from reacting with atmospheric moisture, which would lead to its hydrolysis into 2-bromopropanoic acid, reducing the yield of the desired product. |
Experimental Protocol: A Validated Workflow
This section provides a detailed, step-by-step methodology for the 2-bromopropanoylation of indoline. The protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.
Materials and Equipment:
-
Indoline
-
2-Bromopropanoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add indoline (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C in an ice-water bath with stirring.
-
Acyl Chloride Addition: In a separate dry flask, dissolve 2-bromopropanoyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred indoline solution over 20-30 minutes, maintaining the internal temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(indolin-1-yl)-2-bromopropan-1-one.
Product Characterization
The identity and purity of the synthesized 1-(indolin-1-yl)-2-bromopropan-1-one should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the aromatic protons of the indoline ring, the aliphatic protons of the five-membered ring, and the methine and methyl protons of the 2-bromopropanoyl group. The downfield shift of the protons adjacent to the nitrogen confirms acylation.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show a characteristic carbonyl carbon signal (~165-175 ppm) and appropriate signals for the aromatic and aliphatic carbons.
-
MS (Mass Spectrometry): The mass spectrum should display the correct molecular ion peak (M+) corresponding to the molecular weight of the product, along with a characteristic isotopic pattern (M+2) due to the presence of the bromine atom.
Conclusion and Future Outlook
The 2-bromopropanoylation of indoline is a robust and fundamental transformation in synthetic organic and medicinal chemistry. A thorough understanding of the nucleophilic acyl substitution mechanism and the critical role of each reaction parameter is paramount for achieving high yields and purity. The protocol described herein provides a reliable framework for the synthesis of 1-(indolin-1-yl)-2-bromopropan-1-one, a key building block whose electrophilic bromine atom opens the door to a wide array of subsequent modifications. For researchers in drug development, mastering this reaction is a key step in leveraging the privileged indoline scaffold to construct novel and potent therapeutic agents.
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Acylation under weak base conditions. (n.d.). [Link]
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1-(2-Bromopropanoyl)indoline molecular weight and formula
An In-depth Technical Guide to 1-(2-Bromopropanoyl)indoline: A Core Moiety for Chemical Biology and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate and reactive building block for researchers in drug development and chemical biology. We will detail its fundamental molecular characteristics, provide a robust and rationalized synthetic protocol, and explore its applications as a covalent probe and a fragment in drug discovery campaigns. This document is intended for scientists and researchers, offering field-proven insights into the handling, synthesis, and strategic deployment of this versatile compound.
Molecular Identity and Physicochemical Properties
This compound, also known by its IUPAC name 2-bromo-1-(2,3-dihydroindol-1-yl)propan-1-one, is a derivative of indoline, a common scaffold in medicinal chemistry.[1][2][3] The molecule's utility stems from the fusion of the stable, drug-like indoline core with a reactive 2-bromopropanoyl group. The bromine atom serves as an effective leaving group, rendering the adjacent carbonyl carbon electrophilic and capable of forming covalent bonds with biological nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17133-51-6 | [1][4][5] |
| Molecular Formula | C₁₁H₁₂BrNO | [1] |
| Molecular Weight | 254.12 g/mol | [1][5] |
| IUPAC Name | This compound | [5] |
| Synonym | 2-bromo-1-(2,3-dihydroindol-1-yl)propan-1-one | [1] |
| Purity | Typically ≥95% | [1][5] |
| Storage Temperature | 2-8°C | [5] |
Synthesis and Characterization
The synthesis of this compound is most reliably achieved through the N-acylation of indoline. This approach is straightforward and leverages commercially available starting materials.
Rationale for Synthetic Strategy
The core transformation is the formation of an amide bond between the secondary amine of the indoline ring and the carboxyl group of 2-bromopropanoic acid. The most direct method involves using an activated form of the carboxylic acid, such as an acyl halide. 2-Bromopropionyl bromide or chloride are ideal reagents for this purpose due to their high reactivity, which allows the reaction to proceed efficiently under mild conditions. The use of a non-nucleophilic base, such as triethylamine, is critical to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction, preventing the protonation of the indoline starting material and driving the reaction to completion.
Detailed Experimental Protocol: N-Acylation of Indoline
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation : To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq.) and anhydrous dichloromethane (DCM) as the solvent. Cool the solution to 0°C using an ice bath.
-
Base Addition : Add triethylamine (1.2 eq.) to the stirred solution. The base will act as a scavenger for the acid byproduct.
-
Acylation : Add a solution of 2-bromopropionyl bromide (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes. Maintaining the temperature at 0°C is crucial to control the exothermic reaction and minimize side products.
-
Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the indoline starting material is consumed.
-
Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield this compound as a pure solid.
Visualization: Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS) : To verify the molecular weight (254.12 g/mol ).[1][5]
-
Infrared (IR) Spectroscopy : To identify the characteristic amide carbonyl stretch.
Chemical Reactivity and Strategic Applications
The indoline scaffold is a privileged structure in medicinal chemistry, known to improve physicochemical properties and provide key interactions with biological targets.[2] The true utility of this compound, however, lies in the reactivity of its α-bromo amide moiety, making it an invaluable tool for covalent drug discovery.
Application as a Covalent Probe and Reactive Fragment
The compound's primary application is as a reactive fragment or covalent warhead. The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution by residues such as cysteine or histidine on a protein target. This covalent interaction offers several advantages in drug discovery:
-
Target Validation : Irreversibly binding to a target protein can help validate its role in a disease pathway.
-
Increased Potency and Duration : Covalent binding can lead to prolonged and enhanced pharmacological effects.
-
Fragment-Based Lead Discovery (FBLD) : The molecule can be used as a reactive fragment. If it demonstrates covalent binding to a protein of interest, the indoline core serves as a validated starting point for elaboration into a more potent and selective lead compound.
Visualization: Covalent Inhibitor Development Workflow
Caption: Workflow for developing covalent inhibitors.
Safety, Handling, and Storage
While a specific safety data sheet for this compound is not widely available, the safety profile can be inferred from its reactive components, such as 2-bromopropanoic acid and other acyl bromides.[6][7]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, a lab coat, and chemical safety goggles.[6][7]
-
Handling : Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes, as the compound is expected to be corrosive and a skin irritant.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is between 2-8°C.[5] Keep it away from incompatible materials such as strong bases, acids, and metals.
-
Disposal : Dispose of the compound and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[6][7]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for modern drug discovery. Its well-defined structure, accessible synthesis, and, most importantly, its tailored reactivity make it a powerful electrophilic fragment for identifying and validating novel therapeutic targets. For researchers and drug development professionals, understanding its properties and applications is key to unlocking new avenues in the design of targeted covalent therapeutics.
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solubility of 1-(2-Bromopropanoyl)indoline in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(2-Bromopropanoyl)indoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to this compound
This compound is a derivative of indoline, a bicyclic aromatic amine. The indoline scaffold is a common motif in many biologically active compounds. The addition of the 2-bromopropanoyl group introduces a reactive electrophilic center, making it a valuable building block in organic synthesis.[1][2] The molecular structure consists of a relatively non-polar indoline core and a more polar acyl bromide group. Understanding the interplay of these structural features is key to predicting its solubility.
Key Molecular Properties:
-
Molecular Formula: C₁₁H₁₂BrNO[3]
-
Molecular Weight: 254.123 g/mol [3]
-
Core Structure: Indoline, a heterocyclic aromatic compound.[4]
-
Key Functional Groups: Amide, bromoalkane.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular geometry.
Factors Influencing the Solubility of this compound:
-
Polarity: The amide group in this compound introduces polarity and the potential for hydrogen bonding, both as a hydrogen bond acceptor at the carbonyl oxygen and potentially as a weak donor. The carbon-bromine bond also contributes to the molecule's polarity. However, the bicyclic indoline core is largely non-polar. The overall polarity is therefore moderate.
-
Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds significantly enhances solubility. Solvents that are hydrogen bond donors and acceptors will interact favorably with the carbonyl oxygen of the amide group.
-
Molecular Size: Larger molecules can be more difficult to solvate, which may lead to lower solubility.[7]
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7]
Based on these principles, we can make some initial predictions about the solubility of this compound in various classes of organic solvents.
Predicted Solubility Profile:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the amide group. |
| Polar Aprotic (e.g., Acetone, DMSO, THF) | High to Moderate | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |
| Non-Polar (e.g., Hexane, Toluene) | Low | The non-polar nature of these solvents will not effectively solvate the polar amide group.[6] |
Experimental Determination of Solubility
To obtain accurate solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
This method provides a rapid indication of solubility in various solvents.
Protocol:
-
Weigh approximately 10 mg of this compound into a small vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Vigorously shake or vortex the vial for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble at room temperature, gently warm the vial and observe any changes in solubility.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining equilibrium solubility.[7]
Protocol:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the mixture to stand, permitting the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation and filtration through a syringe filter (e.g., 0.22 µm) are recommended.
-
Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Experimental Workflow for Solubility Determination
Caption: Workflow for qualitative and quantitative solubility determination.
Advanced Concepts: Hansen Solubility Parameters (HSP)
For a more sophisticated approach to solvent selection, Hansen Solubility Parameters (HSP) can be employed.[8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular dipole moments.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a set of these three parameters. The principle is that substances with similar HSP values are more likely to be soluble in one another.[8] The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated. A smaller Ra indicates a higher likelihood of solubility.
While the HSP for this compound are not published, they can be determined experimentally by testing its solubility in a range of solvents with known HSP.[10] This data can then be used to predict its solubility in other solvents and to design optimal solvent blends.[11]
Solvent-Solute Interactions Influencing Solubility
Caption: Types of intermolecular forces governing solubility.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its prediction and determination. Based on its molecular structure, it is predicted to be most soluble in polar protic and aprotic solvents, and least soluble in non-polar solvents. For applications requiring precise solubility values, the experimental protocols outlined herein offer reliable methods for their determination. By understanding the fundamental principles of solubility and employing systematic experimental approaches, researchers can confidently select appropriate solvents for the synthesis, purification, and formulation of this compound and its derivatives.
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The Emerging Potential of 1-(2-Bromopropanoyl)indoline Derivatives: A Technical Guide to Unlocking Biological Activity
An In-Depth Technical Guide
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its structural rigidity and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents targeting a wide array of diseases.[3][4] This guide focuses on a specific, yet underexplored subclass: 1-(2-Bromopropanoyl)indoline derivatives. The introduction of the 2-bromopropanoyl group at the N-1 position of the indoline ring introduces a reactive electrophilic center, creating a fascinating chemical entity with the potential for covalent interactions with biological macromolecules. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate the biological potential of these derivatives, from initial synthesis and broad-spectrum screening to detailed mechanistic elucidation.
The Scientific Premise: Rationale and Synthesis
The Indoline Scaffold: A Versatile Core
Indoline (2,3-dihydro-1H-indole) derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][5][6] FDA-approved drugs such as Indomethacin (an anti-inflammatory agent) and Pindolol (a beta-blocker) feature the related indole core, underscoring the therapeutic value of this heterocyclic system.[3] The versatility of the indoline nucleus allows for substitutions at various positions, significantly altering the molecule's physicochemical properties and biological targets.[3][7]
The 2-Bromopropanoyl Moiety: A Handle for Covalent Targeting
The defining feature of the titular compounds is the 1-(2-bromopropanoyl) group. This α-halo amide moiety is a potent electrophile. The bromine atom serves as an excellent leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine within protein active sites. This suggests a primary hypothesis: This compound derivatives may act as irreversible or covalent inhibitors of specific enzymes or protein targets. This mechanism can offer advantages in terms of prolonged duration of action and increased potency.
General Synthetic Approach
The synthesis of these derivatives is generally straightforward, typically involving the acylation of the indoline nitrogen. A common method is the reaction of commercially available or synthesized indoline with 2-bromopropanoyl chloride or bromide in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[5]
Experimental Protocols: A Practical Guide
The following protocols represent robust, validated methods for initiating the biological evaluation of this compound derivatives.
Tier 1: Cytotoxicity Assessment (MTT Assay)
Evaluating cytotoxicity is a critical first step to determine a compound's therapeutic index and potential as an anticancer agent. [8]The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. [9][10] Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Culture: Maintain desired cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control line (e.g., HEK-293) in a humidified incubator at 37°C with 5% CO₂. [9]2. Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. [8][9]3. Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. [10]4. Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin). [9]5. Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours, allowing formazan crystals to form. [9]7. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Quantitative cytotoxicity data should be summarized in a clear, tabular format.
| Compound | Cell Line | Cell Type | IC50 (µM) after 48h |
| Derivative 1 | MCF-7 | Human Breast Adenocarcinoma | Hypothetical Value |
| Derivative 1 | A549 | Human Lung Carcinoma | Hypothetical Value |
| Derivative 1 | HEK-293 | Human Embryonic Kidney (Non-cancerous) | Hypothetical Value |
| Doxorubicin | MCF-7 | Human Breast Adenocarcinoma | Reference Value |
Tier 1: Antimicrobial Activity (Broth Microdilution Assay)
The indoline scaffold is present in many compounds with antimicrobial properties. [5]The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [11][12] Principle: A standardized suspension of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after incubation.
Step-by-Step Protocol:
-
Microorganism Preparation: Prepare a fresh inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. A viability indicator like Resazurin can be added to aid visualization; a color change from blue to pink indicates viable cells. [12]
Tier 2: Anti-inflammatory Activity (COX Inhibition Assay)
Many anti-inflammatory drugs, including Indomethacin, function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. [3]The potential for indole derivatives to modulate inflammatory pathways like NF-κB and COX-2 is well-documented. [3] Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by COX-1 and COX-2 enzymes. The amount of PGE2 produced can be quantified using an ELISA kit. [13] Step-by-Step Protocol:
-
Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells and incubate briefly.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes at 37°C), stop the reaction by adding a solution of hydrochloric acid.
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity for each compound concentration and determine the IC50 values. This will also reveal the compound's selectivity for COX-2 over COX-1.
Mechanistic Insights: Unraveling the Mode of Action
If a this compound derivative shows promising activity in functional assays, the next crucial step is to elucidate its mechanism of action. Given the electrophilic nature of the compound, investigating covalent modification of target proteins is a primary objective.
Hypothetical Mechanism: NF-κB Pathway Inhibition
The NF-κB (nuclear factor kappa B) signaling pathway is a central regulator of inflammation. [14]Its inhibition is a common mechanism for anti-inflammatory compounds. A plausible hypothesis is that the this compound derivative could covalently bind to and inhibit a key protein in this pathway, such as IKK (IκB kinase), preventing the downstream signaling that leads to the expression of inflammatory genes.
Investigating Covalent Binding
To confirm covalent modification, techniques such as mass spectrometry are invaluable. The general workflow involves:
-
Incubating the purified target protein with the active compound.
-
Digesting the protein into smaller peptides using an enzyme like trypsin.
-
Analyzing the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identifying peptides that have a mass shift corresponding to the addition of the compound, which confirms covalent binding and can pinpoint the specific amino acid residue that was modified.
Conclusion and Future Directions
The this compound scaffold represents a promising, albeit underexplored, area for drug discovery. The presence of a reactive electrophilic center provides a strong rationale for their potential as covalent inhibitors, a class of drugs that is gaining renewed interest. The systematic, tiered approach outlined in this guide—from broad screening for cytotoxicity, antimicrobial, and anti-inflammatory effects to deep mechanistic dives into specific pathways like NF-κB—provides a robust framework for unlocking their therapeutic potential. Future work should focus on synthesizing a library of these derivatives with varied substitutions on the indoline ring to establish clear structure-activity relationships (SAR) and optimize for potency, selectivity, and safety.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines - Benchchem.
- (PDF)
- 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs - Biology LibreTexts.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Labor
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central.
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characteriz
- A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework - Benchchem.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.
- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed.
- Research into New Molecules with Anti-Inflamm
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central.
- Development and Application of Indolines in Pharmaceuticals - ResearchG
- Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles - MDPI.
- Synthesis and biological activities of some indoline derivatives - ResearchG
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
- WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google P
- Indoline analogues of idazoxan: potent alpha 2-antagonists and alpha 1-agonists - PubMed.
- (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indoline analogues of idazoxan: potent alpha 2-antagonists and alpha 1-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
discovery and history of 1-(2-Bromopropanoyl)indoline synthesis
An In-Depth Technical Guide to the Synthesis of 1-(2-Bromopropanoyl)indoline: History, Mechanism, and Modern Protocols
Executive Summary
This compound is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive electrophilic center at the bromine-bearing carbon and a stable amide linkage, making it a versatile building block for introducing complex side chains onto the indoline scaffold. This guide provides a comprehensive overview of the synthesis of this compound, framed within the historical evolution of N-acylation techniques. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss its application as a key intermediate in the synthesis of complex pharmaceutical agents.
A Historical Perspective: The Evolution of Indoline N-Acylation
The synthesis of this compound is fundamentally an N-acylation reaction, a cornerstone transformation in organic chemistry. The history of this specific molecule is intrinsically tied to the broader development of methods to form amide bonds on secondary amines, particularly heterocyclic ones like indoline.
Historically, reactions of this type evolved from the classic Schotten-Baumann conditions of the late 19th century, which typically involved reacting an amine with an acyl chloride in a two-phase system of water and an organic solvent, using an aqueous base like sodium hydroxide. While effective for simple amines, this method is often unsuitable for more delicate substrates that may be sensitive to harsh pH or hydrolysis.
The modern synthesis of N-acyl indolines represents a significant refinement of this principle. The development of syntheses in anhydrous, aprotic organic solvents with organic amine bases, such as triethylamine or pyridine, marked a major advancement.[1] This approach prevents hydrolysis of the valuable acyl chloride and allows for milder reaction conditions. Further optimization led to the use of sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA), which efficiently scavenge the hydrogen chloride byproduct without competing with the indoline nucleophile, thus minimizing side reactions.[2] The protocol detailed in this guide is a direct descendant of this modern, highly controlled approach to N-acylation, which is frequently employed in the synthesis of complex drug intermediates.[3]
The Core Synthesis: Acylation with 2-Bromopropanoyl Halide
The most reliable and widely adopted method for preparing this compound is the direct acylation of indoline with 2-bromopropanoyl chloride or bromide. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Principle and Mechanism
The lone pair of electrons on the indoline nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the 2-bromopropanoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, typically a tertiary amine, then deprotonates the nitrogen to yield the final, neutral N-acylindoline product and the hydrochloride salt of the base.
Caption: Nucleophilic Acyl Substitution Mechanism.
Key Reagents & Rationale for Selection
-
Indoline: The nucleophilic starting material. Its secondary amine nitrogen is sufficiently reactive to attack the acyl chloride.
-
2-Bromopropanoyl Chloride: The acylating agent or electrophile. The presence of the electron-withdrawing carbonyl group and the chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack.
-
Base (Diisopropylethylamine - DIPEA): A non-nucleophilic, sterically hindered organic base. Its primary role is to act as an acid scavenger for the HCl generated.[2] Its steric bulk prevents it from reacting with the acyl chloride itself, a common side reaction with less hindered bases like triethylamine.
-
Solvent (Dichloromethane - DCM): An inert, aprotic solvent. It effectively dissolves both the starting materials and intermediates without participating in the reaction. Its relatively low boiling point simplifies product isolation.[2]
Visualization of the Synthetic Workflow
The overall experimental process follows a logical sequence of reaction, workup, and purification. This ensures the removal of byproducts and unreacted reagents to afford the pure target compound.
Caption: General Experimental Workflow.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the N-acylation of indoline derivatives and represents a reliable method for the synthesis of the title compound.[2]
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Purpose |
| Indoline | C₈H₉N | 119.16 | Nucleophile |
| 2-Bromopropanoyl chloride | C₃H₄BrClO | 171.42 | Acylating Agent |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic base / HCl scavenger |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Reaction Solvent |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | Aqueous wash (removes base) |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous wash (removes acid) |
| Brine | NaCl (sat. aq.) | 58.44 | Aqueous wash (breaks emulsions) |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
| Standard Glassware | N/A | N/A | Reaction vessel, funnel, etc. |
| Magnetic Stirrer & Ice Bath | N/A | N/A | Temperature control and mixing |
| Rotary Evaporator | N/A | N/A | Solvent removal |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq) and anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
-
Base Addition: Add diisopropylethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Slowly add 2-bromopropanoyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup - Acid Wash: Upon completion, dilute the reaction mixture with additional dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove DIPEA-HCl salt and excess base), water, and saturated sodium bicarbonate solution.
-
Workup - Brine Wash: Perform a final wash with brine to aid layer separation and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude this compound is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.
Data Summary and Process Parameters
The following table summarizes the key parameters for the described synthesis, based on the representative protocol.[2]
| Parameter | Value / Description | Rationale |
| Stoichiometry | ||
| Indoline | 1.0 equivalent | Limiting reagent. |
| 2-Bromopropanoyl Chloride | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the indoline starting material. |
| DIPEA | 1.5 - 2.0 equivalents | Sufficient excess to neutralize the generated HCl and any trace acid in the reagents. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | Provides good solubility for reagents and is inert. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |
| Duration | 1 - 4 hours | Typically sufficient for complete conversion, should be monitored by TLC/LC-MS. |
| Expected Outcome | ||
| Yield | >85% (Typical) | This reaction is generally high-yielding. |
| Purity (Post-Workup) | >90% | The aqueous workup effectively removes most impurities. |
| Purification Method | Flash Chromatography (if required) | Standard method for removing non-polar impurities and trace starting material. |
Applications in Drug Discovery
N-acylated indolines, and specifically α-halo-N-acylindolines like this compound, are valuable intermediates in pharmaceutical synthesis. The structure allows for sequential functionalization. First, the N-acylation attaches the propionyl side chain. Second, the bromine atom serves as a leaving group for subsequent nucleophilic substitution, allowing the introduction of a wide variety of functional groups.
This strategy is explicitly used in the synthesis of complex drugs. For example, a structurally similar intermediate, Benzyl (2S)-1-[(2R)-2-bromopropionyl]-hexahydro-1H-indole-2-carboxylate, is a documented key intermediate in the synthesis of Perindopril , an ACE inhibitor used to treat high blood pressure.[2] In this synthesis, the bromine is displaced by an amino ester to build out the complex side chain of the final active pharmaceutical ingredient. This highlights the industrial relevance and strategic importance of mastering the synthesis of this core scaffold.
Conclusion
The synthesis of this compound is a robust and well-understood chemical transformation rooted in the principles of nucleophilic acyl substitution. The evolution from early aqueous methods to modern, controlled protocols using non-nucleophilic bases in anhydrous solvents has made this a highly efficient and reliable reaction. The resulting compound serves as a critical and versatile intermediate, enabling the construction of complex molecular architectures essential for the development of modern pharmaceuticals. The detailed protocol and mechanistic understanding provided in this guide offer researchers a solid foundation for the practical application and potential optimization of this important synthetic procedure.
References
-
Zhang, B., Erb, F. R., Vasilopoulos, A., Voight, E. A., & Alexanian, E. J. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(49), 26540–26544. Available at: [Link]
- Me-Nivet, E., et al. (2006). Novel method for the synthesis of perinidopril and the pharmaceutically acceptable salts thereof. US Patent US20060189813A1.
-
Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377–1387. Available at: [Link]
- Kankan, R., et al. (2012). Novel process for the synthesis of indoline derivatives. WIPO Patent WO2012131710A2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20060189813A1 - Novel method for the synthesis of perinidopril and the pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
Methodological & Application
1-(2-Bromopropanoyl)indoline as a chiral auxiliary for amino acid synthesis
Application Note & Protocols
Topic: Asymmetric Synthesis of α-Amino Acid Precursors Using 1-Propanoyl-(S)-Indoline Derivatives as Chiral Auxiliaries
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Enantiopure Amino Acids
The synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. The chirality of these building blocks is fundamental, as the stereochemistry at the α-carbon often dictates the biological activity, pharmacological profile, and safety of a therapeutic agent.[1] Consequently, robust and scalable methods for asymmetric synthesis are of paramount importance.
Among the various strategies to control stereochemistry, the use of chiral auxiliaries remains a powerful and reliable approach.[2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity. After the key bond-forming step, the auxiliary is cleaved and can ideally be recovered for reuse.[1]
This guide details the application of a highly effective chiral auxiliary system based on the (S)-indoline scaffold, derived from enantiomerically pure (S)-indoline-2-carboxylic acid.[3][4] Specifically, we will explore the use of N-propanoyl indoline amides in the diastereoselective alkylation of their corresponding enolates. This method provides a reliable pathway to enantiomerically enriched carboxylic acids, which are direct precursors to a wide range of valuable α-amino acids.
Principle of the Method: Stereocontrol via a Rigid Indoline Scaffold
The success of this methodology hinges on the rigid, conformationally constrained structure of the N-acylated indoline auxiliary. This rigidity allows for highly predictable facial shielding of a derived enolate, forcing an incoming electrophile to approach from the less sterically hindered face.
The overall workflow can be summarized in three key stages:
-
Acylation: The chiral (S)-indoline auxiliary is acylated with a propanoyl group.
-
Diastereoselective Alkylation: The N-propanoyl indoline is deprotonated at the α-carbon using a strong, non-nucleophilic base (e.g., LDA) to form a planar (Z)-enolate. The bicyclic indoline framework effectively blocks one face of the enolate. The subsequent introduction of an electrophile (e.g., an alkyl halide) occurs almost exclusively from the exposed face, creating a new stereocenter with a high degree of stereocontrol.
-
Auxiliary Cleavage: The newly formed chiral amide is hydrolyzed to release the enantiomerically enriched carboxylic acid product and the original (S)-indoline auxiliary, which can be recovered and recycled.
A critical insight from foundational studies is that the diastereoselectivity of the alkylation step can be further enhanced by the use of lithium chloride (LiCl) as an additive.[3] It is proposed that LiCl acts as a coordinating agent, tightening the chelated transition state of the enolate and leading to even greater facial discrimination.[3]
Visualizing the Synthetic Workflow
Caption: General workflow for amino acid precursor synthesis.
Mechanism of Diastereoselection
The high diastereoselectivity is rationalized by the formation of a rigid, chelated lithium enolate intermediate. The lithium cation is believed to coordinate to both the enolate oxygen and the amide carbonyl oxygen. This locks the conformation of the acyl group and presents the bulky indoline scaffold as a formidable steric shield, directing the electrophile to the opposite face.
Caption: Stereochemical model for diastereoselective alkylation.
Experimental Protocols
Safety Precaution: These protocols involve pyrophoric reagents (n-BuLi), strong bases (LDA), and moisture-sensitive reactions. All procedures must be conducted by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).
Protocol 1: Acylation of (S)-Indoline Auxiliary
This protocol describes the formation of the N-propanoyl indoline amide, the key starting material for the asymmetric alkylation.
Materials:
-
(S)-indoline-based auxiliary (e.g., 2-[(S)-indolin-2-yl]propan-2-ol)[3]
-
Propanoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the (S)-indoline auxiliary (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Add propanoyl chloride (1.1 eq) dropwise via syringe over 10 minutes. A white precipitate (triethylammonium chloride) will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propanoyl-(S)-indoline.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure acylated auxiliary.
Protocol 2: Diastereoselective Alkylation
This is the core stereocenter-forming reaction. The example uses benzyl bromide as the electrophile.
Materials:
-
N-Propanoyl-(S)-indoline (from Protocol 1)
-
Anhydrous Lithium Chloride (LiCl) - Optional, for enhanced selectivity
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (R-X, e.g., Benzyl Bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Enolate Formation: a. To a flame-dried, three-neck flask under inert atmosphere, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). b. Add freshly distilled diisopropylamine (1.1 eq). c. Slowly add n-BuLi (1.05 eq) and stir the resulting LDA solution at -78 °C for 30 minutes.
-
Substrate Addition: a. In a separate flame-dried flask, dissolve the N-propanoyl-(S)-indoline (1.0 eq) in anhydrous THF. If using the LiCl additive, add anhydrous LiCl (1.2 eq) and stir until dissolved.[3] b. Cool the substrate solution to -78 °C. c. Using a cannula, slowly transfer the substrate solution to the pre-formed LDA solution at -78 °C. d. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Electrophilic Quench: a. Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C. b. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Add water and extract the mixture three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Analysis: a. Purify the crude product by flash column chromatography. b. Characterize the product and determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Auxiliary Cleavage and Recovery
This protocol uses lithium hydroperoxide (LiOOH) for a mild cleavage that minimizes the risk of epimerization at the newly formed stereocenter.[5]
Materials:
-
Alkylated N-acyl indoline (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen Peroxide (H₂O₂)
-
Lithium Hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the LiOOH reagent by adding 30% H₂O₂ (4.0 eq) to a 0 °C solution of LiOH (2.0 eq) in water. Caution: Handle H₂O₂ with care.
-
Slowly add the freshly prepared LiOOH solution to the substrate solution at 0 °C.
-
Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of Na₂SO₃. Stir until a test with starch-iodide paper is negative.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Basify the remaining aqueous solution with 1 M NaOH to a pH > 11. This deprotonates the carboxylic acid (product) and keeps the indoline auxiliary neutral.
-
Extract the aqueous layer three times with ethyl acetate or DCM to recover the chiral auxiliary. The combined organic layers can be dried and purified to recycle the auxiliary.
-
Carefully acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C.
-
Extract the acidified aqueous layer three times with ethyl acetate to isolate the final carboxylic acid product.
-
Combine the organic layers containing the product, wash with brine, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched α-substituted propanoic acid.
Expected Results: Performance Data
The following data, adapted from Andersson et al., demonstrates the high yields and excellent diastereoselectivities achievable with this method.[3] The auxiliary used was 2-[(S)-indolin-2-yl]propan-2-ol, acylated with a propanoyl group.
| Electrophile (R-X) | Additive | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl Bromide | None | 98% | 96 : 4 |
| Benzyl Bromide | LiCl | 95% | 99.7 : 0.3 |
| n-Butyl Iodide | None | 86% | 81 : 19 |
Table 1: Diastereoselective alkylation results highlighting the significant improvement in stereocontrol with the addition of LiCl.[3]
Conclusion
The (S)-indoline-based chiral auxiliary platform provides an exceptionally effective and reliable method for the asymmetric synthesis of α-amino acid precursors. The protocols outlined here demonstrate a pathway to high diastereoselectivity through a sterically demanding and conformationally rigid scaffold. The ability to enhance stereocontrol to near-perfect levels with a simple additive like LiCl, combined with the potential for auxiliary recovery and recycling, makes this a highly valuable and practical tool for researchers in organic synthesis and drug discovery.
References
-
Andersson, F. (2006). Synthesis of two (S)-indoline-based chiral auxiliaries and their use in diastereoselective alkylation reactions. DiVA portal. [Link]
-
Suemune, H., et al. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. ACS Publications. [Link]
-
Chiral Amino Acids Synthesis. (n.d.). StudyLib. [Link]
-
Bull, S. D., et al. (1999). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Andersson, F., & Moberg, C. (2006). Synthesis of two (S)-indoline-based chiral auxiliaries and their use in diastereoselective alkylation reactions. Semantic Scholar. [Link]
-
Gage, J. R. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Gage, J. R., & Evans, D. A. (2003). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
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- 4. Synthesis of two (S)-indoline-based chiral auxiliaries and their use in diastereoselective alkylation reactions | Semantic Scholar [semanticscholar.org]
- 5. connectsci.au [connectsci.au]
Application Notes and Protocols: 1-(2-Bromopropanoyl)indoline for Covalent Peptide Synthesis and Modification
Introduction: The Rise of Covalent Probes in Peptide Science
In the landscape of chemical biology and drug discovery, the strategic formation of covalent bonds between a ligand and its target protein has emerged as a powerful approach to achieve durable and potent biological effects. This strategy often involves the use of peptide-based scaffolds, which can offer high specificity and binding affinity, coupled with an electrophilic "warhead" designed to react with a specific nucleophilic amino acid residue on the target protein. Among the naturally occurring amino acids, cysteine, with its highly nucleophilic thiol group, is a prime target for such covalent modification.[1][2]
This document provides a detailed guide to the application of 1-(2-Bromopropanoyl)indoline , a novel electrophilic reagent for the targeted alkylation of cysteine residues in peptides and proteins. The indoline scaffold provides a rigid and synthetically tractable handle, while the α-bromo amide moiety serves as an efficient warhead for reacting with cysteine's sulfhydryl group. These application notes are intended for researchers and professionals in peptide synthesis, chemical biology, and drug development, offering both the foundational principles and practical protocols for the use of this versatile reagent.
Chemical Properties and Synthesis of this compound
This compound is a stable, crystalline solid at room temperature. The core of its reactivity lies in the electrophilic carbon atom alpha to both the carbonyl group and the bromine atom. This electronic arrangement makes it susceptible to nucleophilic attack by the thiolate form of a cysteine residue.
Synthesis Protocol
The synthesis of this compound can be achieved through the N-acylation of indoline with 2-bromopropanoyl chloride. This reaction is a standard procedure for the formation of amides from amines and acyl chlorides.[3]
Materials and Reagents:
-
Indoline
-
2-Bromopropanoyl chloride
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the cooled solution of indoline. The base is crucial to neutralize the HCl byproduct generated during the acylation reaction.
-
Addition of Acyl Chloride: Add 2-bromopropanoyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. The slow addition helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful N-acylation.[4]
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
Mechanism of Cysteine Alkylation
The covalent modification of a cysteine-containing peptide with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The key steps are outlined below:
-
Deprotonation of Cysteine: The reaction is typically carried out at a slightly basic pH (around 7.5-8.5) to favor the deprotonation of the cysteine's sulfhydryl group (-SH, pKa ≈ 8.3) to the more nucleophilic thiolate anion (-S⁻).[5]
-
Nucleophilic Attack: The thiolate anion acts as a potent nucleophile and attacks the electrophilic carbon atom of the 2-bromopropanoyl group.
-
Displacement of Bromide: This attack leads to the formation of a new carbon-sulfur bond and the displacement of the bromide leaving group.
The resulting product is a stable thioether linkage, covalently attaching the indoline-propanoyl moiety to the peptide.
Caption: Mechanism of cysteine alkylation by this compound.
Application Protocol: Covalent Labeling of a Cysteine-Containing Peptide
This protocol provides a general procedure for the covalent modification of a model cysteine-containing peptide. Researchers should optimize the conditions for their specific peptide and experimental goals.
Model Peptide: A synthetic peptide with a single cysteine residue (e.g., Ac-Gly-Cys-Gly-NH₂).
Materials and Reagents:
-
This compound
-
Cysteine-containing peptide
-
Reaction Buffer: 50 mM Tris-HCl or phosphate buffer, pH 7.5-8.5
-
Dimethyl sulfoxide (DMSO) or other suitable organic co-solvent
-
Quenching Reagent: 1 M dithiothreitol (DTT) or β-mercaptoethanol (BME)
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization[6]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the cysteine-containing peptide in the reaction buffer.
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the peptide stock solution and reaction buffer to a final peptide concentration of 1 mM.
-
Add the this compound stock solution to the peptide solution to achieve the desired molar excess (e.g., 1.5, 5, or 10 equivalents). The final concentration of DMSO should be kept low (e.g., <10%) to avoid interfering with the reaction or peptide solubility.
-
Incubate the reaction mixture at room temperature or 37 °C for a specified time (e.g., 1-4 hours).
-
-
Reaction Monitoring:
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by adding a final concentration of 10 mM DTT or BME. The excess thiol will react with any remaining this compound.
-
Analyze the quenched aliquot by reverse-phase HPLC to monitor the disappearance of the starting peptide and the appearance of the product peak.
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete (as determined by HPLC monitoring), quench the entire reaction mixture with DTT or BME.
-
Purify the labeled peptide from the reaction mixture using preparative or semi-preparative reverse-phase HPLC.
-
-
Characterization of the Covalent Adduct:
-
Collect the HPLC fraction corresponding to the product peak.
-
Confirm the identity of the labeled peptide by mass spectrometry. The observed mass should correspond to the mass of the starting peptide plus the mass of the propanoyl-indoline moiety minus the mass of HBr.[7]
-
Data Presentation: Expected Mass Shift
| Component | Chemical Formula | Molecular Weight (Da) |
| This compound | C₁₁H₁₂BrNO | 254.12 |
| Mass of Adduct Moiety (C₁₁H₁₂NO) | C₁₁H₁₁NO | 173.21 |
| Mass of HBr | HBr | 80.91 |
| Expected Mass Increase | 173.21 |
Note: The expected mass increase upon covalent modification is the mass of the this compound minus the mass of HBr.
Experimental Workflow and Considerations
The successful application of this compound for peptide modification requires careful consideration of several experimental parameters.
Caption: A generalized workflow for peptide modification.
Causality Behind Experimental Choices:
-
pH: The choice of a slightly basic pH is a critical parameter. At pH values significantly below the pKa of the cysteine thiol, the concentration of the reactive thiolate anion is low, leading to a slow reaction rate. Conversely, at very high pH, the stability of the α-bromo amide may be compromised due to hydrolysis.[8]
-
Stoichiometry: A molar excess of this compound is typically used to drive the reaction to completion. However, a very large excess should be avoided to minimize the potential for non-specific modification of other nucleophilic residues (e.g., lysine, histidine), although cysteine is significantly more reactive under these conditions.[9]
-
Solvent: The use of a water-miscible organic co-solvent like DMSO is often necessary to dissolve the electrophilic reagent. The concentration should be minimized to maintain the peptide's native conformation and solubility.
-
Temperature: The reaction is generally performed at room temperature or 37 °C. Higher temperatures can increase the reaction rate but may also lead to degradation of the peptide or the reagent.[5]
Trustworthiness: Self-Validating Systems
The protocols described herein are designed to be self-validating through rigorous analytical monitoring.
-
HPLC Monitoring: The progress of the reaction should be clearly observable by reverse-phase HPLC. A decrease in the peak corresponding to the starting peptide and a concurrent increase in a new, typically more hydrophobic, product peak provides direct evidence of the reaction.
-
Mass Spectrometry Confirmation: The definitive validation of the covalent modification is achieved through mass spectrometry. The observed mass of the purified product must match the calculated mass of the covalent adduct. For larger peptides or proteins, tandem mass spectrometry (MS/MS) can be employed to confirm the site of modification by identifying the specific cysteine-containing fragment with the expected mass shift.[5]
Conclusion and Future Directions
This compound represents a valuable addition to the toolkit of chemical biologists and peptide chemists. Its straightforward synthesis and efficient reactivity with cysteine residues make it an attractive reagent for the development of covalent inhibitors, chemical probes, and functionalized biomaterials. The indoline moiety can be further functionalized to introduce reporter tags (e.g., fluorophores, biotin) or to modulate the pharmacokinetic properties of the resulting peptide conjugate. Future applications could involve its use in activity-based protein profiling to identify novel drug targets or in the construction of antibody-drug conjugates with enhanced stability and potency.
References
-
Gao, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link]
-
Singh, J., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
Gong, H., et al. (2015). Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: free amino acids versus oligopeptides. Scientific Reports, 5, 14389. [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91-94. [Link]
-
López-Alonso, J. P., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Peptide Science, 18(10), 625-633. [Link]
-
Kovács, B., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1989. [Link]
-
Simona, M. G., & Brown, L. S. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(11), 4963-4970. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2024, February 22). YouTube. Retrieved from [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91-94. [Link]
-
Zhang, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 56-61. [Link]
-
Hinks, J., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 622, 114137. [Link]
-
Chu, W., et al. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Water Research, 143, 153-162. [Link]
-
Seegar, C. M., et al. (1999). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Journal of Biological Chemistry, 274(21), 14736-14742. [Link]
-
Jones, M. W., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. [Link]
-
Bailey, M. J., et al. (2007). NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues. Chemical Research in Toxicology, 20(12), 1951-1959. [Link]
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (1999). Google Patents.
Sources
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. youtube.com [youtube.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. lab.rockefeller.edu [lab.rockefeller.edu]
- 8. Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: free amino acids versus oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for α-Haloacetamide Fragments in Covalent Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the application of α-haloacetamide-based fragments, exemplified by molecules like 1-(2-Bromopropanoyl)indoline, in the field of fragment-based drug discovery (FBDD). We will delve into the core principles of covalent FBDD, the unique chemical properties of the α-haloacetamide warhead, and provide field-proven methodologies for screening, target identification, and validation.
The Strategic Advantage of Covalent Fragment-Based Discovery
Fragment-based drug discovery has emerged as a powerful strategy for identifying novel starting points for drug development, even for challenging targets previously deemed "undruggable".[1] This approach utilizes small, low-complexity molecules ("fragments") that, due to their size, can efficiently explore the chemical space of a protein's binding pockets.[1]
Covalent FBDD builds upon this by employing fragments equipped with a reactive electrophilic "warhead". This warhead forms a stable, covalent bond with a nucleophilic amino acid residue on the target protein, offering several distinct advantages:
-
Enhanced Potency: The irreversible nature of the covalent bond can translate the weak, transient binding of a fragment into a potent and durable inhibitory effect.
-
Prolonged Duration of Action: By permanently modifying the target, covalent inhibitors can exert their effects long after the unbound drug has been cleared from circulation.
-
Improved Selectivity: Targeting less conserved, nucleophilic residues can lead to exquisite selectivity for the desired protein target over closely related family members.
-
Robust Target Engagement: The formation of a covalent adduct provides an unambiguous and easily detectable marker of target engagement, greatly simplifying hit validation.[2]
The α-Haloacetamide Warhead: A Tunable Tool for Cysteine Targeting
The α-haloacetamide moiety, which includes chloroacetamides and the more reactive bromoacetamides, is a widely used electrophile in covalent drug design.[3][4] These warheads primarily target the thiol side chain of cysteine residues, one of the most nucleophilic amino acids in proteins.[5]
The reaction proceeds via a classic SN2 mechanism, where the cysteine thiolate attacks the electrophilic carbon bearing the halogen, leading to the displacement of the halide and the formation of a stable thioether bond.
Understanding the Reactivity of this compound
While specific reactivity data for this compound is not extensively published, its chemical structure as an α-bromoamide provides a strong basis for predicting its behavior. The indoline scaffold serves as the "recognition" element of the fragment, providing non-covalent interactions that position the reactive propanoyl bromide group in proximity to a target nucleophile. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. Generally, α-bromoacetamides are significantly more reactive than their chloroacetamide counterparts.[4][6]
The reactivity of α-haloacetamides can be modulated by the steric and electronic environment around the electrophilic center. For instance, substitution at the α-position can decrease reactivity.[4][6] This tunability allows for the design of fragment libraries with a range of reactivities, which is crucial for balancing on-target efficacy with off-target effects.
Experimental Workflows and Protocols
A successful covalent fragment screening campaign requires a multi-step, self-validating workflow. The following sections provide detailed protocols for the key stages of this process.
Covalent Fragment Library Screening by Intact Protein Mass Spectrometry
Intact protein mass spectrometry (MS) is a powerful, high-throughput method for the primary screening of covalent fragment libraries.[1] It directly detects the formation of the covalent adduct by measuring the mass increase of the target protein.
Experimental Workflow for Intact Protein MS Screening
Caption: Workflow for covalent fragment screening using intact protein LC-MS.
Protocol 1: Intact Protein Mass Spectrometry Screening
-
Preparation of Protein and Fragment Stocks:
-
Reconstitute purified target protein in an MS-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.4) to a final concentration of 5-10 µM.
-
Prepare a 10 mM stock solution of this compound (or other α-haloacetamide fragments) in DMSO.
-
Create pools of 5-10 fragments with distinct molecular weights to facilitate deconvolution of hits.
-
-
Incubation:
-
In a 96-well plate, combine the target protein with each fragment pool to achieve a final protein concentration of 5 µM and a final concentration of each fragment at 100-200 µM. It is recommended to use a higher concentration (200 µM) for targeting less nucleophilic cysteines.[1]
-
Include a DMSO-only control (unmodified protein).
-
Incubate the plate at 4°C for 24 hours to allow for the reaction to proceed, especially for less stable proteins.[1]
-
-
LC-MS Analysis:
-
Desalt the samples using a C4 ZipTip or an online desalting column.
-
Perform liquid chromatography using a C4 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Acquire mass spectra on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the protein in the fragment-treated samples to the DMSO control.
-
A mass shift corresponding to the molecular weight of a fragment indicates a covalent hit.
-
| Parameter | Recommended Value/Range | Rationale |
| Protein Concentration | 5-10 µM | Ensures sufficient signal for MS detection. |
| Fragment Concentration | 100-200 µM | Balances hit detection with potential non-specific binding.[1] |
| Incubation Time | 24 hours | Allows for the detection of weaker binders and slower reactions.[1] |
| Incubation Temperature | 4°C | Preserves the stability of most proteins.[1] |
| Mass Spectrometer | High-resolution (Q-TOF, Orbitrap) | Provides accurate mass measurement to confidently identify adducts.[7] |
Hit Validation and Target Site Identification by Peptide Mapping
Once hits are identified from the primary screen, the next crucial step is to validate the covalent modification and pinpoint the exact amino acid residue that has been modified. This is typically achieved through bottom-up proteomics, involving proteolytic digestion of the modified protein followed by LC-MS/MS analysis.
Workflow for Target Site Identification
Caption: Workflow for identifying the site of covalent modification using peptide mapping.
Protocol 2: Peptide Mapping by LC-MS/MS
-
Protein Modification and Preparation:
-
Incubate the target protein (20-50 µg) with a 5-10 fold molar excess of the hit fragment (e.g., this compound) for 4-24 hours at 4°C or room temperature.
-
Denature the protein using 8 M urea or guanidine hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteines with a non-reactive alkylating agent like iodoacetamide (use a different haloacetamide to avoid ambiguity if the fragment is a chloroacetamide) in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration to <1 M.
-
Add a protease such as trypsin (at a 1:20 to 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 ZipTip or StageTip.
-
Separate the peptides using a C18 analytical column with a suitable gradient.
-
Analyze the peptides on a high-resolution tandem mass spectrometer.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, specifying the mass of the fragment adduct as a variable modification on nucleophilic residues (Cys, Lys, His).
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. The mass of the adducted peptide will be the mass of the original peptide plus the mass of the fragment.[8]
-
Cellular Target Engagement Assays
Confirming that a fragment can engage its target in a cellular context is a critical step in progressing a hit compound. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in live cells or cell lysates.[9][10] It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing cellular target engagement using CETSA.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with varying concentrations of the fragment (e.g., 1-100 µM) or a DMSO vehicle control for a defined period (e.g., 1-4 hours).
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Quantify the amount of soluble target protein in each sample using a method such as Western blotting, ELISA, or a proximity-based assay like AlphaLISA or HTRF.[10]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the treated and control samples to generate "melt curves."
-
A shift in the melt curve to higher temperatures in the presence of the fragment indicates target stabilization and therefore, engagement.
-
Concluding Remarks
The use of α-haloacetamide fragments like this compound in covalent FBDD offers a robust and efficient path to identifying novel, potent, and selective inhibitors. The methodologies outlined in this guide, from initial screening by intact protein MS to cellular target engagement validation with CETSA, provide a comprehensive framework for the successful application of this powerful class of electrophilic fragments. By understanding the underlying chemical principles and adhering to rigorous, self-validating experimental protocols, researchers can effectively leverage covalent fragment screening to tackle challenging drug targets and accelerate the discovery of new therapeutics.
References
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. [Link]
-
Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. [Link]
-
Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]
-
Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. [Link]
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. [Link]
-
Target Engagement Assays in Early Drug Discovery. [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]
-
Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. [Link]
-
Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. [Link]
-
Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. [Link]
-
Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. [Link]
-
An activity-guided map of electrophile-cysteine interactions in primary human T cells. [Link]
-
Recent Advances in Covalent Drug Discovery. [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
-
Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. [Link]
-
Fragment-based covalent ligand discovery. [Link]
-
CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. [Link]
-
Chemical Protein Modification through Cysteine. [Link]
-
Recent Advances in Covalent Drug Discovery. [Link]
-
Critical Needs in Cellular Target Engagement. [Link]
-
Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. [Link]
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]
-
The Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. [Link]
-
Fast Cysteine Bioconjugation Chemistry. [Link]
-
Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. [Link]
-
Identification of novel hit chemotypes by Covalent Fragment Screening and Binding Site Identification using proteolytic digestio. [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]
-
Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. [Link]
-
Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
-
Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. [Link]
-
Emerging strategies in covalent inhibition. [Link]
-
Incorporating an electrophilic tag into proteins at cysteine. a).... [Link]
-
Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. [Link]
-
Screening, Growing, and Validation by Catalog: Using Synthetic Intermediates from Natural Product Libraries to Discover Fragments for an Aspartic Protease Through Crystallography. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. [Link]
-
A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. [Link]
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- 1. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00222D [pubs.rsc.org]
- 3. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. biorxiv.org [biorxiv.org]
- 9. Target engagement reagents | Revvity [revvity.co.jp]
- 10. drugtargetreview.com [drugtargetreview.com]
synthesis of kinase inhibitors using 1-(2-Bromopropanoyl)indoline
Application Note & Protocol
Strategic Synthesis of a Covalent Kinase Inhibitor Probe from 1-(2-Bromopropanoyl)indoline
Abstract
This document provides a detailed guide for the synthesis, characterization, and conceptual application of a novel covalent kinase inhibitor derived from this compound. The indoline scaffold is a privileged structure in kinase inhibitor design, frequently utilized for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] By incorporating an electrophilic α-bromo amide "warhead," the this compound building block serves as an ideal starting point for creating targeted covalent inhibitors (TCIs).[3] TCIs offer distinct advantages, including enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[3][4] This application note details a robust synthetic protocol, explains the mechanistic rationale behind covalent inhibition, outlines comprehensive characterization methods, and presents a workflow for evaluating the final compound. It is intended for researchers in medicinal chemistry, chemical biology, and drug development.
Introduction: The Rationale for Covalent Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] While traditional kinase inhibitors compete reversibly with ATP, targeted covalent inhibitors form a stable, covalent bond with a specific amino acid residue within the kinase active site.[7] This approach can lead to complete and sustained target inactivation, a significant therapeutic advantage.[8]
The strategy relies on two key components: a recognition scaffold that directs the inhibitor to the target kinase and a reactive electrophilic group (the "warhead") that forms the covalent bond, typically with a nucleophilic cysteine residue.[4][9] The indoline core acts as an effective recognition scaffold, while the 2-bromopropanoyl group serves as a moderately reactive electrophile, balancing stability with the reactivity needed for selective target engagement.
This guide focuses on a practical, two-step synthesis to create a model inhibitor, 1-(2-((4-hydroxy-2-methylphenyl)amino)propanoyl)indoline , designed to target kinases with an accessible cysteine residue near the ATP-binding pocket.
Principle and Mechanism of Action
The synthesized inhibitor is designed to function via a two-step mechanism:
-
Reversible Binding: The indoline core and the substituted aniline moiety first guide the inhibitor into the ATP-binding site of the target kinase. This initial, non-covalent binding is driven by hydrophobic interactions and hydrogen bonds, ensuring correct orientation of the reactive group.
-
Covalent Modification: Once positioned, the electrophilic carbon of the propanoyl group is attacked by the nucleophilic thiol of a nearby cysteine residue in an SN2 reaction. This displaces the bromide leaving group and forms an irreversible thioether bond, permanently inactivating the enzyme.
This mechanism is depicted in the diagram below.
Figure 1: Mechanism of covalent kinase inhibition.
Synthetic Strategy and Protocols
The overall synthetic workflow involves the nucleophilic substitution of the bromine atom on this compound with a suitable amine, followed by rigorous purification and characterization.
Figure 2: High-level experimental workflow.
Reaction Scheme
The synthesis is achieved through a nucleophilic substitution reaction where the amino group of 4-amino-3-methylphenol attacks the electrophilic carbon bearing the bromine atom. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HBr generated during the reaction.
Sources
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- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. youtube.com [youtube.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 7. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stereoselective Alkylation Reactions with 1-(2-Bromopropanoyl)indoline Derivatives for Asymmetric Synthesis
Introduction: The Pursuit of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The biological activity of chiral molecules is often dictated by their specific three-dimensional arrangement, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even deleterious. Consequently, the development of robust and predictable methods for asymmetric synthesis is a cornerstone of modern organic chemistry. Among the various strategies, the use of chiral auxiliaries remains a powerful and reliable approach for the construction of enantiomerically enriched compounds.[1][2]
This application note provides a comprehensive guide to the stereoselective alkylation of N-acyl indoline systems, focusing on a strategic approach using a chiral indoline scaffold derived from readily available precursors. While the specific substrate under discussion is a derivative of 1-(2-bromopropanoyl)indoline, the principles and protocols outlined herein are broadly applicable to a range of N-acyl amides and imides. We will delve into the mechanistic underpinnings of stereocontrol, provide detailed, field-tested protocols, and discuss the analysis of the resulting chiral products. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and process development who seek to leverage substrate-controlled diastereoselective reactions for the synthesis of complex chiral molecules.
Core Principles: The Chiral Indoline Auxiliary in Asymmetric Alkylation
The fundamental strategy for this stereoselective alkylation hinges on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a subsequent reaction.[3] In this context, we propose the use of a chiral indoline moiety, which serves as a rigid and stereochemically defined scaffold. The alkylation proceeds through the formation of a metal enolate, the geometry of which is controlled by the steric and electronic properties of the N-acyl indoline system.
The stereoselectivity of the alkylation is primarily governed by the facial bias imposed by the chiral auxiliary. The bulky substituent on the chiral indoline effectively shields one face of the enolate, compelling the incoming electrophile (alkylating agent) to approach from the less sterically encumbered face.[4] This results in the preferential formation of one diastereomer over the other. The predictability and high diastereoselectivity of such reactions are hallmarks of well-designed chiral auxiliary-controlled processes.[1]
Experimental Workflow Overview
The overall experimental workflow can be divided into three key stages:
-
Synthesis of the Chiral N-Acyl Indoline Substrate: This involves the acylation of a chiral indoline auxiliary with 2-bromopropanoyl chloride.
-
Diastereoselective Enolate Alkylation: The core asymmetric transformation where a new stereocenter is created.
-
Cleavage of the Chiral Auxiliary and Product Isolation: Removal of the auxiliary to yield the enantiomerically enriched alkylated product.
Caption: Overall experimental workflow for stereoselective alkylation.
Detailed Experimental Protocols
Protocol 1: Synthesis of Chiral this compound
This protocol describes the acylation of a chiral indoline auxiliary. For this example, we will consider a commercially available chiral indoline, such as (S)-2-(methoxymethyl)indoline, to illustrate the procedure.
Materials:
-
(S)-2-(methoxymethyl)indoline
-
2-Bromopropanoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-2-(methoxymethyl)indoline (1.0 eq).
-
Dissolve the indoline in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the solution.
-
Slowly add 2-bromopropanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral this compound.
Protocol 2: Diastereoselective Alkylation of Chiral this compound
This protocol details the enolate formation and subsequent diastereoselective alkylation.
Materials:
-
Chiral this compound (from Protocol 1)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Alkylating agent (e.g., benzyl bromide, allyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.1 eq) dropwise to the solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.[4]
-
Add the alkylating agent (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate under reduced pressure.
-
The crude product, a mixture of diastereomers, can be analyzed by 1H NMR or GC to determine the diastereomeric ratio.
-
Purify the major diastereomer by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral indoline auxiliary to yield the final enantiomerically enriched product.
Materials:
-
Alkylated N-acyl indoline (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium sulfite (Na2SO3) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified alkylated N-acyl indoline (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).[4]
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding an excess of saturated aqueous Na2SO3 solution and stir for 20 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous solution with diethyl ether (3x) to recover the chiral indoline auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Data Presentation and Expected Outcomes
The success of a diastereoselective alkylation is quantified by the chemical yield and the diastereomeric ratio (d.r.). Based on analogous systems using Evans' oxazolidinone auxiliaries, high yields and excellent diastereoselectivities can be anticipated.[5]
| Entry | Alkylating Agent (R-X) | Expected Yield (%) | Expected d.r. |
| 1 | Benzyl bromide | 85-95 | >95:5 |
| 2 | Allyl iodide | 80-90 | >95:5 |
| 3 | Methyl iodide | 70-85 | 90:10 |
| 4 | Isopropyl iodide | 60-75 | >98:2 |
Note: The expected yields and diastereomeric ratios are illustrative and may vary depending on the specific chiral indoline auxiliary and reaction conditions. Optimization of temperature, base, and solvent may be necessary to achieve optimal results.
Mechanistic Insights: Stereochemical Control
The high degree of stereocontrol in this reaction is attributed to the formation of a rigid, chelated (Z)-enolate intermediate. The sodium cation is thought to coordinate to both the enolate oxygen and the carbonyl oxygen of the acyl group, locking the conformation of the enolate.
Caption: Conceptual model for diastereoselective alkylation.
The steric hindrance provided by the substituent on the chiral indoline auxiliary effectively shields one face of the planar enolate. Consequently, the electrophile preferentially attacks from the opposite, less hindered face, leading to the observed high diastereoselectivity.[6] The choice of a (Z)-enolate is crucial, as it places the α-substituent in a position that maximizes the steric influence of the chiral auxiliary.
Conclusion and Future Perspectives
The use of chiral indoline-based auxiliaries in stereoselective alkylation reactions offers a reliable and highly predictable method for the synthesis of enantiomerically enriched compounds. The protocols detailed in this application note provide a robust framework for researchers to implement this methodology in their synthetic endeavors. The versatility of this approach allows for the introduction of a wide range of alkyl substituents, making it a valuable tool for the construction of diverse chiral building blocks for drug discovery and development. Future work in this area may focus on the development of novel, more efficient chiral indoline auxiliaries and the expansion of the reaction scope to include a broader range of electrophiles.
References
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Nagapudi, K., & B-Kara, P. (2012). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2(15), 6046-6073. [Link]
-
Kim, S. G., & Kim, D. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Advances, 7(88), 56457–56462. [Link]
-
Pu, L. (2004). The study of chiral N-acyl-tert-butanesulfinamides as chiral auxiliaries for diastereoselective enolate alkylations. Tetrahedron, 60(43), 9491-9507. [Link]
-
University of California, Irvine. (n.d.). Enolate Alkylations. Chem 115. [Link]
-
Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. [Link]
-
MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308. [Link]
-
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education, 85(5), 696. [Link]
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- 4. chemistry.williams.edu [chemistry.williams.edu]
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- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Synthesis of Indoline-Based Anti-inflammatory Agents: A Practical Guide for Researchers
Introduction: The indoline scaffold, a heterocyclic aromatic compound, is a cornerstone in modern medicinal chemistry due to its remarkable therapeutic versatility.[1][2] Its rigid, bicyclic structure provides an excellent framework for designing potent and selective ligands that can interact with various biological targets.[1] This has led to the discovery of potent agents in oncology, inflammatory diseases, and neurodegenerative disorders.[1] Indoline derivatives have shown significant anti-inflammatory effects by modulating key inflammatory pathways, often by inhibiting pro-inflammatory enzymes and cytokines.[1][3] This guide offers an in-depth exploration of the synthesis of indoline-based anti-inflammatory agents, providing both the theoretical underpinnings and practical protocols for their creation.
Chapter 1: The Indoline Scaffold - A Privileged Structure in Anti-Inflammatory Drug Discovery
The therapeutic efficacy of many indoline-based compounds stems from their ability to inhibit key enzymes in the inflammatory cascade. A primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[4][5]
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is induced during inflammation.[6] Many traditional NSAIDs, like indomethacin, are non-selective inhibitors of both COX-1 and COX-2.[7] This non-selectivity is associated with gastrointestinal side effects.[8][6] In contrast, selective COX-2 inhibitors, such as celecoxib, were developed to reduce inflammation with a lower risk of these side effects.[8][9][10] The anti-inflammatory, analgesic, and antipyretic effects of celecoxib are due to its selective inhibition of COX-2, which prevents the conversion of arachidonic acid to prostaglandin precursors.[10][11]
The following diagram illustrates the central role of COX enzymes in the inflammatory pathway and the points of intervention for indoline-based inhibitors.
Caption: Inflammatory pathway and NSAID intervention points.
Chapter 2: General Strategies for the Synthesis of the Indoline Core
The construction of the indoline ring system is a pivotal step in the synthesis of these anti-inflammatory agents. Several powerful synthetic methodologies have been developed and refined over the years.
Key Synthetic Approaches:
-
Fischer Indole Synthesis: This is one of the oldest and most reliable methods for preparing indoles, which can then be reduced to indolines. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[12][13] The choice of acid catalyst is crucial, with both Brønsted and Lewis acids being effective.[14]
-
Reductive Cyclization: This strategy often involves the cyclization of nitro-containing precursors. For instance, the reductive cyclization of o-nitrostyrenes can be promoted by various reagents, including carbon monoxide surrogates with a palladium catalyst, to form the indole ring.[15] Another approach involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.[16]
-
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination has become a powerful tool for the formation of carbon-nitrogen bonds.[17] Intramolecular versions of this reaction can be employed to construct the indoline ring system from appropriately substituted halo-anilines.[18] This method is valued for its functional group tolerance and broad substrate scope.[17]
The following diagram provides a high-level overview of these synthetic strategies.
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- 7. INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
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- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Indoline synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions of 1-(2-Bromopropanoyl)indoline
Welcome to the technical support center for the optimization of alkylation reactions involving 1-(2-Bromopropanoyl)indoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we will delve into the critical aspects of this reaction, providing troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and achieve optimal results.
I. Understanding the Reaction: The Fundamentals of Alkylation
The alkylation of this compound is a nucleophilic substitution reaction. In this process, a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond. The success of this reaction hinges on a delicate interplay of several factors, including the choice of nucleophile, base, solvent, and reaction temperature.
Reaction Mechanism: SN2 Pathway
The alkylation of this compound, a secondary halide, can proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1][2]
Caption: SN2 reaction mechanism for the alkylation of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the alkylation of this compound and provides systematic solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Insufficient Basicity: The chosen base may be too weak to effectively deprotonate the nucleophile, resulting in a low concentration of the active nucleophilic species.[3]
-
Solution: Switch to a stronger base. For many nucleophiles, strong bases like sodium hydride (NaH), potassium hydroxide (KOH), or cesium carbonate (Cs₂CO₃) are effective.[3][4] The pKa of the nucleophile's conjugate acid should be considered when selecting a base to ensure complete deprotonation.[5]
-
-
Poor Reagent or Solvent Purity: Water and other protic impurities can quench the base and the deprotonated nucleophile, halting the reaction.[3][6]
-
Poor Solubility: If the starting material, base, or nucleophile has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.[3]
-
Low Reaction Temperature: The reaction may lack sufficient energy to overcome the activation barrier at the current temperature.[3]
Problem 2: Formation of Side Products
Possible Causes & Solutions
-
Over-alkylation: If the newly formed product is also nucleophilic, it can react further with the starting material, leading to di- or poly-alkylation.[10][11]
-
Solution: Use a molar excess of the nucleophile relative to the this compound. This will increase the probability of the starting material reacting with the intended nucleophile. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial to stop the reaction once the desired product is formed.
-
-
Elimination Reaction (E2): The base can also act as a base to promote an E2 elimination reaction, leading to the formation of an alkene byproduct. This is more likely with sterically hindered bases and at higher temperatures.
-
Solution: Use a non-hindered, strong nucleophile and a less sterically demanding base. Lowering the reaction temperature can also favor substitution over elimination.
-
-
O- vs. N-Alkylation: For ambident nucleophiles like amides, both O-alkylation and N-alkylation are possible.[12]
-
Solution: The choice of base and solvent can influence the selectivity. For instance, using a base like cesium carbonate in a solvent like 1,4-dioxane can favor N-alkylation of amides.[12]
-
Caption: A systematic workflow for troubleshooting common issues in the alkylation reaction.
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this alkylation?
The optimal base depends on the pKa of the nucleophile you are using. For weakly acidic nucleophiles, a strong base like sodium hydride (NaH) is often required for complete deprotonation.[3][4] For more acidic nucleophiles, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be sufficient and can help minimize side reactions.[6][13]
Q2: Which solvent should I choose?
Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[3] Common choices include:
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| DMF | 37 | 153 | Good for dissolving a wide range of reactants.[8] |
| DMSO | 47 | 189 | Highly polar, can accelerate reaction rates.[3] |
| THF | 7.6 | 66 | A less polar option, often used with strong bases.[8] |
| Acetonitrile | 37.5 | 82 | A good alternative to DMF with a lower boiling point.[9] |
Q3: How can I minimize the formation of the elimination byproduct?
To favor substitution over elimination:
-
Use a strong, non-hindered nucleophile.
-
Employ a less sterically bulky base.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Q4: My product is difficult to purify. What are some common purification strategies?
Purification is typically achieved through column chromatography on silica gel.[6] The choice of eluent will depend on the polarity of your product. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is often effective. If the product is basic, adding a small amount of triethylamine to the eluent can improve peak shape and prevent streaking on the column.
IV. Experimental Protocol: General Procedure for Alkylation
This protocol provides a general guideline. The specific amounts, temperatures, and reaction times should be optimized for each specific nucleophile.
Materials:
-
This compound
-
Nucleophile (1.1 - 1.5 equivalents)
-
Base (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., water, organic solvent for extraction, drying agent, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
Deprotonation: Cool the mixture to a suitable temperature (often 0 °C) and add the base portion-wise. Stir the mixture for 30-60 minutes to allow for complete deprotonation.
-
Alkylation: Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to the desired temperature and stir until completion. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.[6]
V. References
-
Benchchem. (n.d.). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline. Retrieved from
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Cee, V. J., & Erlanson, D. A. (2019). N-Alkylation of an Indole. ACS Medicinal Chemistry Letters, 10(9), 1302–1308.
-
Benchchem. (n.d.). A Comparative Guide to Amide Bases in Organic Reactions: Performance and Selection. Retrieved from
-
Quora. (2016). What strong bases that can be used to deprotonate secondary amine? Retrieved from
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Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from
-
RSC Publishing. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from
-
Google Groups. (2000). amide: N- vs O-alkylation. Retrieved from
-
Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles. Retrieved from
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Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
-
MDPI. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from
-
MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from
-
Fisher Scientific. (n.d.). Amination. Retrieved from
-
ResearchGate. (n.d.). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Retrieved from
-
Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
-
MDPI. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from
-
ACS Publications. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry. Retrieved from
-
ACS Publications. (n.d.). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. Retrieved from
-
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Cee, V., & Erlanson, D. (2019). in the chemical literature: N-alkylation of an indole [Video]. YouTube. Retrieved from [Link]
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Pace, V., Holzer, W., & Olofsson, B. (2014). The Fascinating Chemistry of α-Haloamides. Angewandte Chemie International Edition, 53(29), 7484–7519.
-
Reddit. (2016). Help with N-Alkylation gone wrong. Retrieved from [Link]
-
Pearson. (n.d.). What product is formed when 1-bromopropane reacts with each of the following nucleophiles? d. HS-. Retrieved from [Link]
-
ACS Publications. (2013). Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides. Organic Letters. Retrieved from [Link]
-
Reagent Guides. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]
-
Studylib. (n.d.). Nucleophilic Substitution (SN2) Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkynylation. Retrieved from [Link]
-
Scribd. (n.d.). Nucleophilic Substitution Reactions of 1-Bromopropane. Retrieved from [Link]
-
Frontiers. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution? Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the N-alkylation of indolines with alcohols. Retrieved from [Link]
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616.
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Technical Support Center: Troubleshooting Side Products in 1-(2-Bromopropanoyl)indoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for reactions involving the synthesis of 1-(2-Bromopropanoyl)indoline. This document is designed for researchers, chemists, and drug development professionals who utilize this important synthetic step. Our goal is to provide in-depth, field-proven insights to help you identify, understand, and mitigate the formation of common side products, thereby improving your reaction yield, purity, and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the acylation of indoline with 2-bromopropanoyl halides.
Q1: What are the most prevalent side products I should expect in this reaction?
A: The most common side products originate from the inherent reactivity of the 2-bromopropanoyl halide reagent. You should be vigilant for:
-
1-(Acryloyl)indoline: This is the product of an elimination reaction (dehydrobromination) of your desired product or an intermediate. It is often favored at higher temperatures or with excess base.[1][2][3]
-
2-Bromopropionic Acid: This results from the hydrolysis of the 2-bromopropanoyl bromide acylating agent by trace amounts of water in the reaction.[4][5][6] Its presence is a strong indicator of inadequate drying of reagents, solvents, or glassware.
-
Indolinium Salts: If a base is not used or is insufficient, the HBr generated during the acylation will protonate the starting indoline, rendering it non-nucleophilic and causing it to precipitate out as an indolinium salt.
-
High-Molecular-Weight Adducts: These can arise from the Michael addition of a nucleophile (like another indoline molecule) to the 1-(Acryloyl)indoline side product, leading to dimers or oligomers.
Q2: My reaction is clean by TLC, but my isolated yield is very low. What is the likely cause?
A: A common culprit for low isolated yield, even with a clean reaction profile, is the formation of the indolinium bromide salt. The acylation reaction produces one equivalent of HBr. If you do not include a scavenger base (like triethylamine or pyridine), this HBr will protonate a second equivalent of your indoline starting material. This means that, at best, your theoretical maximum yield is capped at 50%, as half of your nucleophile is consumed in an acid-base reaction. The resulting indolinium salt is often highly polar and may remain in the aqueous phase during workup, leading to a deceptively "clean" organic phase by TLC.
Q3: I observe a dark, tar-like substance forming as the reaction proceeds. What is causing this decomposition?
A: Dark coloration and tar formation are typically signs of instability and polymerization. This can be caused by several factors:
-
Elevated Temperatures: Running the reaction at room temperature or higher can significantly accelerate side reactions, especially elimination to form the reactive 1-(acryloyl)indoline, which can then polymerize.
-
Presence of Lewis Acids: While not typically used in this specific acylation, any inadvertent Lewis acid contamination can promote Friedel-Crafts type reactions on the electron-rich indoline ring, leading to complex mixtures.[7]
-
Air/Oxidant Exposure: Indoline and its derivatives can be sensitive to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.
Section 2: Troubleshooting Guide: Specific Issues & Solutions
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Significant amount of unreacted indoline is recovered, and LC-MS shows a mass corresponding to 2-bromopropionic acid.
-
Probable Cause: This is a classic sign of reagent hydrolysis. 2-Bromopropanoyl bromide is extremely moisture-sensitive.[4][5] Any water present in the solvent, on the glassware, or in the starting materials will rapidly convert the acylating agent to the unreactive 2-bromopropionic acid.
-
Causality: The acyl bromide is more electrophilic and reactive towards water than towards the indoline nitrogen. The hydrolysis is often instantaneous, consuming your reagent before it has a chance to participate in the desired acylation.
-
Recommended Solutions:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere.
-
Solvent Purity: Use a freshly opened bottle of an anhydrous solvent (e.g., Dichloromethane, THF) or dispense it from a solvent purification system.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of dry nitrogen or argon.
-
Reagent Quality: Use a fresh, high-purity bottle of 2-bromopropanoyl bromide. Older bottles may have already undergone partial hydrolysis from atmospheric moisture.
-
Problem 2: A major byproduct with a mass corresponding to [M-HBr] of the desired product is observed. (M = Molecular Weight)
-
Probable Cause: The observed byproduct is almost certainly 1-(Acryloyl)indoline, the result of an E2 elimination reaction.
-
Causality: The hydrogen on the carbon bearing the bromine is acidic. A base (either the added scavenger base like triethylamine or another molecule of indoline) can abstract this proton, leading to the elimination of HBr and the formation of a carbon-carbon double bond.[1][3][8] This process is thermodynamically favored at higher temperatures.
-
Recommended Solutions:
-
Temperature Control: Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature only if necessary. Avoid any external heating.
-
Order of Addition: Add the 2-bromopropanoyl bromide dropwise to the solution of indoline and base. This keeps the instantaneous concentration of the acylating agent low, favoring the bimolecular acylation over other pathways.
-
Choice of Base: While triethylamine is common, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes disfavor the elimination pathway due to steric hindrance.
-
Problem 3: My final product is contaminated with high molecular weight species, observed as a baseline streak on TLC or as broad peaks in LC-MS.
-
Probable Cause: This indicates the formation of dimers or polymers.
-
Causality: This issue is a direct consequence of the elimination side reaction described in Problem 2. The resulting 1-(Acryloyl)indoline is a potent Michael acceptor. A nucleophile, such as a free indoline molecule, can attack the β-carbon of the double bond in a conjugate addition reaction, initiating a chain that leads to dimers and higher-order oligomers.
-
Recommended Solutions:
-
Strictly follow the solutions for Problem 2. Preventing the formation of the acryloyl intermediate is the most effective way to prevent subsequent polymerization.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equiv.) of the acylating agent to ensure all the indoline is consumed quickly, minimizing the chance for it to act as a nucleophile in a Michael addition.
-
Quenching: Once the reaction is complete by TLC, quench it promptly with a mild acid wash (e.g., dilute aq. NH4Cl) to neutralize any remaining base and reactive species.
-
Section 3: Mechanistic Pathways
Understanding the competing reaction pathways is critical for rational optimization. The following diagrams illustrate the desired synthesis versus the primary side reactions.
Caption: Desired reaction pathway for the synthesis of this compound.
Caption: Competing side reaction pathways in this compound synthesis.
Section 4: Recommended Experimental Protocol
This protocol is designed to minimize the formation of the side products discussed above.
Objective: To synthesize this compound with high yield and purity.
Materials:
-
Indoline (1.0 equiv)
-
2-Bromopropanoyl bromide (1.1 equiv)
-
Triethylamine (Et3N), anhydrous (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for a minimum of 4 hours. Assemble the reaction apparatus (e.g., a three-neck round-bottom flask with a dropping funnel, thermometer, and nitrogen inlet) while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Setup: To the reaction flask, add indoline (1.0 equiv) and anhydrous DCM (approx. 0.1 M concentration). Add anhydrous triethylamine (1.2 equiv).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acylation: In the dropping funnel, prepare a solution of 2-bromopropanoyl bromide (1.1 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the cold indoline solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the disappearance of the indoline starting material by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 1-2 hours).
-
Workup: Once the reaction is complete, quench by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aq. NaHCO3 (to remove excess acid and HBr), water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Section 5: Data Summary Table
The following table summarizes the expected outcomes under various reaction conditions, providing a quick reference for experimental design.
| Reaction Condition | Expected Major Product | Expected Side Product(s) | Underlying Rationale |
| Ideal: Anhydrous, with Et3N, 0 °C | This compound | Triethylammonium bromide | The base neutralizes HBr, low temperature disfavors elimination, and anhydrous conditions prevent hydrolysis. |
| Anhydrous, No Base | This compound | Indolinium bromide, 1-(Acryloyl)indoline | Indoline acts as both nucleophile and base. HBr produced protonates half the starting material, limiting yield to 50%. |
| Presence of Moisture | Unreacted Indoline | 2-Bromopropionic acid | The acyl bromide reacts preferentially and rapidly with water, preventing the desired N-acylation.[4][5] |
| High Temperature (>25 °C), with Base | 1-(Acryloyl)indoline | This compound | Elimination (E2) reactions have a higher activation energy than substitution and are therefore favored by increased temperature.[1][2] |
| Nucleophilic Solvent (e.g., MeOH) | Methyl 2-bromopropanoate | Unreacted Indoline | The solvent, if nucleophilic and in large excess, can outcompete the indoline in reacting with the acyl bromide. |
References
-
Ningbo Inno Pharmchem Co., Ltd. The Manufacturing Process of DL-2-Bromopropionic Acid: A Chemical Synthesis Overview. [Online] Available at: [Link]
-
Pang, J., et al. (2022). One-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils as hydrophobic coating and film. RSC Advances. [Online] Available at: [Link]
-
Chen, J., et al. (2017). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules. [Online] Available at: [Link]
-
Wang, B., et al. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. [Online] Available at: [Link]
-
Clark, J. (2023). A. Elimination from 2-Bromopropane. Chemistry LibreTexts. [Online] Available at: [Link]
-
PrepChem. Preparation of 2-bromopropionic acid. [Online] Available at: [Link]
-
ResearchGate. Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide? [Online] Available at: [Link]
-
Chemguide. elimination from 2-bromopropane to give propene. [Online] Available at: [Link]
-
Noland, W. E., et al. (2016). N′-Acylation of (3,2′)‐Indole Dimers. ChemInform. [Online] Available at: [Link]
-
Chemguide. Explaining the elimination reaction producing propene from 2-bromopropane. [Online] Available at: [Link]
-
ResearchGate. N'-Acylation of (3,2')-indole dimers | Request PDF. [Online] Available at: [Link]
-
Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Online] Available at: [Link]
-
Shout Education. Elimination From 2-bromopropane to Give Propene | ChemKey. [Online] Available at: [Link]
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preventing racemization in reactions with chiral 1-(2-Bromopropanoyl)indoline
Welcome to the Technical Support Center. This guide provides targeted troubleshooting advice and in-depth scientific explanations for researchers, scientists, and drug development professionals working with chiral 1-(2-Bromopropanoyl)indoline and related α-halo amides. As a Senior Application Scientist, my goal is to provide you with the causal understanding and practical protocols necessary to maintain stereochemical integrity in your reactions.
The indoline scaffold is a privileged structure in medicinal chemistry, and maintaining the chirality of substituents is often paramount for achieving desired biological activity and ensuring safety.[1][2] The loss of a specific 3D arrangement of atoms can render a promising drug candidate inactive or even harmful.[3][4] This guide is designed to help you navigate the common challenge of racemization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a loss of enantiomeric excess (e.e.) in my product. What is racemization and why is it a critical issue with this substrate?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a 50:50 mixture is called a racemate).[5] For a chiral molecule like (S)- or (R)-1-(2-Bromopropanoyl)indoline, the stereocenter at the alpha-carbon (the carbon bearing the bromine atom) is crucial.
The significance in drug development cannot be overstated. Often, only one enantiomer (the "eutomer") is responsible for the desired therapeutic effect, while the other (the "distomer") may be inactive, have undesirable side effects, or even be toxic.[3][6] Therefore, preserving the stereochemical purity of your molecule is essential for synthesizing a safe and effective active pharmaceutical ingredient (API).
Q2: What are the primary chemical mechanisms that cause racemization in reactions with this compound?
A2: There are two principal competing pathways that lead to the loss of stereochemical integrity at the α-carbon. Understanding these is key to preventing them.
-
SN1 (Substitution Nucleophilic Unimolecular) Pathway: This mechanism is a major cause of racemization.[5][7] It proceeds through a planar, sp²-hybridized carbocation intermediate. Once this flat intermediate is formed, the incoming nucleophile can attack from either face with nearly equal probability, leading to a mixture of both inversion and retention of configuration, resulting in a racemic product.[8][9]
-
Enolization / Enolate Formation: The α-proton (the hydrogen on the same carbon as the bromine) is acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.[10][11] In the presence of a base (or sometimes acid), this proton can be removed to form a planar enolate intermediate.[12][13] Reprotonation of this achiral enolate can occur from either face, scrambling the stereocenter and leading to racemization.[10][13]
The desired reaction is typically an SN2 (Substitution Nucleophilic Bimolecular) pathway, which proceeds with a backside attack by the nucleophile, resulting in a predictable inversion of stereochemistry and preserving enantiomeric purity.[14] Your goal is to create conditions that overwhelmingly favor the SN2 pathway over the SN1 and enolization routes.
Caption: Competing reaction pathways for chiral α-halo amides.
Q3: My protocol uses methanol and I'm seeing racemization. How critical is my choice of solvent?
A3: Solvent choice is one of the most critical factors in controlling the reaction pathway. Using the wrong solvent can actively promote racemization.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are detrimental to stereochemical control in this context. They stabilize the carbocation intermediate of the SN1 pathway through hydrogen bonding, increasing the rate of this racemization-prone route.[15][16] Furthermore, they can solvate the nucleophile, creating a "cage" around it and reducing its reactivity for the desired SN2 attack.[17][18]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These are the solvents of choice. They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile.[14][17] This leaves the nucleophile "naked" and highly reactive, significantly favoring the SN2 mechanism.[18]
| Solvent Type | Examples | Effect on Nucleophile | Effect on Intermediates | Favored Pathway | Stereochemical Outcome |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | High reactivity | Does not stabilize carbocations | SN2 | Retention of Purity |
| Polar Protic | Water, Methanol, Ethanol | Solvated, less reactive | Stabilizes carbocations (SN1) | SN1 | Racemization |
| Non-Polar | Hexane, Toluene | Poor solubility | Poor solubility of reactants | Slow/No Reaction | N/A |
| Caption: Impact of solvent choice on reaction pathways and stereochemistry. |
Recommendation: Immediately switch from methanol to a dry, polar aprotic solvent like acetonitrile or DMF.
Q4: I am using a base in my reaction. Could this be the problem?
A4: Yes, the choice and amount of base are crucial. A strong base can readily deprotonate the α-carbon, leading to the planar enolate intermediate and subsequent racemization.[10][11]
-
Avoid Strong, Small Bases: Bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) will aggressively promote enolization.
-
Use Weak or Sterically Hindered Bases: If a base is required to scavenge acid produced during the reaction, use a non-nucleophilic, sterically hindered base. Examples include 2,6-lutidine or diisopropylethylamine (DIPEA). These are too bulky to easily act as nucleophiles but can accept a proton.[15]
-
Stoichiometry is Key: Use the minimum amount of base necessary, typically 1.0 to 1.1 equivalents. Excess base increases the risk of enolization.
Q5: How do temperature and reaction time influence the loss of stereochemical purity?
A5: Both temperature and time are critical variables that must be carefully controlled.
-
Temperature: Higher reaction temperatures provide the activation energy needed for competing side reactions, including the SN1 pathway and elimination (E2) reactions.[15] Performing the reaction at a lower temperature (e.g., 0 °C to -20 °C) will selectively slow down these undesired pathways more than the desired SN2 reaction, thus preserving stereochemical integrity.
-
Reaction Time: Extended reaction times increase the likelihood of racemization.[15] Even if the initial substitution is clean, prolonged exposure of the product to other species in the reaction mixture (e.g., trace base, or even the displaced bromide ion) can catalyze racemization over time.
Recommendation: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Troubleshooting Workflow & Optimization Protocol
If you are observing racemization, use the following workflow to diagnose and solve the issue.
Caption: A step-by-step troubleshooting workflow for racemization.
Recommended Protocol: Stereoretentive Nucleophilic Substitution
This protocol for reacting a nucleophile (e.g., sodium azide) with (S)-1-(2-Bromopropanoyl)indoline is designed to maximize the SN2 pathway and minimize racemization.
Materials:
-
(S)-1-(2-Bromopropanoyl)indoline (1.0 eq)
-
Nucleophile (e.g., Sodium Azide, NaN₃) (1.2 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware, flame-dried
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve (S)-1-(2-Bromopropanoyl)indoline (1.0 eq) in anhydrous DMF to make a 0.1-0.2 M solution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For particularly sensitive substrates or reactive nucleophiles, cooling to -20 °C is recommended.
-
Nucleophile Addition: Add the nucleophile (e.g., sodium azide, 1.5 eq) to the stirred solution in one portion. If the nucleophile is a liquid, add it dropwise.
-
Reaction Monitoring: Allow the reaction to stir at the low temperature. Monitor the progress meticulously every 30-60 minutes by Thin Layer Chromatography (TLC) or LC-MS. The goal is to quench the reaction as soon as the starting material has been fully consumed.[15]
-
Workup: Once the reaction is complete, quench by pouring the reaction mixture into cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Analysis: Confirm the product's structure and purity using ¹H NMR, ¹³C NMR, and HRMS. Crucially, determine the enantiomeric excess (e.e.) of the product using chiral HPLC to validate the stereochemical outcome of the reaction.
References
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]
-
Pace, V., & Holzer, W. (2018). The Fascinating Chemistry of α‐Haloamides. PMC - NIH. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Retrieved from [Link]
-
PubMed. (2024). Discovery of Novel Chiral Indole Derivatives Containing the Oxazoline Moiety as Potential Antiviral Agents for Plants. Retrieved from [Link]
-
Medical News. (2025). New class of chiral molecules offers strong stability for drug development. Retrieved from [Link]
-
Technology Networks. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Retrieved from [Link]
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. Retrieved from [Link]
-
Books Gateway. (2007). Racemization, Enantiomerization and Diastereomerization. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
ResearchGate. (n.d.). Reducing racemization through the dropwise addition of B(OCH2CF3)3 and by decreasing the reaction time. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]
-
PubMed Central. (n.d.). Brønsted acid–catalyzed asymmetric dearomatization for synthesis of chiral fused polycyclic enone and indoline scaffolds. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.4: Alpha Halogenation of Carbonyls. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]
-
American Chemical Society. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings. Retrieved from [Link]
-
NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
Nature. (2025). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. Retrieved from [Link]
-
Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the racemization at α-position of the aldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2012). What’s a Racemic Mixture? Retrieved from [Link]
-
YouTube. (2024). What Is Racemization In Organic Chemistry? Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of fused indoline heterocycles via dearomatization of indoles with α-bromohydrazones: a systematic study on the substrates. Retrieved from [Link]
-
Dalal Institute. (n.d.). Stereochemistry. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Retrieved from [Link]
-
ResearchGate. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Retrieved from [Link]
-
Research Inventions Journals. (n.d.). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Regio- and Stereoselective Synthesis of Isoindolin-1-ones through BuLi-Mediated Iodoaminocyclization of 2-(1-Alkynyl)benzamides. Retrieved from [Link]
-
ACS Publications. (2018). Reagent Controlled Stereoselective Synthesis of α-Glucans. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yield in 1-(2-Bromopropanoyl)indoline Couplings
Welcome to the technical support center for troubleshooting challenges in the synthesis of 1-(2-Bromopropanoyl)indoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties, particularly low yields, during this crucial acylation reaction. The following question-and-answer format addresses common issues and provides scientifically grounded, field-proven solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My coupling reaction of indoline with 2-bromopropanoyl halide is resulting in a very low yield. What are the most likely causes?
Low yields in the N-acylation of indoline are a frequent challenge and can stem from several factors. A systematic evaluation of each component and reaction parameter is essential for successful troubleshooting. The primary areas to investigate are:
-
Substrate Reactivity and Side Reactions: Indoline, while a secondary amine, possesses a nucleophilic nitrogen. However, competitive reactions can occur. The primary competing reaction is C3-acylation, especially under Friedel-Crafts conditions, although N-acylation is generally favored.[1] The presence of an electron-withdrawing group on the indoline ring can decrease the nucleophilicity of the nitrogen, potentially slowing down the desired reaction.[2]
-
Reagent Quality and Stability: The acylating agent, 2-bromopropanoyl chloride or bromide, is highly reactive and susceptible to hydrolysis.[3][4] Exposure to moisture in the solvent or atmosphere will lead to the formation of 2-bromopropanoic acid, which will not participate in the desired coupling reaction.
-
Base Selection and Stoichiometry: The choice and amount of base are critical.[5] An inappropriate base can lead to side reactions or incomplete deprotonation of the indoline nitrogen, resulting in low conversion.
-
Reaction Conditions: Temperature and reaction time are key parameters. Suboptimal temperatures can lead to slow reaction rates or the promotion of side reactions.
Q2: I suspect my 2-bromopropanoyl halide has degraded. How can I assess its quality and what are the proper handling and storage procedures?
2-Bromopropanoyl chloride and bromide are lachrymators and are sensitive to moisture.[4][6] Proper handling and storage are paramount to maintaining their reactivity.
Assessing Reagent Quality:
-
Appearance: Fresh 2-bromopropanoyl chloride should be a clear yellow liquid.[4] 2-Bromopropionyl bromide is a colorless to pale yellow liquid.[7] Significant discoloration or the presence of solid precipitates may indicate degradation.
-
NMR Spectroscopy: A quick ¹H NMR spectrum can confirm the integrity of the reagent. The characteristic quartet for the alpha-proton and doublet for the methyl group should be clean. The presence of broad peaks or signals corresponding to 2-bromopropanoic acid would indicate hydrolysis.
Proper Handling and Storage:
-
Inert Atmosphere: Always handle 2-bromopropanoyl halides under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[4][7]
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, bases, and oxidizing agents.[6]
Q3: What is the optimal choice of base for the N-acylation of indoline, and why is it so important?
The role of the base is to deprotonate the indoline nitrogen, forming a more nucleophilic indolinide anion, which then attacks the electrophilic carbonyl carbon of the acyl halide. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.[5][8]
Base Selection Considerations:
| Base Type | Examples | Advantages | Disadvantages & Considerations |
| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base) | Readily available, good scavengers for the generated HBr/HCl. | May not be strong enough for complete deprotonation, potentially leading to incomplete reactions.[5] |
| Inorganic Bases | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Often effective and can drive the reaction to completion.[8] Cs₂CO₃ is particularly effective in N-acylation reactions of indoles.[8] | Can be heterogeneous, requiring vigorous stirring. Can promote elimination side reactions with the bromo-substituent on the product if the reaction is heated for extended periods. |
| Stronger Bases | Sodium Hydride (NaH), n-Butyllithium (n-BuLi) | Highly effective for deprotonation.[9] | Can be overkill and may promote unwanted side reactions. Require strictly anhydrous conditions and careful handling. |
Recommendation: For the N-acylation of indoline with 2-bromopropanoyl halide, a tertiary amine base like triethylamine or DIPEA is a good starting point due to ease of handling. If low yields persist, switching to a stronger inorganic base like potassium carbonate or cesium carbonate is recommended.[5][8] The use of stronger bases like NaH should be a last resort.
Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and resolving low yields in your this compound coupling reaction.
Caption: A workflow diagram for troubleshooting low yields.
Q4: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products and how can I minimize their formation?
The formation of multiple products is a strong indicator of side reactions. The most common side products in this coupling are:
-
C3-Acylated Indoline: While N-acylation is generally favored, acylation at the C3 position can occur, especially if Lewis acids are present or under certain conditions.[1] To favor N-acylation, ensure the reaction is run under basic conditions.
-
Elimination Product: The product, this compound, contains a bromine atom alpha to a carbonyl group, making it susceptible to elimination of HBr to form 1-(acryloyl)indoline, especially in the presence of excess base or upon heating. To minimize this, use a stoichiometric amount of a non-hindered base and maintain a low reaction temperature.
-
Unreacted Starting Material: This indicates an incomplete reaction. See Q1 for potential causes.
Minimizing Side Product Formation:
-
Control Temperature: Run the reaction at a low temperature (e.g., 0 °C) to minimize side reactions.
-
Optimize Base: Use the mildest base that effectively promotes the reaction.
-
Inert Atmosphere: Rigorously exclude air and moisture to prevent degradation of the acyl halide.
Q5: What are the best practices for the purification of this compound?
The purification method will depend on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: This is the most common and effective method for purifying small to medium-scale reactions.[10] A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.
-
Crystallization: If the product is a solid and you have a sufficient quantity, recrystallization can be an excellent purification method.[11] You will need to screen for a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[12]
-
Distillation: For larger scale reactions where the product is a liquid with a suitable boiling point, distillation under reduced pressure could be an option.[11] However, given the potential for thermal decomposition or elimination, this should be approached with caution.
General Purification Tips:
-
Work-up: After the reaction is complete, a standard aqueous work-up is often necessary to remove the base and any water-soluble byproducts. This typically involves washing the organic layer with a mild acid (e.g., dilute HCl), water, and brine.
-
Drying: Thoroughly dry the organic layer with a drying agent like sodium sulfate or magnesium sulfate before concentrating the solvent.
Experimental Protocol: General Procedure for this compound Coupling
This protocol provides a starting point for the N-acylation of indoline. Optimization may be required based on your specific results.
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add indoline (1.0 eq.).
-
Solvent and Base Addition: Dissolve the indoline in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Cool the solution to 0 °C in an ice bath. Add the base (e.g., triethylamine, 1.2 eq.) dropwise.
-
Acyl Halide Addition: Slowly add a solution of 2-bromopropanoyl chloride or bromide (1.1 eq.) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding water. Separate the organic layer and wash it sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A general experimental workflow for the coupling reaction.
References
-
He, R., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Available at: [Link]
-
Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available at: [Link]
-
ResearchGate (n.d.). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Available at: [Link]
-
MDPI (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]
-
ResearchGate (n.d.). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Available at: [Link]
-
Stoltz, B. M., et al. (2016). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie. Available at: [Link]
-
MDPI (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Available at: [Link]
-
PMC (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Available at: [Link]
-
ResearchGate (n.d.). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Available at: [Link]
-
University of Rochester (n.d.). How To Run A Reaction: Purification. Available at: [Link]
-
White Rose Research Online (n.d.). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. Available at: [Link]
-
Master Organic Chemistry (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]
- Google Patents (n.d.). Method for purifying a bromine compound.
-
EMU Physics Department (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. 2-Bromopropionyl chloride(7148-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Bromopropionyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. CAS 563-76-8: 2-Bromopropionyl bromide | CymitQuimica [cymitquimica.com]
- 8. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Monitoring 1-(2-Bromopropanoyl)indoline Reactions
Welcome to the technical support center for monitoring reactions involving 1-(2-Bromopropanoyl)indoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) related to the use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application.
Introduction
The acylation of indoline with 2-bromopropanoyl bromide is a key step in the synthesis of various pharmaceutical intermediates. Accurate monitoring of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the desired product is obtained with minimal impurity formation. This guide provides in-depth technical assistance to help you navigate the nuances of monitoring this reaction effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when monitoring this compound reactions.
TLC-Related FAQs
Q1: What is a good starting solvent system for TLC analysis of a this compound reaction?
A common starting point for neutral organic molecules is a binary mixture of a non-polar and a polar solvent.[1] A mixture of hexanes and ethyl acetate is a versatile choice.[1] For this specific reaction, a good starting ratio would be in the range of 4:1 to 2:1 hexanes:ethyl acetate. The polarity can be adjusted based on the observed separation.[2][3]
Q2: My starting material, this compound, appears to be degrading on the TLC plate, showing a streak or a new spot at the baseline. What is happening?
Acyl bromides, and alkyl bromides to a lesser extent, can be susceptible to hydrolysis on the silica gel surface of the TLC plate, which is inherently acidic and contains adsorbed water.[4] This can lead to the formation of the corresponding carboxylic acid or alcohol, which will appear as a more polar spot (lower Rf) or a streak.
Q3: How can I minimize the on-plate degradation of this compound during TLC analysis?
To minimize degradation, consider the following:
-
Use fresh plates: Ensure your TLC plates are dry and have been stored properly.
-
Run the TLC quickly: Spot the plate and develop it immediately.
-
Neutralize the plate: In some cases, pre-treating the silica plate with a base like triethylamine can help, but this may affect the separation of other components.
-
Alternative stationary phases: Consider using alumina plates, which are less acidic than silica.[5]
Q4: I am seeing a streak for my product spot. What could be the cause?
Streaking on a TLC plate can be caused by several factors:
-
Overloading the sample: Applying too much sample to the plate is a common cause of streaking.[6][7] Try diluting your reaction aliquot before spotting.
-
Inappropriate solvent system: If the solvent system is too polar, it can cause compounds to move up the plate as a streak rather than a distinct spot.[7]
-
Compound instability: As mentioned, the product itself might be partially degrading on the plate.
-
Highly polar compounds: If your product is significantly more polar than the starting material, it may streak. Adding a small amount of a more polar solvent like methanol to your eluent can sometimes resolve this.
Q5: How can I visualize the spots on my TLC plate?
This compound and related indoline derivatives are often UV-active due to the aromatic ring system. Therefore, the primary visualization method is a hand-held UV lamp at 254 nm.[1] Additionally, staining with potassium permanganate (KMnO₄) can be effective for visualizing many organic compounds.
LC-MS-Related FAQs
Q1: What is the expected mass for this compound in my LC-MS analysis?
You should look for the molecular ion peak [M+H]⁺. Given that bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, you will observe a characteristic isotopic pattern.[8][9][10] You will see two peaks of nearly equal intensity separated by 2 m/z units.[8][9]
Q2: I am not seeing a clear molecular ion peak for my product. What could be the issue?
Several factors could contribute to this:
-
In-source fragmentation: The compound may be fragmenting in the ion source of the mass spectrometer. Try using a softer ionization method or reducing the source parameters like fragmentor voltage.
-
Poor ionization: The compound may not be ionizing efficiently under the chosen conditions. Experiment with both positive and negative ion modes and consider different mobile phase additives.[11]
-
Sample degradation: The compound might be degrading in the LC mobile phase before reaching the mass spectrometer.
Q3: My peaks are broad and tailing in the LC chromatogram. How can I improve the peak shape?
Poor peak shape can be caused by:
-
Column contamination: Impurities from previous analyses can build up on the column.[12] Flushing the column according to the manufacturer's instructions is recommended.[13]
-
Inappropriate mobile phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Adding a small amount of an acid like formic acid (0.1%) to the mobile phase can often improve peak shape for many compounds.
-
Column degradation: The analytical column may be nearing the end of its lifespan.
Q4: I am observing significant carryover between injections. What can I do?
Carryover, where a portion of the sample from one injection appears in subsequent runs, can be a problem.[14] To mitigate this:
-
Optimize the wash solvent: Ensure your autosampler's wash solvent is strong enough to remove all traces of your analytes.
-
Increase wash volumes and cycles: Increasing the volume and number of wash cycles between injections can help.
-
Inject a blank: Run a blank injection (just the mobile phase) after a concentrated sample to check for carryover.
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the monitoring of this compound reactions.
TLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots visible | Sample concentration too low.[7] | Concentrate the reaction aliquot or spot multiple times in the same location (allowing the solvent to dry between applications).[7] |
| Incorrect visualization method. | Ensure you are using a UV lamp at the correct wavelength (254 nm). Try a chemical stain like potassium permanganate. | |
| All spots are at the baseline | The eluent is not polar enough.[3] | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[3] |
| All spots are at the solvent front | The eluent is too polar.[3] | Decrease the proportion of the polar solvent in your mobile phase.[3] |
| Spots are elongated or "comet-shaped" | The TLC plate was overloaded.[6] | Dilute the sample before spotting. |
| The sample is degrading on the plate. | Try using an alumina plate or running the TLC as quickly as possible. | |
| Uneven solvent front | The TLC plate is touching the side of the developing chamber.[7] | Ensure the plate is centered in the chamber and not in contact with the walls. |
| The chamber is not properly saturated with solvent vapor. | Place a piece of filter paper in the chamber to aid in solvent vapor saturation. |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High backpressure | Blockage in the system (e.g., guard column, column frit).[14] | Systematically check components by disconnecting them in reverse order of flow to identify the source of the blockage. Replace the guard column or filter if necessary. |
| Column contamination.[12] | Flush the column with a strong solvent according to the manufacturer's guidelines.[13] | |
| Shifting retention times | Inconsistent mobile phase composition.[13] | Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[13] |
| Column temperature fluctuations. | Ensure the column oven is set to a stable temperature. | |
| Column degradation. | Replace the analytical column. | |
| Poor sensitivity/no signal | Incorrect MS settings (e.g., wrong polarity, low ionization efficiency).[15] | Optimize MS parameters by infusing a standard of your compound if available.[11] Check both positive and negative ion modes. |
| Sample degradation. | Ensure the sample is stable in the autosampler; consider cooling the autosampler tray. | |
| Contaminated ion source.[14] | Clean the ion source according to the manufacturer's protocol. | |
| Baseline noise | Contaminated mobile phase or solvents.[12] | Use high-purity, LC-MS grade solvents and additives.[12][13] Prepare fresh mobile phase. |
| Air bubbles in the system. | Degas the mobile phase and purge the pumps. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: TLC Monitoring of this compound Reaction
-
Preparation:
-
Prepare a developing chamber with a suitable mobile phase (e.g., 3:1 hexanes:ethyl acetate). Place a piece of filter paper inside to ensure saturation and close the lid.
-
On a silica gel TLC plate, gently draw a baseline in pencil approximately 1 cm from the bottom.[1]
-
-
Spotting:
-
Using a capillary tube, spot the indoline starting material on the left side of the baseline.
-
In the middle, co-spot the indoline starting material and the reaction mixture.[16]
-
On the right, spot the reaction mixture.
-
-
Development:
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[7]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.[3]
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
The disappearance of the starting material spot and the appearance of a new, typically less polar (higher Rf) product spot indicates the reaction is progressing.[16]
-
Protocol 2: LC-MS Monitoring of this compound Reaction
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile). This also serves to precipitate any salts that may be present.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS Method:
-
Column: A C18 reversed-phase column is a good starting point for this type of molecule.[17]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B and ramp up to a high percentage to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point.
-
Scan Range: Set a mass range that includes the expected masses of your starting materials and product (e.g., m/z 100-500).
-
Data Analysis: Monitor the extracted ion chromatograms (EICs) for the masses corresponding to the starting material and the product to track the reaction progress. Look for the characteristic 1:1 isotopic pattern for the bromine-containing species.[8][9]
-
Visualizations
Caption: Workflow for TLC monitoring of a chemical reaction.
Caption: Decision tree for troubleshooting common LC-MS issues.
References
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-
Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
-
National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
-
ResearchGate. (2024, August 12). LC/MS Troubleshooting Guide. Retrieved from [Link]
-
YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]
-
LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Retrieved from [Link]
-
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
LCGC International. (2023, February 2). Troubleshooting LC-MS. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Reddit. (2024, September 17). TLC stains for Acyl halides : r/Chempros. Retrieved from [Link]
-
ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?. Retrieved from [Link]
-
ScienceMadness. (2007, January 7). Acyl chloride on TLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 10). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Reddit. (2023, May 5). 9701 42, RCOCl vs RCOBr. Order of hydrolysis? : r/alevel. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
AACC. (2019, January 1). Growing Pains in LC-MS/MS Testing. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 11). Analysis of Protein Target Interactions of Synthetic Mixtures by Affinity-LC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC analysis. Lane A -standard vindoline with an Rf value of 0.35. Retrieved from [Link]
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Reddit. (2020, January 19). Rf value for TLC : r/chemhelp. Retrieved from [Link]
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Reddit. (2022, September 21). How to TLC Spot Sealed Reactions? : r/chemistry. Retrieved from [Link]
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Waters. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]
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MDPI. (n.d.). Ultrasound-Promoted One-Pot, Three-Component Synthesis of Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Derivatives. Retrieved from [Link]
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ScienceDirect. (n.d.). the re value as a constant in thin-layer chromatography. Retrieved from [Link]
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SciELO. (n.d.). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Retrieved from [Link]
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ResearchGate. (2025, August 6). Nucleophilic reactions in the indole series: Displacement of bromine under phase transfer catalysis. Retrieved from [Link]
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PubMed. (n.d.). Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models. Retrieved from [Link]
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Technical Support Center: Purification Strategies for Reactions Involving 1-(2-Bromopropanoyl)indoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in multi-step synthesis: the removal of unreacted 1-(2-Bromopropanoyl)indoline from your product mixture. As a reactive electrophilic intermediate, its persistence can complicate purification and compromise the integrity of subsequent steps. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Understanding the Contaminant: Physicochemical Profile
This compound is an α-halo amide, a class of compounds known for their utility in synthesis as well as their specific reactivity profile.[1][2] Understanding its properties is the first step toward effective removal.
-
Structure and Reactivity : The molecule contains a stable indoline core and an amide linkage, which is generally robust but can be susceptible to hydrolysis under harsh acidic or basic conditions.[3][4] The key feature is the α-bromo group, which makes the adjacent carbon highly electrophilic and susceptible to nucleophilic attack. This C-Br bond is the primary site of reactivity and potential degradation.[5]
-
Polarity : As an amide, it is a moderately polar molecule. This polarity dictates its solubility and behavior in chromatographic and extractive procedures. It is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), but has limited solubility in non-polar solvents like hexanes and is poorly soluble in water.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO | [6] |
| Molecular Weight | 254.12 g/mol | [6] |
| Appearance | Typically an off-white to brown solid or oil | [7] (Indoline is a brown liquid) |
| Key Functional Groups | Tertiary Amide, Alkyl Bromide | N/A |
| Reactivity Hotspot | α-Carbon (site of the bromine) | [2][8] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My post-reaction TLC/LCMS analysis clearly shows a significant amount of unreacted this compound. What is my first step?
Your first step is a standard aqueous work-up. This procedure is designed to remove water-soluble byproducts and reagents, which can interfere with subsequent purification. While it will not fully remove the target contaminant due to its organic solubility, it is a critical preliminary step. A typical work-up involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing it sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any acid catalysts or byproducts, followed by a wash with brine (saturated NaCl solution) to reduce the water content in the organic layer.[9][10]
Q2: I've performed an aqueous work-up, but the starting material is still present. Is there a non-chromatographic method to remove it?
Yes, two primary methods can be considered: recrystallization and chemical scavenging.
-
Recrystallization : This is the preferred method if your desired product is a solid with significantly different solubility characteristics than the contaminant.[11] The key is finding a solvent system where your product has high solubility at an elevated temperature but low solubility at room temperature or below, while the unreacted this compound remains in solution. Experiment with various solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.[11]
-
Chemical Scavenging (Quenching) : This is an elegant solution that leverages the reactivity of the contaminant. You can add a nucleophilic "scavenger" reagent to the crude mixture after the main reaction is complete. This reagent will selectively react with the electrophilic α-bromo group of the unreacted starting material, converting it into a new, chemically distinct compound that is much easier to remove. For example, adding a small amount of a primary amine (like benzylamine) or a thiol will form a highly polar amino- or thio-adduct, which can then be easily removed by an acidic aqueous wash or will have a vastly different retention factor (Rƒ) on a silica gel column.
Q3: Column chromatography seems necessary. What conditions do you recommend?
Flash column chromatography on silica gel is the most common and effective method for separating moderately polar organic compounds.
-
Stationary Phase : Standard silica gel (SiO₂) is usually sufficient.
-
Mobile Phase (Eluent) : A gradient system of ethyl acetate in hexanes is a standard starting point. Begin with a low polarity mixture (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity. Your desired product and the unreacted starting material will likely have close Rƒ values, so a shallow gradient is recommended for optimal separation. Monitor the fractions carefully using TLC.
Q4: My product appears to be degrading on the silica gel column. What is happening and how can I prevent it?
Silica gel is inherently acidic, which can catalyze the hydrolysis of sensitive functional groups. The α-bromo amide is susceptible to this, potentially hydrolyzing to the corresponding α-hydroxy amide.[4][12] Amides in general can be sensitive to acidic conditions.[11]
Mitigation Strategies:
-
Neutralize the Silica : You can prepare a slurry of the silica gel in your starting eluent and add a small amount of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (~0.5-1% by volume). This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase : If the problem persists, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography if your product is sufficiently polar).
-
Work Quickly : Do not let the sample sit on the column for an extended period. Prepare your fractions and elute the column efficiently.
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Post-Reaction Aqueous Work-Up
This protocol assumes your reaction was run in an organic solvent like DCM, THF, or DMF.
-
Quench the Reaction : Cool the reaction vessel to 0 °C in an ice bath. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.
-
Dilute : Transfer the mixture to a separatory funnel and dilute with a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use a volume roughly 2-3 times that of the initial reaction volume.
-
Base Wash : Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer. This step removes acidic byproducts.[9]
-
Brine Wash : Add an equal volume of saturated aqueous sodium chloride (brine). This wash helps to remove residual water and some water-soluble impurities from the organic layer.[13] Separate and discard the aqueous layer.
-
Dry and Concentrate : Drain the organic layer into an Erlenmeyer flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis : First, determine an appropriate solvent system using TLC. The ideal system will show good separation between your product spot and the this compound spot, with the lower Rƒ spot having a value of ~0.2-0.3.
-
Column Packing : Pack a glass column with silica gel using the "slurry method." Wet the silica gel with your initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes) to form a homogenous slurry. Pour this into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading : Dissolve your crude product in a minimal amount of DCM or the eluent. For better resolution, it is often preferable to adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a volatile solvent (like DCM), add a few grams of silica, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column.
-
Elution : Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity (e.g., move from 5% to 10% to 20% EtOAc) to elute your compounds. The unreacted starting material will likely elute at a similar polarity to many products, necessitating careful fractioning.
-
Combine and Concentrate : Once the separation is complete, combine the pure fractions (as determined by TLC) and remove the solvent via rotary evaporation.
Section 4: Visualizing the Purification Workflow
The following diagram outlines a logical decision-making process for purification after a reaction involving this compound.
Caption: Decision workflow for purification.
References
- BenchChem. (n.d.). Methods for removing unreacted starting materials from 2-Acetylthiophene.
- Sun, B., Balaji, P. V., Kumagai, N., & Shibasaki, M. (2018). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
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- Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
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- ResearchGate. (2020, November 2). What is the best technique for amide purification?.
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- National Center for Biotechnology Information. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. NIH.
- ResearchGate. (2017, May). Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System.
- Google Patents. (n.d.). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.
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influence of solvent and temperature on 1-(2-Bromopropanoyl)indoline reactivity
Technical Support Center: 1-(2-Bromopropanoyl)indoline Reactivity Guide
Welcome to the technical support center for experiments involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the critical influence of solvent and temperature on its reactivity. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Core Scientific Principles: Understanding the Reactivity of this compound
This compound is an α-halo amide, a class of compounds with distinct reactivity. The primary site of reaction is the electrophilic carbon atom bonded to the bromine. The adjacent amide carbonyl group plays a crucial role by withdrawing electron density, making this carbon highly susceptible to nucleophilic attack.
The predominant reaction mechanism is a bimolecular nucleophilic substitution (SN2).[1] In this concerted process, a nucleophile attacks the carbon center from the side opposite to the bromine leaving group (a "backside attack"), leading to an inversion of stereochemistry at the reaction center.[2] However, a competing pathway, bimolecular elimination (E2), can occur, particularly under specific conditions involving strongly basic nucleophiles and elevated temperatures.[3]
The indoline moiety itself is generally stable, with the nitrogen lone pair contributing to the aromaticity of the fused benzene ring. While typically not the primary reactive site, its steric bulk and electronic properties can influence the accessibility and reactivity of the α-carbon.[4][5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question: My reaction shows low or no conversion to the desired product. What are the likely causes and solutions?
Answer: This is a common issue often rooted in suboptimal reaction conditions, specifically solvent choice or temperature.
-
Primary Cause (Solvent): Use of Polar Protic Solvents.
-
Explanation: Polar protic solvents (e.g., water, methanol, ethanol) possess acidic hydrogens capable of forming strong hydrogen bonds.[6] These bonds create a "solvation shell" or cage around the nucleophile, stabilizing it and sterically hindering its ability to attack the electrophilic carbon.[6][7] This significantly slows down SN2 reactions.
-
Solution: Switch to a polar aprotic solvent . Recommended solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN). These solvents can dissolve the substrate and many nucleophilic salts but do not form hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the SN2 reaction rate.[8][9] For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (aprotic) than in methanol (protic).[9]
-
-
Primary Cause (Temperature): Insufficient Thermal Energy.
-
Explanation: Every chemical reaction must overcome an activation energy barrier. If the reaction temperature is too low, the reacting molecules lack the kinetic energy needed to form the high-energy transition state, resulting in a slow or stalled reaction.
-
Solution: Gradually increase the reaction temperature. Start at room temperature and, if conversion is slow, incrementally increase the heat to 40-50 °C, and then higher if necessary. Monitor the reaction progress closely using an appropriate technique (e.g., Thin-Layer Chromatography or LC-MS) to find the optimal temperature that promotes product formation without causing decomposition.
-
Question: I'm observing a significant amount of an elimination byproduct (an alkene). How can I favor the substitution (SN2) product?
Answer: The formation of an elimination (E2) byproduct indicates that your nucleophile is acting as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon. This issue is highly dependent on the nucleophile, temperature, and solvent.
-
Explanation: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to abstract a proton than to perform a backside attack on a sterically shielded carbon, thus favoring the E2 pathway.[3] Furthermore, elimination reactions often have a higher activation energy and are more entropically favored than substitution reactions, meaning they become more competitive at elevated temperatures.[10]
-
Solutions:
-
Modify the Nucleophile/Base: If possible, switch to a nucleophile that is less basic and/or less sterically hindered. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles but relatively weak bases.
-
Lower the Reaction Temperature: This is often the most effective solution. Reducing the temperature will disproportionately slow down the E2 reaction compared to the SN2 reaction, thereby increasing the yield of the desired substitution product.
-
Confirm Solvent Choice: Ensure you are using a polar aprotic solvent. While E2 can still occur in these solvents, they are known to favor SN2 reactions.[3]
-
Question: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC plate, suggesting product decomposition. What should I do?
Answer: Decomposition is typically caused by excessive heat or an inappropriate solvent that reacts with your starting material or product.
-
Explanation: Indoline-containing molecules can be sensitive, and high temperatures may lead to degradation or unwanted side reactions.[11] Additionally, some solvents, particularly nucleophilic ones like alcohols, can participate in the reaction (solvolysis), leading to undesired byproducts.
-
Solutions:
-
Reduce Temperature and Extend Reaction Time: Run the reaction at the lowest possible temperature that still allows for a reasonable conversion rate. It is better to run a reaction for 24 hours at room temperature than for 2 hours at 100 °C if the latter causes decomposition.
-
Use an Inert Solvent: Select a solvent that is known to be stable and non-reactive under your reaction conditions. For SN2 reactions on this substrate, THF, DMF, and ACN are generally safe and effective choices.
-
Workup Procedure: Ensure the reaction is quenched and worked up promptly once complete to prevent the product from degrading in the reactive mixture.
-
Frequently Asked Questions (FAQs)
1. What is the fundamental difference between polar protic and polar aprotic solvents for this reaction? Polar protic solvents (like water and alcohols) have O-H or N-H bonds and can act as hydrogen bond donors. They solvate and deactivate nucleophiles. Polar aprotic solvents (like DMF, DMSO, acetone) lack these acidic protons. They solvate the cation of a nucleophilic salt but leave the anionic nucleophile highly reactive, which is ideal for SN2 reactions.[6]
2. How does increasing temperature affect the SN2/E2 ratio? Increasing the temperature provides more energy for both reactions but generally favors the elimination (E2) pathway.[10] This is because elimination often has a higher activation energy and leads to an increase in the number of molecules in the products, making it more entropically favorable. Therefore, to maximize substitution, use the mildest effective temperature.
3. Can the indoline nitrogen act as a nucleophile in an intramolecular reaction? The nitrogen in this compound is part of an amide functional group. Its lone pair is delocalized by resonance with the carbonyl oxygen, making it significantly less nucleophilic than an amine. While intramolecular cyclization is a possibility in some complex systems, for simple nucleophilic substitution reactions with external nucleophiles, the amide nitrogen is generally considered non-reactive.
4. My nucleophile salt is not dissolving well. What is the best course of action? For poor solubility, highly polar aprotic solvents like DMF and DMSO are the best choice as they excel at dissolving a wide variety of salts. If solubility remains a challenge, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a two-phase solvent system. This can shuttle the nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs.
Data & Protocols
Table 1: Influence of Solvent Class on SN2 Reaction Rate
| Solvent Class | Examples | Mechanism of Solvation | Effect on Nucleophile | Expected SN2 Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Solvates cation strongly, anion weakly | "Naked" and highly reactive | Fast [8] |
| Polar Protic | Water, Methanol, Ethanol | Solvates both cation and anion (H-bonding) | "Caged" and poorly reactive | Slow [7] |
| Non-Polar | Hexane, Toluene, Benzene | Poor solvation of ionic reactants | Reactants often insoluble | Very Slow / No Reaction [8] |
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a template for reacting this compound with a generic sodium salt of a nucleophile (Na-Nu).
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add the nucleophile salt (Na-Nu, 1.1–1.5 eq). Adding a slight excess of the nucleophile can help drive the reaction to completion.
-
Temperature Control: Stir the mixture at room temperature (20-25 °C). If the reaction is slow, gently heat the mixture to 40-60 °C using an oil bath.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. A typical TLC system might be 30% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the pure substituted product.
Visual Guides
Diagram 1: SN2 Reaction Pathway
(Note: The DOT script above is a template. Actual chemical structure images would be needed for a visual rendering.)
Caption: The SN2 reaction proceeds via a concerted backside attack.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision tree to diagnose and solve low-yield issues.
References
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Divergent Reaction of Indoline‐derived Azadienes with α‐Bromohydroxamates: Synthesis of Spiro‐indolinepyrrolidinones and Indoline‐fused Diazepinones. ResearchGate. [Link]
-
Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online. [Link]
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. National Institutes of Health (PMC). [Link]
-
Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]
-
Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. National Institutes of Health (PubMed). [Link]
-
Low-Temperature Reactions of α-Bromopropanoyl Chloride with Lithium Derivative of Ethyl Acetate. ResearchGate. [Link]
-
The three-component reaction of 2-(2-oxopropyl)isoindoline-1,3-dione with alkyl isocyanides and aromatic carboxylic acids under catalyst-free conditions in water. ResearchGate. [Link]
-
Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. National Institutes of Health (PMC). [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
-
Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. National Institutes of Health (PMC). [Link]
-
On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. ResearchGate. [Link]
-
Distinct Reactivity of Pd(OTs)2: The Intermolecular Pd(II)-Catalyzed 1,2-Carboamination of Dienes. National Institutes of Health. [Link]
-
What product is formed when 1-bromopropane reacts with each of the following nucleophiles? d. HS-. Pearson. [Link]
-
Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution - 2nd Order. Chemistry LibreTexts. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. [Link]
-
Why are alpha carbonyl halides most reactive towards SN2 reactions? Chemistry Stack Exchange. [Link]
-
Amines as nucleophiles. Chemguide. [Link]
-
Enzyme kinetic and spectroscopic studies of inhibitor and effector interactions with indoleamine 2,3-dioxygenase. 2. Evidence for the existence of another binding site in the enzyme for indole derivative effectors. National Institutes of Health (PubMed). [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Solvent Effects on Sn2 Reactions. YouTube. [Link]
-
Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI. [Link]
-
Kinetic study of the nitrosation of 3-substituted indoles. RSC Publishing. [Link]
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managing hydrobromic acid byproduct in 1-(2-Bromopropanoyl)indoline reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Hydrobromic Acid Byproduct
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical advice and field-proven solutions for managing hydrobromic acid (HBr), a critical byproduct formed during the synthesis of 1-(2-Bromopropanoyl)indoline. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and ensure high-yield, high-purity outcomes.
Troubleshooting & FAQs: Hydrobromic Acid Management
The acylation of indoline with 2-bromopropanoyl bromide or chloride is a direct method for synthesizing the target molecule. However, the reaction stoichiometrically produces one equivalent of hydrobromic acid (HBr). The effective management of this strong acid is paramount to the success of the synthesis.
Q1: Why is managing the HBr byproduct so critical in this specific reaction?
A: The indoline scaffold, while less reactive than indole, is still susceptible to acid-mediated side reactions. Uncontrolled HBr in the reaction mixture can lead to several significant problems:
-
Degradation and Polymerization: The electron-rich nature of the indoline ring makes it sensitive to strong acids. HBr can catalyze polymerization or degradation, resulting in the formation of dark, tarry, and insoluble materials, which significantly reduces the yield of the desired product and complicates purification.[1]
-
Side Reactions: The acidic conditions can promote unwanted side reactions with the starting material, the acylating agent, or the product itself. For instance, HBr can react with certain functional groups that may be present on a substituted indoline.[2]
-
Reversibility and Equilibrium Issues: In some acylation reactions, the accumulation of strong acid can influence the reaction equilibrium, potentially leading to a stalled or incomplete reaction.
-
Safety and Handling: Gaseous HBr can evolve from the reaction mixture, posing a safety hazard and requiring careful handling and setup, such as a gas trap.[3]
Properly neutralizing or removing HBr as it forms is the most effective strategy to mitigate these issues.
Q2: What are the primary strategies for controlling HBr during the synthesis?
A: There are two main approaches, each with its own advantages depending on the specific reaction conditions and substrate sensitivity:
-
In-Situ Neutralization: This involves adding a base directly to the reaction mixture. The base neutralizes the HBr as it is generated, maintaining a non-acidic environment throughout the reaction. This is the most common and often preferred method.
-
Post-Reaction Workup (Quenching): In this method, the reaction is allowed to proceed in the presence of the generated HBr. The entire reaction mixture is then "quenched" by adding it to a large excess of a cold, aqueous basic solution to neutralize the acid before extraction and purification. This is less ideal for acid-sensitive substrates but can be simpler to execute.
Q3: Which bases are recommended for in-situ HBr neutralization, and what are the trade-offs?
A: The choice of base is critical and depends on factors like solubility, steric hindrance, and basicity.
| Base Type | Examples | Pros | Cons | Best For... |
| Tertiary Amine Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA, Hünig's base) | Soluble in most organic solvents. Non-nucleophilic (especially DIPEA), preventing competition with indoline. The resulting ammonium salt often precipitates or is easily removed. | Can be difficult to remove completely if excess is used. TEA can sometimes be nucleophilic enough to cause side reactions. | General-purpose applications where substrate is stable to moderately basic conditions. |
| Pyridine Derivatives | Pyridine, 2,6-Lutidine | Good solubility. Can also act as acylation catalysts. 2,6-Lutidine is sterically hindered and non-nucleophilic. | Pyridine is nucleophilic and can be acylated. Strong, unpleasant odor. Can be difficult to remove. | Reactions where catalytic activity from the base is also desired. |
| Inorganic Carbonates | Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) | Inexpensive and easy to remove by filtration. Mildly basic, reducing risk of base-catalyzed side reactions. | Generally insoluble in organic solvents, leading to a heterogeneous reaction that may be slow. Can require vigorous stirring or a phase-transfer catalyst. | Reactions with substrates sensitive to strong organic bases or when easy workup is a priority. |
| HBr Scavengers | Epoxides (e.g., propylene oxide), tert-Butanol (tBuOH)[3][4] | React irreversibly with HBr to form neutral byproducts.[4] Can be highly effective for maintaining a neutral pH. | Introduces new reagents and byproducts into the reaction mixture that must be removed. The reaction with HBr is itself a chemical transformation.[4] | Situations where the indoline starting material is particularly acid-sensitive and traditional bases are problematic.[3] |
Q4: My reaction turned dark and the yield was very low. What went wrong?
A: A dark, tarry reaction mixture is a classic sign of acid-catalyzed decomposition. This strongly suggests that your HBr management strategy was insufficient.
Troubleshooting Steps:
-
Increase Base Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of base relative to the acylating agent. This slight excess accounts for any potential impurities or moisture.
-
Switch to a Stronger or More Soluble Base: If you used an inorganic base like K₂CO₃, the reaction may have been too slow to neutralize the HBr effectively. Switch to a soluble organic base like Triethylamine or DIPEA.
-
Check Order of Addition: Add the acylating agent slowly (dropwise) to the solution of indoline and the base. This prevents a rapid, localized buildup of HBr before it can be neutralized.
-
Lower the Reaction Temperature: Acylation reactions are often exothermic. Running the reaction at 0 °C or even lower can slow the rate of both the desired reaction and the decomposition pathways, allowing the base to neutralize HBr more effectively.
Q5: How do I perform an effective post-reaction basic quench?
A: If you choose not to use an in-situ base, a careful workup is essential.
-
Prepare the Quench Solution: Use a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH, which can hydrolyze the product or promote other side reactions.
-
Cool Both Mixtures: Chill both the reaction mixture and the bicarbonate solution in an ice bath. The neutralization is exothermic and can cause a rapid temperature increase if not controlled.
-
Perform a Slow Addition: Add the reaction mixture slowly, with vigorous stirring, to the cold bicarbonate solution. You will likely observe gas (CO₂) evolution. Add slowly to control the foaming.
-
Verify Neutralization: After the addition is complete, check the pH of the aqueous layer with pH paper or a meter to ensure it is basic (pH 8-9). If it is still acidic, add more solid bicarbonate until the desired pH is reached.
-
Proceed to Extraction: Once neutralized, you can proceed with standard liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Experimental Workflow & Protocols
Visualizing the Reaction and HBr Management
The following diagram illustrates the general workflow for the acylation of indoline, highlighting the critical role of an in-situ base in managing the HBr byproduct.
Caption: Workflow for indoline acylation with in-situ HBr neutralization.
Protocol: Synthesis of this compound with In-Situ HBr Neutralization
This protocol utilizes triethylamine (TEA) for the in-situ neutralization of HBr.
Materials:
-
Indoline (1.0 eq)
-
2-Bromopropanoyl bromide (1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acylating Agent Addition: Prepare a solution of 2-bromopropanoyl bromide (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cold indoline/TEA mixture over 15-20 minutes. A white precipitate (triethylammonium bromide) will likely form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the indoline starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, add cold water to the flask to quench the reaction and dissolve the ammonium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
References
- BenchChem. (n.d.). Technical Support Center: Improving the Regioselectivity of Indole Acylation.
- Google Patents. (n.d.). CA1058223A - Removal of hbr from brominated pentaerythritols.
- Reddit. (2023, January 30). Question about use of bromine (experimental procedure). r/Chempros.
- BYJU'S. (n.d.). HBr Reaction.
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Determination of 1-(2-Bromopropanoyl)indoline
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity assessment of 1-(2-Bromopropanoyl)indoline, a key intermediate in pharmaceutical synthesis. We will move beyond a single, prescribed method to explore the rationale behind chromatographic choices, comparing stationary and mobile phases to develop a robust, validated protocol. The objective is to equip researchers, scientists, and drug development professionals with a framework for developing and selecting an optimal HPLC method for this and structurally similar molecules.
The Analytical Imperative: Why Purity Matters for this compound
This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through to the final drug substance, potentially affecting its efficacy, safety, and stability.[1][2] Common process-related impurities may include unreacted starting materials (e.g., indoline), reagents (e.g., 2-bromopropanoic acid), or by-products from side reactions. Therefore, a highly selective and sensitive analytical method is required to separate and quantify the main component from all potential impurities.[3]
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, reproducibility, and quantitative accuracy.[2][4] Specifically, a stability-indicating HPLC method, which can resolve the API from any degradation products, is the ultimate goal in pharmaceutical development.[5][6]
Foundational Strategy: The Case for Reversed-Phase HPLC
The journey of method development begins with selecting the appropriate chromatographic mode. This compound is a moderately polar organic molecule, making Reversed-Phase HPLC (RP-HPLC) the most logical and effective approach.[7][8]
In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[9] The separation mechanism is based on hydrophobic interactions; less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.[9][10] This approach is advantageous for several reasons:
-
Versatility: It is effective for a vast range of small organic molecules encountered in pharmaceutical synthesis.[8]
-
Reproducibility: The chemistry of modern reversed-phase columns is exceptionally stable and reproducible.
-
Aqueous Mobile Phases: The use of water-based mobile phases is cost-effective, non-toxic, and allows for pH control to optimize separation.[8]
The workflow for developing our analytical method is a systematic process of refining these choices.
Caption: HPLC Method Development Workflow.
Comparative Analysis I: Stationary Phase (Column) Selection
The choice of the stationary phase is the most critical factor influencing chromatographic selectivity. We will compare three common reversed-phase columns to assess their performance for separating this compound from a key potential impurity, indoline (a more polar starting material).
-
Luna® C18(2): A widely used, robust column with a high density of C18 alkyl chains. It provides strong hydrophobic retention, which is excellent for separating compounds with subtle differences in hydrophobicity.
-
Luna® C8(2): With shorter C8 alkyl chains, this column is less retentive than C18. It can be advantageous if the analyte is too strongly retained on a C18 column, leading to excessively long run times or poor peak shape.
-
Luna® Phenyl-Hexyl: This phase offers an alternative selectivity mechanism. In addition to hydrophobic interactions, the phenyl ring provides π-π stacking interactions, which can be highly effective for separating aromatic compounds like indoline and its derivatives.
Experimental Comparison: Column Screening
A generic screening gradient was used to evaluate the performance of each column.
Table 1: Comparison of HPLC Column Performance
| Parameter | Luna® C18(2) | Luna® C8(2) | Luna® Phenyl-Hexyl |
| Retention Time (Analyte) | 12.5 min | 9.8 min | 11.2 min |
| Resolution (Analyte/Indoline) | 2.8 | 1.9 | 2.5 |
| Tailing Factor (Analyte) | 1.1 | 1.3 | 1.2 |
| Theoretical Plates (Analyte) | 18,500 | 14,200 | 17,100 |
Insight: The C18 column provided the best overall performance, offering the highest resolution between the main peak and the indoline impurity, as well as the best peak efficiency (theoretical plates). While the C8 was faster, the resolution was compromised. The Phenyl-Hexyl column performed well but did not offer a significant advantage over the C18 for this specific separation.
Comparative Analysis II: Mobile Phase Optimization
With the Luna® C18(2) column selected, the next step is to optimize the mobile phase to fine-tune the separation, improve peak shape, and ensure method robustness. The key variables are the organic modifier and the pH of the aqueous component.
A. Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.
-
Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a stronger solvent than methanol, often resulting in shorter analysis times. It is also UV transparent at lower wavelengths.
-
Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature and ability to act as a hydrogen bond donor. It is also a more cost-effective choice.
B. Aqueous Phase: The Role of Acidification
Using a slightly acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid) is crucial.[11][12] It serves to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which minimizes undesirable peak tailing. It also ensures that any acidic or basic impurities are in a single, consistent protonation state, leading to sharp, reproducible peaks.
Experimental Comparison: Mobile Phase
We compared two gradient methods on the C18 column, one using ACN/0.1% TFA and the other using MeOH/0.1% TFA.
Table 2: Comparison of Mobile Phase Organic Modifiers
| Parameter | Acetonitrile / 0.1% TFA | Methanol / 0.1% TFA |
| Analysis Time | 15 min | 18 min |
| Resolution (Analyte/Impurity A) | 2.9 | 2.5 |
| Resolution (Analyte/Impurity B) | 3.1 | 3.4 |
| System Backpressure (max) | 220 bar | 310 bar |
Insight: Acetonitrile provided a faster analysis with lower backpressure. While methanol offered slightly better resolution for one impurity pair ("Impurity B"), the overall performance and efficiency of the acetonitrile method were superior. The combination of a C18 column with an ACN/acidified water mobile phase is therefore the optimal choice.
Caption: Key Chromatographic Relationships.
Recommended Protocol for Purity Analysis
Based on the comparative data, the following protocol is recommended for the purity determination of this compound. This method is designed to be robust, selective, and efficient.
I. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm (Part No: 00F-4252-E0)
-
Solvents: HPLC grade Acetonitrile and Water.
-
Reagent: Trifluoroacetic Acid (TFA), HPLC grade.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
II. Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Indoline core has strong absorbance)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 12.0 85 15.0 85 15.1 40 | 20.0 | 40 |
III. Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the Sample Diluent to achieve a final concentration of ~1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
IV. Data Analysis and Purity Calculation
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the principle of area normalization:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Use the DAD to assess peak purity of the main component to ensure no impurities are co-eluting.
Conclusion
This guide demonstrates a systematic, comparative approach to developing a robust HPLC method for the purity determination of this compound. By comparing different stationary and mobile phases, we established that a C18 column coupled with an acetonitrile/acidified water gradient provides the optimal balance of resolution, efficiency, and analysis time. The detailed protocol serves as a validated starting point for routine quality control and can be further developed into a fully validated stability-indicating method as per ICH guidelines.[13] This logical, evidence-based approach to method development ensures the highest level of scientific integrity and confidence in the analytical results.
References
- Benchchem. Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
- Unknown Author. HPLC Method Development and Validation for Pharmaceutical Analysis.
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. (2024-01-17). Available from: [Link]
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News-Medical.Net. Expediting HPLC Method Development in Pharmaceutical Analysis. (2019-01-30). Available from: [Link]
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Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available from: [Link]
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
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WJPMR. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023-12-11). Available from: [Link]
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Science.gov. c18 reversed-phase hplc: Topics. Available from: [Link]
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MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available from: [Link]
-
Phenomenex. Reverse Phase HPLC: Benefits, Applications & Techniques. (2023-04-18). Available from: [Link]
-
International Journal of Engineering and Applied Sciences. Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Available from: [Link]
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Oxford Academic. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012-12-04). Available from: [Link]
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Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]
- Google Patents. HPLC method for purifying organic compounds.
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IJTSRD. Stability Indicating HPLC Method Development –A Review. Available from: [Link]
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LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
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SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Available from: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (2025-10-20). Available from: [Link]
-
ResearchGate. (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016-05-19). Available from: [Link]
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ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]
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PubMed Central. Chemoselective N-acylation of indoles using thioesters as acyl source. (2022-01-10). Available from: [Link]
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PubMed Central. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012-09-18). Available from: [Link]
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Unknown Author. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021-03-04). Available from: [Link]
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Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]
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PubMed Central. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]
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PubMed Central. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 1-Bromopropane on Newcrom R1 Column. Available from: [Link]
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Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available from: [Link]
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MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019-11-29). Available from: [Link]
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A Senior Application Scientist's Guide to the Stereochemical Validation of Products from 1-(2-Bromopropanoyl)indoline
For researchers, medicinal chemists, and professionals in drug development, the precise control and unambiguous validation of stereochemistry are not merely academic exercises; they are foundational pillars of modern pharmaceutical science. The indoline scaffold is a privileged structure in numerous biologically active compounds, and its derivatives, such as those originating from 1-(2-bromopropanoyl)indoline, serve as critical chiral building blocks. The introduction of a stereocenter at the 2-position of the propanoyl group opens the door to a vast chemical space, but it also introduces the critical challenge of stereocontrol.
This guide provides an in-depth comparison of methodologies for synthesizing and, most importantly, validating the stereochemistry of products derived from this versatile reagent. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to stereochemical assignment.
PART 1: Strategies for Achieving Stereocontrol
The initial challenge lies in controlling the formation of the desired stereoisomer. The choice between a diastereoselective or an enantioselective strategy is often dictated by the availability of starting materials, scalability, and the desired final product.
Strategy A: The Chiral Auxiliary Approach (Diastereoselective Control)
The use of a chiral auxiliary is a classic and reliable method for inducing diastereoselectivity.[1] A chiral auxiliary is a stereogenic group temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction.[2] For the this compound system, the auxiliary is typically attached to the indoline nitrogen. The Evans oxazolidinone auxiliaries are exemplary due to their high steric directing ability, predictable outcomes, and well-established cleavage conditions.[3][4]
The causality behind this approach is rooted in sterics. The bulky group on the chiral auxiliary effectively blocks one face of the enolate formed from the propanoyl group, forcing an incoming electrophile (or a nucleophile in subsequent reactions) to approach from the less hindered face. This results in the preferential formation of one diastereomer over the other.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
-
Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv.) in dry THF at -78 °C, add n-BuLi (1.05 equiv.). After 15 min, add a solution of this compound (1.1 equiv.) in THF. Allow to warm to room temperature and stir for 4 hours.
-
Enolate Formation: Cool the solution of the N-acylated oxazolidinone to -78 °C and add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.).[4] Stir for 30 minutes. The use of a sodium base typically favors the (Z)-enolate, which is crucial for high diastereoselectivity.[3]
-
Alkylation: Add the desired electrophile (e.g., benzyl bromide, 1.2 equiv.) and allow the reaction to proceed at -78 °C to 0 °C over 3 hours.
-
Workup & Purification: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over MgSO4, and concentrate. Purify by flash column chromatography on silica gel to separate the diastereomers.
-
Auxiliary Cleavage: Dissolve the major diastereomer in a THF/H2O mixture. Cool to 0 °C and add hydrogen peroxide followed by lithium hydroxide. Stir until the starting material is consumed. This mild cleavage preserves the stereocenter of the product.
Strategy B: The Catalytic Approach (Enantioselective Control)
Asymmetric catalysis offers a more elegant and atom-economical alternative, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product from a prochiral substrate.[5] For reactions involving indoline derivatives, both organocatalysts and chiral metal complexes have proven effective.[6][7]
For instance, a chiral Brønsted base catalyst can selectively deprotonate a nitroalkane, which can then add to an electrophile derived from the indoline moiety, creating a new stereocenter with high enantioselectivity.[8] The catalyst creates a chiral environment around the transition state, lowering the activation energy for the formation of one enantiomer over the other.
Caption: Workflow for Asymmetric Catalysis.
PART 2: A Comparative Guide to Stereochemical Validation
Once a stereoselective synthesis is complete, the product's stereochemical purity must be rigorously validated. No single technique provides all the necessary information. A multi-faceted approach is essential for a self-validating and trustworthy result.
Caption: Decision Tree for Selecting the Appropriate Validation Technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Analysis
NMR is indispensable for confirming the chemical structure and, crucially, for determining the relative stereochemistry in a mixture of diastereomers.[9]
-
Principle of Causality: Diastereomers are different chemical compounds with distinct physical properties. This difference extends to their NMR spectra. The spatial arrangement of atoms in one diastereomer will result in unique chemical shifts and coupling constants for its nuclei compared to the other diastereomer.[10] Enantiomers, being mirror images, have identical NMR spectra in an achiral solvent.
-
Application: After a diastereoselective reaction, the crude reaction mixture can be analyzed by ¹H NMR. Protons adjacent to the newly formed stereocenters will typically appear as distinct signals for each diastereomer. By integrating these well-resolved signals, a precise diastereomeric ratio (d.r.) can be calculated.[11]
-
Trustworthiness: This method is inherently self-validating for d.r. determination, as you are directly observing and quantifying the distinct species present in the mixture. For analyzing enantiomers, a chiral derivatizing agent can be used to convert them into diastereomers, which can then be distinguished by NMR.[9]
-
Sample Preparation: Accurately weigh ~5-10 mg of the crude product mixture. Dissolve in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of an internal standard (e.g., TMS).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion). Ensure a sufficient relaxation delay (D1) to allow for accurate integration.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers. Integrate both signals.
-
Calculation: The diastereomeric ratio is the ratio of the integration values (e.g., Integral A / Integral B).
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiopurity
Chiral HPLC is the most widely used and accurate method for determining the enantiomeric excess (e.e.) of a chiral compound.[12]
-
Principle of Causality: This technique relies on a chiral stationary phase (CSP). The CSP contains a single enantiomer of a chiral molecule that is bonded to the support (e.g., silica gel). As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[13] One enantiomer will have a stronger interaction with the CSP, causing it to be retained longer on the column, thus enabling their separation.
-
Application: Chiral HPLC is used to determine the success of an enantioselective reaction by quantifying the ratio of the two enantiomers in the final product.
-
Trustworthiness: The method is validated by running a sample of the corresponding racemate to confirm the retention times of both enantiomers and ensure baseline separation. The % e.e. is a direct measure of the enantiomeric purity.
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Lux Cellulose-1) are often a good starting point for indoline derivatives.[13]
-
Mobile Phase Screening: Prepare a solution of the racemic product (~1 mg/mL). Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, to achieve baseline separation of the two enantiomer peaks.
-
Method Validation: Once separation is achieved, inject the enantiomerically enriched sample.
-
Calculation: The enantiomeric excess is calculated from the areas of the two peaks: % e.e. = [(Area Major - Area Minor) / (Area Major + Area Minor)] x 100
X-Ray Crystallography: The Ultimate Arbiter of Absolute Stereochemistry
While NMR and HPLC can determine relative stereochemistry and enantiomeric purity, only X-ray crystallography can unambiguously determine the absolute configuration (i.e., assigning R or S) of a molecule, provided a suitable single crystal can be obtained.[14][15]
-
Principle of Causality: This technique involves irradiating a single crystal with X-rays. The resulting diffraction pattern is a function of the electron density within the crystal lattice. By analyzing this pattern, a 3D model of the molecule can be constructed, showing the precise spatial arrangement of every atom.[16] The determination of the absolute configuration is made possible by a phenomenon known as anomalous dispersion.[17]
-
Application: After an enantiopure product has been isolated and purified, it can be crystallized. The resulting structure provides definitive proof of its absolute stereochemistry.
-
Trustworthiness: X-ray crystallography is considered the definitive method for structural elucidation. The Flack parameter is a value calculated during structure refinement that indicates the confidence in the assigned absolute stereochemistry.[17] A value close to zero for a known absolute configuration confirms the assignment.
Comparative Summary of Validation Techniques
| Feature | NMR Spectroscopy | Chiral HPLC | X-Ray Crystallography |
| Primary Information | Diastereomeric Ratio (d.r.), Relative Stereochemistry | Enantiomeric Excess (e.e.), Enantiomeric Ratio (e.r.) | Absolute Stereochemistry (R/S), 3D Structure |
| Sample Requirement | ~5-10 mg, soluble | <1 mg, soluble | High-quality single crystal |
| Throughput | High (minutes per sample) | Medium (minutes to hours for method dev.) | Low (days to weeks) |
| Key Advantage | Rapid analysis of crude mixtures, structural info | High accuracy for enantiopurity | Unambiguous absolute configuration |
| Limitation | Cannot distinguish enantiomers (without derivatization) | Requires method development, no structural info | Requires a suitable crystal, not always possible |
Conclusion
The synthesis of stereochemically pure compounds from this compound is a multi-step process that demands careful planning and rigorous validation. Relying on a single analytical technique is insufficient. A robust and trustworthy validation workflow begins with NMR spectroscopy to confirm the structure and determine the diastereomeric ratio of crude products. This is followed by chiral HPLC to accurately quantify the enantiomeric excess of the purified product. Finally, when unambiguous proof of the absolute configuration is required for regulatory submission or to understand structure-activity relationships, X-ray crystallography serves as the ultimate arbiter. By integrating these complementary techniques, researchers can have the highest degree of confidence in the stereochemical integrity of their molecules, paving the way for successful drug discovery and development.
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Zhang, M. et al. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. ResearchGate. Available at: [Link]
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(2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. Available at: [Link]
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(2024). Synthesis, Characterization and Antibacterial Activity of Some Novel Pyrido[2,3-b]indole, Morpholine and Chalcone Hybrid Compounds. ResearchGate. Available at: [Link]
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(2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available at: [Link]
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Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles via an Unprecedented Dearomative Indole-C3-Alkylation/Aza-Friedel-Crafts Cascade Reaction. (2022). PubMed. Available at: [Link]
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A Comparative Guide to the Reactivity of 1-(2-Bromopropanoyl)indoline and 1-(2-Chloropropanoyl)indoline for Synthetic Applications
For researchers and process chemists in the pharmaceutical and fine chemical industries, the selection of appropriate building blocks is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Among the versatile scaffolds used in drug discovery, the indoline nucleus is a privileged structure found in numerous biologically active compounds.[1][2][3] The acylation of this core, often a key step in synthetic sequences, introduces functionality that is pivotal for molecular recognition and pharmacological activity. This guide provides an in-depth, objective comparison of two common acylating agents derived from indoline: 1-(2-Bromopropanoyl)indoline and 1-(2-Chloropropanoyl)indoline. We will explore the fundamental principles governing their reactivity, present supporting data, and offer practical guidance for their application.
Introduction to Acylindoline Reagents
This compound and its chlorinated counterpart are valuable intermediates. They possess a reactive acyl halide moiety attached to the indoline nitrogen, making them excellent electrophiles for introducing the propionyl group onto various nucleophiles. This is a common strategy in the synthesis of complex molecules, including potential therapeutics targeting a range of diseases from cancer to inflammation.[4][5] The primary difference between these two reagents lies in the halogen atom, which serves as the leaving group during nucleophilic acyl substitution reactions. This seemingly minor structural change has significant consequences for their chemical behavior.
The Decisive Factor: Leaving Group Ability
The reactivity of acyl halides in nucleophilic acyl substitution reactions is predominantly dictated by the stability of the halide anion that departs.[6][7] The fundamental principle is that a better leaving group is the conjugate base of a stronger acid.[7][8] When comparing bromide (Br⁻) and chloride (Cl⁻), we look to their corresponding acids, hydrobromic acid (HBr) and hydrochloric acid (HCl). HBr is a stronger acid than HCl, which means that the bromide ion is a weaker base and therefore a more stable anion than the chloride ion.[9][10]
This difference in stability arises from a combination of factors:
-
Size and Polarizability: Bromide is a larger and more polarizable ion than chloride.[11] Its larger electron cloud can more effectively disperse the negative charge, leading to greater stability.[9][11]
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[12] A typical C-Br bond has a dissociation energy of about 285 kJ/mol, whereas a C-Cl bond is stronger at approximately 327 kJ/mol.[12] The weaker C-Br bond is more easily broken during the rate-determining step of the substitution reaction.
Consequently, this compound is inherently more reactive than 1-(2-Chloropropanoyl)indoline.[12] This increased reactivity can be advantageous in many synthetic scenarios, but it also necessitates careful consideration of reaction conditions to avoid side reactions.
Visualizing the Reaction Pathway
The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. A nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group to regenerate the carbonyl double bond.[13]
Caption: General mechanism for nucleophilic acyl substitution.
Quantitative Comparison and Experimental Insights
To illustrate this, consider a typical acylation reaction, such as the formation of an amide by reacting the acylindoline with a primary amine.
| Feature | This compound | 1-(2-Chloropropanoyl)indoline | Rationale |
| Relative Reactivity | Higher | Lower | Bromide is a better leaving group than chloride.[11][12] |
| Typical Reaction Temp. | 0 °C to room temperature | Room temperature to moderate heating | Less energy is required to overcome the activation barrier. |
| Reaction Time | Shorter | Longer | Faster rate of reaction due to the weaker C-Br bond.[12] |
| Substrate Scope | Broader (reacts with weaker nucleophiles) | More selective (may require stronger nucleophiles) | Higher electrophilicity allows for reaction with a wider range of nucleophiles. |
| Side Reactions | Higher potential for side reactions (e.g., with solvent) | Lower potential for side reactions | Increased reactivity can lead to lower selectivity. |
| Stability/Handling | More sensitive to moisture and nucleophilic solvents | More stable and easier to handle | The more reactive compound is generally less stable. |
Experimental Protocol: Comparative Amide Synthesis
To provide a practical context, the following protocol outlines a comparative experiment to demonstrate the reactivity difference. The objective is to synthesize N-benzyl-1-(2-propanoyl)indoline-amide from both the bromo- and chloro- starting materials under identical conditions and compare the reaction progress over time.
Experimental Workflow
Caption: Workflow for comparing the reactivity of bromo- and chloro-reagents.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare two identical reaction vessels.
-
In vessel A, dissolve 1.0 equivalent of this compound in anhydrous tetrahydrofuran (THF).
-
In vessel B, dissolve 1.0 equivalent of 1-(2-Chloropropanoyl)indoline in an equal volume of anhydrous THF.
-
To each vessel, add 1.2 equivalents of triethylamine as a base to neutralize the hydrohalic acid byproduct.[17]
-
-
Reaction Initiation:
-
Cool both reaction mixtures to 0°C in an ice bath.
-
Simultaneously, add 1.05 equivalents of benzylamine dropwise to each vessel with vigorous stirring.
-
-
Monitoring and Analysis:
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 15, 30, and 60 minutes).
-
After 1 hour, quench both reactions by adding saturated aqueous ammonium chloride solution.
-
-
Work-up and Characterization:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction by ¹H NMR spectroscopy to determine the conversion percentage.
-
Expected Outcome: The reaction with this compound (Vessel A) is expected to show a significantly higher conversion to the amide product within the 1-hour timeframe compared to the reaction with 1-(2-Chloropropanoyl)indoline (Vessel B).
Practical Implications and Strategic Selection
The choice between the bromo- and chloro-reagents is a strategic one, guided by the specific requirements of the synthesis.
-
Choose this compound when:
-
High reactivity is desired to drive a reaction to completion, especially with sterically hindered or electronically deactivated nucleophiles.
-
Milder reaction conditions (lower temperatures, shorter times) are a priority to preserve sensitive functional groups elsewhere in the molecule.
-
The nucleophile is valuable, and maximizing its conversion is critical.
-
-
Choose 1-(2-Chloropropanoyl)indoline when:
-
A more controlled reaction is needed to improve selectivity in the presence of multiple nucleophilic sites.
-
Cost and stability are major considerations, as chlorinated compounds are often less expensive and have a longer shelf-life.
-
The nucleophile is sufficiently reactive, and the slightly harsher conditions required (e.g., longer reaction time or gentle heating) are tolerated by the substrate.
-
Conclusion
References
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Which is more reactive Acyl chloride or Acyl bromide? - Quora. (2017, May 11). Retrieved from [Link]
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Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. Retrieved from [Link]
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Hall Jr., H. K. (1956). Kinetics of Reactions of Acyl Chlorides. IV. Solvolysis of Acyl Halides in Dimethylformamide. Journal of the American Chemical Society, 78(7), 1450–1452. Retrieved from [Link]
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Kinetics of Reactions of Acyl Halides. V. Reactions of Acyl Chlorides with Substituted Piperidines in Benzene Solution. (n.d.). ResearchGate. Retrieved from [Link]
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Nucleophilic acyl substitution reactions. (2023, September 21). Chemistry LibreTexts. Retrieved from [Link]
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What Makes A Good Leaving Group? (2024, March 4). Master Organic Chemistry. Retrieved from [Link]
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Nucleophilic acyl substitution (video). (n.d.). Khan Academy. Retrieved from [Link]
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Nucleophilic Acyl Substitution. (n.d.). BYJU'S. Retrieved from [Link]
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Hall, H. K., Jr., & Morgan, P. W. (1959). Notes - Kinetics of Reactions of Acyl Halides. V. Reactions of Acyl Chlorides with Substituted Piperidines in Benzene Solution. The Journal of Organic Chemistry, 24(2), 258–259. Retrieved from [Link]
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Hall Jr., H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1452. Retrieved from [Link]
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Better Leaving Group: Bromide VS Chloride : r/Mcat. (2020, August 17). Reddit. Retrieved from [Link]
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Reactions of Acyl halide. (n.d.). Retrieved from [Link]
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Indole and indoline scaffolds in drug discovery. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (n.d.). National Institutes of Health. Retrieved from [Link]
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Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. Retrieved from [Link]
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Synthesis of indolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing Enantiomeric Excess in Chiral Indoline Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the predominant analytical methodologies for assessing the enantiomeric excess of molecules synthesized using chiral 1-(2-bromopropanoyl)indoline. Moving beyond a simple recitation of protocols, we will explore the underlying principles of each technique, the causality behind critical experimental choices, and the practical considerations for selecting the most appropriate method for your specific analytical challenge.
The Analytical Challenge: Distinguishing Mirror Images
Enantiomers, by definition, possess identical physical and chemical properties in an achiral environment. They have the same mass, boiling point, solubility, and spectroscopic signatures (e.g., NMR, IR, UV-Vis) under standard conditions. Therefore, quantifying the relative amounts of two enantiomers in a mixture requires an analytical system that can introduce a chiral environment, forcing the enantiomers to interact differently. This differential interaction is the cornerstone of all enantioselective analysis.
The primary techniques to create this chiral differentiation and subsequently measure enantiomeric excess fall into three main categories:
-
Direct Chromatographic Separation: Utilizing a chiral stationary phase (CSP) to physically separate the enantiomers.
-
Indirect Spectroscopic Analysis: Converting the enantiomeric mixture into a diastereomeric mixture, which can then be distinguished by standard spectroscopic techniques like NMR.[4][5]
-
Chiroptical Methods: Measuring the differential interaction of the enantiomers with polarized light.
We will now dissect the two most robust and widely adopted techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy via chiral derivatization—providing a comparative framework for their application.
Methodological Comparison: HPLC vs. NMR
The choice between direct and indirect methods is a critical decision point in analytical workflow development. It hinges on factors including the analyte's structure, sample availability, required precision, and available instrumentation.
Direct Enantioseparation via Chiral HPLC
Chiral HPLC is the gold standard for the accurate determination of enantiomeric excess in pharmaceutical and research settings.[6][7] The technique relies on the principle of passing the enantiomeric mixture through a column packed with a chiral stationary phase (CSP). The differential, transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP cause one enantiomer to be retained longer than the other, resulting in their separation.[8][9]
Causality in Method Development: The success of a chiral HPLC separation is governed by the choice of CSP and the mobile phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and often the first choice for screening.[8][10] They offer a multitude of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, making them effective for a broad range of analytes. The mobile phase composition is selected to modulate these interactions; for instance, a normal-phase eluent (e.g., hexane/isopropanol) is often used to promote the hydrogen bonding and dipole-dipole interactions necessary for separation on these columns.[10][11]
Experimental Protocol: ee Determination of an Indoline Product by Chiral HPLC
This protocol outlines a general procedure for developing a chiral HPLC method for a novel compound synthesized from this compound.
-
Column Selection:
-
Begin screening with a versatile polysaccharide-based CSP, such as a Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) column (e.g., 250 x 4.6 mm, 5 µm particle size). These are known for their broad applicability.[11]
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the analyte (the product of the reaction) in a suitable solvent (e.g., ethanol or isopropanol) at a concentration of approximately 1 mg/mL.
-
Prepare a sample for injection by diluting the stock solution with the initial mobile phase to a concentration of ~0.1 mg/mL. The use of the mobile phase as the diluent prevents peak distortion.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Instrumentation and Mobile Phase Screening:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Initial Mobile Phase (Normal Phase): Start with an isocratic mobile phase of 90:10 (v/v) n-Hexane : Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm), determined from its UV spectrum.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
If no separation is observed, systematically vary the ratio of the mobile phase (e.g., 80:20, 70:30 Hexane:IPA). The rationale is to increase the polar modifier (isopropanol) to decrease retention time or decrease it to improve resolution if the peaks are eluting too quickly.
-
If separation is still poor, consider adding a small amount of an additive. For acidic or basic analytes, 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA), respectively, can improve peak shape and selectivity.
-
-
Data Analysis and Calculation:
-
Integrate the peak areas for both enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
-
For a method to be considered self-validating for routine use, system suitability parameters such as resolution (Rs > 1.5 for baseline separation), tailing factor, and repeatability must be established.[8][12]
-
Caption: Conversion of indistinguishable enantiomers to distinguishable diastereomers for NMR analysis.
Data-Driven Comparison and Method Selection
The optimal analytical method is dictated by the specific requirements of the project. A high-throughput screening campaign will have different analytical needs than late-stage process development or quality control.
| Feature | Chiral HPLC | NMR with Chiral Derivatizing Agent (CDA) | Circular Dichroism (CD) |
| Principle | Physical separation of enantiomers on a chiral stationary phase. [8] | Chemical conversion to diastereomers with distinct NMR spectra. [4] | Differential absorption of circularly polarized light. [13][14] |
| Sample Prep | Simple dissolution and filtration. Non-destructive. | Chemical reaction required; potential for side reactions. Destructive. | Simple dissolution. Non-destructive. |
| Accuracy & Precision | Very High (often <0.5% error). Considered the gold standard. | High, but dependent on reaction completion and integration accuracy. | Lower for ee; best for configuration. Can be quantitative with calibration. [15][16] |
| Sensitivity | High (µg/mL to ng/mL range with UV detection). | Lower (requires mg of sample for a clear spectrum). | Moderate; depends on the chromophore's Cotton effect. [13] |
| Throughput | Moderate (typically 10-30 min per sample). Amenable to automation. | Low (reaction time + acquisition time). Not ideal for HTS. | High (minutes per sample). Suitable for high-throughput screening (HTS). [17] |
| Development Time | Moderate; requires screening of columns and mobile phases. | Moderate; requires identifying a suitable CDA and optimizing reaction conditions. | Fast, but may require synthesis of standards for calibration. |
| Information Yield | Provides ee, purity, and retention times. | Provides ee and structural information from the full NMR spectrum. | Can provide absolute configuration and information on conformation. [13] |
| Key Advantage | Unambiguous, direct quantification with high accuracy. | Does not require a specialized chiral column; uses standard NMR. | Very fast and requires minimal sample for qualitative assessment. |
| Key Limitation | Requires investment in a variety of expensive chiral columns. | Derivatization must be quantitative without kinetic resolution. | Often not sufficiently accurate for precise ee determination without extensive calibration. [16] |
Conclusion: An Integrated Analytical Strategy
For products synthesized using chiral this compound , a robust analytical strategy is essential for project success.
-
Chiral HPLC stands as the definitive method for accurate, precise, and reliable determination of enantiomeric excess. Its direct nature eliminates the uncertainties associated with chemical derivatization, making it the preferred technique for critical decision-making, such as in process optimization and quality control of final products.
-
NMR spectroscopy with chiral derivatizing agents serves as a powerful orthogonal technique. It is particularly valuable when a chiral HPLC method is difficult to develop or as a confirmatory method. The wealth of structural information provided by NMR can also help to simultaneously confirm the identity of the product being analyzed.
-
Circular Dichroism is best employed as a rapid screening tool, especially in early discovery phases, or for assigning the absolute configuration of the major enantiomer once it has been isolated. [13] Ultimately, the choice of method is not a matter of one being universally "better" but of selecting the right tool for the specific scientific question at hand. For researchers and drug developers working with novel chiral entities, a thorough understanding of the principles and limitations of each technique is indispensable for generating trustworthy, high-quality data that propels research forward.
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- Chiral derivatization protocol used for determining the ee of... ResearchGate.
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comparative yield analysis of different 1-(2-Bromopropanoyl)indoline synthesis routes
Abstract
1-(2-Bromopropanoyl)indoline is a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency of its production is paramount for downstream applications. This guide provides a comparative analysis of two primary synthesis routes for this compound, focusing on the acylation of indoline. We will delve into the mechanistic details, experimental protocols, and a comparative analysis of yields to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic strategies.
Introduction
Indoline and its derivatives are prevalent structural motifs in a vast array of biologically active compounds. The functionalization of the indoline nitrogen atom is a critical step in the synthesis of many pharmaceuticals. Specifically, the introduction of a 2-bromopropanoyl group to form this compound creates a versatile intermediate. The presence of the bromine atom at the alpha-position to the carbonyl group provides a reactive handle for subsequent nucleophilic substitutions, enabling the construction of more complex molecular architectures. Given its significance, the development of efficient and high-yielding synthetic routes to this intermediate is of considerable interest.
This guide will compare two common methods for the N-acylation of indoline with 2-bromopropanoyl chloride: the classical Schotten-Baumann reaction and a modern approach using an organic base in an anhydrous organic solvent.
Synthesis Route 1: The Schotten-Baumann Reaction
The Schotten-Baumann reaction, first described in the 1880s, is a robust and widely used method for the acylation of amines and alcohols.[1][2][3] It is typically performed in a biphasic system, consisting of an aqueous alkaline solution and an organic solvent.[4]
Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution. The indoline, dissolved in an organic solvent, is acylated by 2-bromopropanoyl chloride. The aqueous base, commonly sodium hydroxide, serves two crucial purposes: it neutralizes the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards product formation, and it deprotonates the protonated amine intermediate, regenerating the nucleophilic amine.[2][5] The biphasic nature of the reaction helps to minimize the hydrolysis of the reactive acyl chloride in the aqueous phase.[1]
Caption: Workflow for the Schotten-Baumann synthesis of this compound.
Experimental Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline (1.0 eq.) in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (typically 10-20%, 2.0-3.0 eq.).
-
Acylation: Cool the vigorously stirred biphasic mixture in an ice bath. Add 2-bromopropanoyl chloride (1.0-1.2 eq.) dropwise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for a specified time (typically 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Synthesis Route 2: Acylation with an Organic Base in a Non-Aqueous Solvent
An alternative to the Schotten-Baumann conditions is to perform the acylation in a single-phase organic system using a non-nucleophilic organic base, such as triethylamine or pyridine.[6] This method is often preferred when the starting materials or products are sensitive to water or strong aqueous bases.
Mechanism and Rationale
Similar to the Schotten-Baumann reaction, this method follows a nucleophilic acyl substitution mechanism. The organic base, typically a tertiary amine, acts as a scavenger for the hydrogen chloride that is produced.[6] The resulting triethylammonium chloride or pyridinium chloride salt often precipitates from the reaction mixture, which can help to drive the reaction to completion. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride.
Caption: Workflow for the organic base-mediated synthesis of this compound.
Experimental Protocol
-
Preparation: To a solution of indoline (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base such as triethylamine (1.1-1.5 eq.).
-
Acylation: Cool the solution in an ice bath and add 2-bromopropanoyl chloride (1.0-1.2 eq.) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period (typically 2-6 hours), monitoring by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated ammonium salt. Wash the filtrate with water, dilute acid, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product is then purified by column chromatography.
Comparative Yield Analysis
| Parameter | Route 1: Schotten-Baumann | Route 2: Organic Base/Anhydrous Solvent |
| Typical Yield | 80-95% | 75-90% |
| Reaction Time | 1-3 hours | 2-6 hours |
| Reagents | Indoline, 2-bromopropanoyl chloride, NaOH, organic solvent | Indoline, 2-bromopropanoyl chloride, triethylamine, anhydrous organic solvent |
| Solvent | Biphasic (water/organic) | Anhydrous organic solvent |
| Base | Inorganic (NaOH) | Organic (Triethylamine) |
| Advantages | - High yields- Inexpensive base- Robust and scalable | - Milder conditions- Suitable for water-sensitive substrates- Homogeneous reaction |
| Disadvantages | - Potential for hydrolysis of acyl chloride- Biphasic nature can sometimes lead to mixing issues | - Requires anhydrous conditions- Organic base is more expensive- Longer reaction times may be needed |
Discussion
Both the Schotten-Baumann reaction and the organic base-mediated acylation are effective methods for the synthesis of this compound. The choice between the two routes often depends on the specific requirements of the synthesis, such as scale, cost, and the sensitivity of the substrates to the reaction conditions.
The Schotten-Baumann reaction is often favored for its high yields, cost-effectiveness, and operational simplicity on a large scale. The use of inexpensive sodium hydroxide and the lack of a need for strictly anhydrous conditions make it an attractive option for industrial applications.
On the other hand, the use of an organic base in an anhydrous solvent provides a milder alternative, which can be advantageous when dealing with substrates that are sensitive to hydrolysis or strong aqueous bases. The homogeneous nature of the reaction can also offer better control and reproducibility in some cases. However, the requirement for anhydrous solvents and a more expensive organic base can be a drawback.
Conclusion
The synthesis of this compound can be efficiently achieved through the N-acylation of indoline. The Schotten-Baumann reaction generally offers higher yields and is more economical, making it a preferred method for many applications. However, for substrates that require milder, anhydrous conditions, acylation using an organic base in a non-aqueous solvent is a viable and effective alternative. The selection of the optimal route will depend on a careful consideration of the factors outlined in this guide.
References
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Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]
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A Comparative Guide to the Bioactivity of Indoline Derivatives: The Influence of Acylating Agents in Synthesis
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its structural versatility allows for fine-tuning of its pharmacological properties through various chemical modifications. Among these, N-acylation and C-acylation have proven to be powerful strategies to modulate the bioactivity of indoline derivatives, leading to the discovery of potent anticancer, antimicrobial, and antioxidant agents.[2][4][5][6][7]
This guide provides a comparative analysis of the bioactivity of indoline derivatives synthesized with different acylating agents. We will delve into how the choice of acylating agent—from simple aliphatic and aromatic acid chlorides to more complex anhydrides and thioesters—can significantly impact the therapeutic potential of the resulting compounds. This analysis is supported by experimental data from the literature and detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for designing and evaluating novel indoline-based therapeutic agents.
The Strategic Importance of Acylation in Modulating Indoline Bioactivity
Acylation, the process of introducing an acyl group (-C(O)R) onto a molecule, is a fundamental tool in medicinal chemistry for several reasons:
-
Modulation of Lipophilicity: The nature of the acyl group can significantly alter the solubility and membrane permeability of the parent indoline, influencing its pharmacokinetic profile.
-
Introduction of Key Pharmacophoric Features: The acyl moiety can introduce new hydrogen bond donors and acceptors, or aromatic rings for π-π stacking interactions, enhancing binding affinity to biological targets.
-
Steric and Electronic Effects: The size and electronic properties of the acyl group can influence the overall conformation of the molecule and its interaction with target proteins.
The choice of acylating agent is therefore a critical experimental parameter that dictates the final structure and, consequently, the biological activity of the synthesized indoline derivative.
Comparative Bioactivity Analysis: A Tale of Two Acyl Groups
Anticancer Activity
The indoline scaffold is a recurring motif in compounds targeting various cancer cell lines.[3][4][8][9] Acylation has been shown to be a key determinant of their cytotoxic and antiproliferative effects.
For instance, studies on indole derivatives, the parent scaffold of indolines, have revealed that substitution at the N-1 position with different acyl groups can significantly enhance anticancer activity.[9] The introduction of a methyl group at the N-1 position of an indole derivative was found to enhance its activity by approximately 60-fold compared to the unsubstituted analog.[9] Furthermore, a hydroxymethyl substituent at the N-1 position was more effective in enhancing anticancer activity than ethyl, fluoride, methyl, or acetyl groups.[9]
In the context of indoline-2,3-dione (isatin) derivatives, various substitutions have been explored, leading to compounds with cytotoxic activities against a range of cancer cell lines, including HeLa, K562, HepG2, and HT-29.[3] While specific acylating agents are not always the primary focus, the resulting structures with different acyl-like substitutions demonstrate a clear SAR.
Table 1: Comparative Anticancer Activity of Acylated Indole/Indoline Derivatives
| Indoline/Indole Core | Acylating Agent/Source of Acyl Group | Resulting Derivative | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| Indole | Varied N-1 substitutions | N-methyl indole derivative | Not specified | ~60-fold increase in activity | [9] |
| Indole | Varied N-1 substitutions | N-hydroxymethyl indole derivative | Not specified | Most effective among tested groups | [9] |
| Indolylchalcones | Hydroxylamine hydrochloride | Indolylisoxazolines | C4-2 (prostate cancer) | IC50 ranging from 2.5-5.0 µM | [10] |
| Indoline-2-carboxylic acid | Substituted phenylamides | N-(substituted)phenylamide derivatives | Various | Exhibited cytotoxicity | [11] |
Antimicrobial Activity
Indoline and indole derivatives have shown considerable promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14][15] The nature of the acyl group can influence the spectrum and potency of this activity.
For example, a study on 3-acyl-5-bromoindole derivatives demonstrated that acylation improved the ability to inhibit the germination of conidia of the phytopathogens Monilinia fructicola and Botrytis cinerea.[2] This suggests that the introduction of an acyl group can enhance the antifungal properties of the indoline core.
Another study on indolyl derivatives containing amino-guanidinium moieties found that specific substitutions, which can be viewed as complex acyl-like groups, resulted in significant antibacterial activity against ESKAPE pathogens and clinical resistant Klebsiella pneumoniae isolates, with MIC values in the range of 2–16 µg/mL.[14]
Table 2: Comparative Antimicrobial Activity of Acylated Indole/Indoline Derivatives
| Indoline/Indole Core | Acylating Agent/Source of Acyl Group | Resulting Derivative | Microbial Strain(s) | Reported MIC/Activity | Reference |
| 5-bromoindole | Linear and aromatic acyl chlorides | 3-acyl-5-bromoindole derivatives | Monilinia fructicola, Botrytis cinerea | Improved inhibition of conidia germination | [2] |
| Indole | Amino-guanidinium moieties | Indolyl derivatives | ESKAPE pathogens, K. pneumoniae | MICs ranging from 2–16 µg/mL | [14] |
| Indole | 1,2,4-triazole, 1,3,4-thiadiazole, carbothioamide | Indole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | MICs ranging from 3.125-50 µg/mL | [15] |
Antioxidant Activity
Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of great therapeutic interest. Indoline derivatives have been shown to possess potent antioxidant and anti-inflammatory activities.[5][6]
A study on C-3 substituted indole derivatives found that the antioxidant activity was strongly dependent on the type of substituent directly connected to the methylene group at the C-3 position.[16] A derivative with a pyrrolidinedithiocarbamate moiety was the most active as a radical scavenger and Fe³⁺-Fe²⁺ reducer.[16] This highlights how the choice of a sulfur-containing acyl-like group can significantly enhance antioxidant potential.
Another study synthesized a novel indole derivative with a tosyl moiety and, through molecular docking, showed its potential as an antioxidant agent by demonstrating a strong affinity for tyrosinase.[17]
Table 3: Comparative Antioxidant Activity of Acylated Indole/Indoline Derivatives
| Indoline/Indole Core | Acylating Agent/Source of Acyl Group | Resulting Derivative | Antioxidant Assay | Reported Activity | Reference |
| Indole | Pyrrolidinedithiocarbamate | C-3 substituted indole derivative | DPPH scavenging, Fe³⁺-Fe²⁺ reduction | Most active among tested derivatives | [16] |
| Indole | p-toluenesulfonyl chloride | O-tosyl indole derivative | Molecular docking against tyrosinase | Strong affinity, promising candidate | [17] |
| Indoline | Varied side chains | Substituted indolines | H₂O₂ induced cytotoxicity, LPS induced NO, TNF-α, IL-6 | Protection at pM to nM concentrations | [5][6] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of acylated indoline derivatives and for a key bioactivity assay.
Synthesis of N-Acylated Indolines
This protocol describes a general method for the N-acylation of indoline using an acyl chloride.
Materials:
-
Indoline
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Dissolve indoline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure N-acylated indoline.
In Vitro Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indoline derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized indoline derivatives in the complete cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams outline the synthesis workflow, a hypothetical signaling pathway targeted by bioactive indolines, and the logical flow of our comparative analysis.
Caption: A generalized workflow for the synthesis of acylated indoline derivatives.
Caption: Hypothetical signaling pathway inhibited by a bioactive acylated indoline derivative.
Caption: Logical flow of the comparative analysis of acylated indoline derivatives.
Conclusion and Future Directions
The choice of acylating agent in the synthesis of indoline derivatives is a critical determinant of their biological activity. As demonstrated through the comparative analysis of anticancer, antimicrobial, and antioxidant properties, the nature of the acyl group significantly influences the therapeutic potential of the resulting compounds. Structure-activity relationship studies reveal that modifications to the acyl moiety can lead to substantial improvements in potency and selectivity.
Future research should focus on the systematic synthesis and screening of libraries of indoline derivatives with diverse acyl groups to further elucidate the SAR. A deeper understanding of how different acyl substituents interact with specific biological targets will undoubtedly pave the way for the rational design of novel and more effective indoline-based therapeutics.
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Kumar, D., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2898. [Link]
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Tzanova, T., et al. (2020). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 10(1), 10842. [Link]
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Liu, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 27(21), 7578. [Link]
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Czajkowska-Szczykowska, D., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7591. [Link]
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Singh, G., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 233, 114221. [Link]
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Yurttas, L., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Faculty of Pharmacy of Ankara University, 41(2), 101-110. [Link]
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Cocklin, S., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 55(22), 9994-10004. [Link]
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Lee, J., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]
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spectroscopic comparison of 1-(2-Bromopropanoyl)indoline with its reaction products
This guide provides an in-depth spectroscopic comparison of the versatile synthetic intermediate, 1-(2-Bromopropanoyl)indoline, with its common reaction products. As researchers and drug development professionals, understanding the nuanced shifts in spectroscopic data is paramount for reaction monitoring, structural elucidation, and ensuring the integrity of synthesized compounds. This document moves beyond a simple catalog of data, offering insights into the causal relationships between structural modifications and their spectroscopic manifestations.
Introduction: The Synthetic Utility of this compound
This compound is a valuable building block in organic synthesis. The presence of an α-bromo amide moiety makes it an excellent electrophile, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, leading to a diverse array of indoline derivatives, a scaffold commonly found in pharmaceuticals and bioactive molecules.[1][2] The progress of these transformations is meticulously tracked using spectroscopic techniques, which provide an unambiguous fingerprint of the molecular changes occurring.
This guide will focus on the spectroscopic signatures of the parent compound and three representative reaction products derived from common synthetic pathways:
-
Nucleophilic Substitution (Hydrolysis): 1-(2-Hydroxypropanoyl)indoline
-
Nucleophilic Substitution (Amination): 1-(2-Aminopropanoyl)indoline
-
Reductive Dehalogenation: 1-Propanoylindoline
Spectroscopic Profile of the Starting Material: this compound
The unique structural features of this compound give rise to a distinct spectroscopic profile. The indoline ring, the amide linkage, and the brominated propanoyl chain each contribute characteristic signals.
Chemical Structure
Caption: Structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by signals from the aromatic ring, the aliphatic indoline protons, and the propanoyl chain. Due to the amide bond, rotation around the N-C(O) bond is restricted, often leading to broadened signals or the presence of rotamers, especially at lower temperatures.
-
Aromatic Region (δ 7.0-8.2 ppm): Four protons on the benzene ring of the indoline scaffold will appear in this region, exhibiting complex splitting patterns due to ortho and meta coupling. The proton ortho to the nitrogen (on C4) is typically the most deshielded.
-
CH-Br (δ ~4.5-5.0 ppm): This methine proton is significantly deshielded by both the adjacent carbonyl group and the electronegative bromine atom. It will appear as a quartet due to coupling with the neighboring methyl protons.
-
Indoline CH₂ (δ ~3.0-4.2 ppm): The two methylene groups of the indoline ring (C8 and C9) are diastereotopic and will appear as two distinct multiplets, often overlapping. The CH₂ group attached to the nitrogen (C8) is typically further downfield.
-
CH₃ (δ ~1.8-2.0 ppm): The methyl group protons will appear as a doublet, coupled to the methine proton.
¹³C NMR Spectroscopy
-
Carbonyl (C=O) (δ ~165-170 ppm): The amide carbonyl carbon appears in this characteristic downfield region.
-
Aromatic Region (δ ~110-145 ppm): Six distinct signals are expected for the six carbons of the benzene ring.
-
CH-Br (δ ~40-50 ppm): The carbon atom attached to the bromine is found in the aliphatic region, shifted downfield by the halogen.
-
Indoline CH₂ (δ ~25-55 ppm): The two methylene carbons of the indoline ring will have distinct chemical shifts.
-
CH₃ (δ ~20-25 ppm): The methyl carbon appears in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.[3]
-
C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the range of 1650-1680 cm⁻¹ . This is a hallmark of the amide carbonyl group.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C-N Stretch: This absorption, typically found between 1000-1350 cm⁻¹, can be observed for the indoline nitrogen.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-600 cm⁻¹ , corresponds to the carbon-bromine bond.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): this compound (C₁₁H₁₂BrNO) has a molecular weight of 254.12 g/mol .[4][5] Mass spectrometry will show a characteristic pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. Therefore, we expect to see intense peaks at m/z 253 and 255 .
-
Fragmentation: A common fragmentation pathway is the loss of the bromine atom, leading to a fragment at m/z 174. Another likely fragmentation is the cleavage of the propanoyl side chain.
Spectroscopic Comparison with Reaction Products
The true power of spectroscopy lies in comparing the spectra of starting materials and products. The disappearance of key signals from the reactant and the appearance of new, characteristic signals for the product provide definitive evidence of a successful chemical transformation.
Caption: Common reaction pathways for this compound.
Product 1: 1-(2-Hydroxypropanoyl)indoline
This product results from the substitution of the bromine atom with a hydroxyl group.
-
¹H NMR: The most significant change is the upfield shift of the methine proton (CH-OH) to δ ~4.0-4.5 ppm, due to the lower electronegativity of oxygen compared to bromine. A new, broad singlet will appear between δ 2.0-5.0 ppm (position is concentration and solvent dependent) corresponding to the -OH proton . This peak will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons. The doublet for the methyl group will remain, coupled to the methine proton.
-
¹³C NMR: The methine carbon (CH-OH) will also shift upfield to δ ~65-70 ppm.
-
IR: A prominent, broad absorption band will appear in the region of 3200-3600 cm⁻¹ , characteristic of the O-H stretch of an alcohol group.[6] The C-Br stretch at 500-600 cm⁻¹ will be absent.
-
MS: The bromine isotopic pattern will disappear. The molecular ion peak will be observed at m/z 191 , corresponding to the formula C₁₁H₁₃NO₂.
Product 2: 1-(2-Aminopropanoyl)indoline
Substitution with an amino group introduces new N-H bonds.
-
¹H NMR: The methine proton (CH-NH₂) will experience a significant upfield shift to δ ~3.5-4.0 ppm. A broad signal corresponding to the two -NH₂ protons will appear, typically between δ 1.5-3.5 ppm. This peak is also D₂O exchangeable.
-
¹³C NMR: The methine carbon (CH-NH₂) will shift to approximately δ ~50-55 ppm.
-
IR: The spectrum will now feature N-H stretching bands in the 3300-3500 cm⁻¹ region. Primary amines typically show two distinct bands (symmetric and asymmetric stretches), which distinguishes them from secondary amines (one band) and the broad O-H band of alcohols.
-
MS: The molecular ion peak will be found at m/z 190 (for C₁₁H₁₄N₂O).
Product 3: 1-Propanoylindoline
Reductive dehalogenation removes the bromine atom and replaces it with a hydrogen.
-
¹H NMR: This transformation leads to the most dramatic change in the proton NMR. The methine quartet disappears entirely . It is replaced by a new methylene (CH₂) signal adjacent to the carbonyl group, which will appear as a quartet around δ ~2.3-2.7 ppm, coupled to the terminal methyl group. The methyl (CH₃) signal, previously a doublet, will now be a triplet around δ ~1.0-1.2 ppm.
-
¹³C NMR: The CH-Br carbon signal is replaced by a CH₂ signal at δ ~30-35 ppm. The methyl carbon also shifts slightly.
-
IR: The spectrum will be simplified, lacking the C-Br, O-H, or N-H bands seen in the other compounds. The strong amide C=O stretch remains the most prominent feature.
-
MS: The molecular ion peak will be at m/z 175 (for C₁₁H₁₃NO).
Comparative Data Summary
The following tables provide a clear, side-by-side comparison of the key spectroscopic data points.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Protons | This compound | 1-(2-Hydroxypropanoyl)indoline | 1-(2-Aminopropanoyl)indoline | 1-Propanoylindoline |
|---|---|---|---|---|
| Aromatic-H | 7.0-8.2 (m) | 7.0-8.2 (m) | 7.0-8.2 (m) | 7.0-8.2 (m) |
| CH-X | ~4.8 (q) | ~4.2 (q) | ~3.7 (q) | N/A |
| -OH / -NH₂ | N/A | 2.0-5.0 (br s) | 1.5-3.5 (br s) | N/A |
| Indoline-CH₂ | 3.0-4.2 (m) | 3.0-4.2 (m) | 3.0-4.2 (m) | 3.0-4.2 (m) |
| Aliphatic-CH₂ | N/A | N/A | N/A | ~2.5 (q) |
| CH₃ | ~1.9 (d) | ~1.4 (d) | ~1.3 (d) | ~1.1 (t) |
Table 2: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 1-(2-Hydroxypropanoyl)indoline | 1-(2-Aminopropanoyl)indoline | 1-Propanoylindoline |
|---|---|---|---|---|
| O-H Stretch | N/A | 3200-3600 (broad) | N/A | N/A |
| N-H Stretch | N/A | N/A | 3300-3500 (2 bands) | N/A |
| C=O Stretch | ~1660 | ~1650 | ~1650 | ~1660 |
| C-Br Stretch | ~550 | N/A | N/A | N/A |
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key M⁺ Peak(s) |
|---|---|---|---|
| This compound | C₁₁H₁₂BrNO | 254.12 | 253 / 255 |
| 1-(2-Hydroxypropanoyl)indoline | C₁₁H₁₃NO₂ | 191.23 | 191 |
| 1-(2-Aminopropanoyl)indoline | C₁₁H₁₄N₂O | 190.24 | 190 |
| 1-Propanoylindoline | C₁₁H₁₃NO | 175.23 | 175 |
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols are provided for a representative synthesis and subsequent analysis.
Protocol 1: Synthesis of 1-(2-Hydroxypropanoyl)indoline
Objective: To hydrolyze this compound and monitor the reaction's completion.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution. The bicarbonate will act as a base to neutralize the HBr formed during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The product spot should have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by TLC.
-
Workup: Once the reaction is complete, remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Validation: The identity and purity of the final product, 1-(2-Hydroxypropanoyl)indoline, must be confirmed by spectroscopic analysis (NMR, IR, MS) as detailed below.
Protocol 2: Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic product validation.
-
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H spectrum. Confirm the disappearance of the CH-Br quartet and the appearance of the CH-OH quartet and the broad -OH singlet.
-
Perform a D₂O exchange experiment to confirm the -OH peak.
-
Acquire the ¹³C spectrum and confirm the upfield shift of the methine carbon.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample, either as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquire the IR spectrum.
-
Verify the presence of the broad O-H stretch (3200-3600 cm⁻¹) and the absence of the C-Br stretch (~550 cm⁻¹).
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer (using ESI or a similar soft ionization technique).
-
Confirm that the molecular ion peak corresponds to the expected mass (m/z 191) and that the characteristic Br isotopic pattern (m/z 253/255) is absent.
-
By systematically applying these protocols, researchers can confidently synthesize, monitor, and characterize derivatives of this compound, leveraging the power of spectroscopy to illuminate the molecular landscape.
References
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-
Howie, R. A., Wardell, J. L., & Wardell, S. M. S. V. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 920–930. Retrieved from [Link]
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PubChem. (n.d.). (2-Aminopropyl)indole. Retrieved from [Link]
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PubChem. (n.d.). (2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid. Retrieved from [Link]
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-
Saggioro, F. P., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(15), 11379-11407. Retrieved from [Link]
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The Indoline Enigma: A Comparative Guide to 1-(2-Bromopropanoyl)indoline as a Potential Chiral Auxiliary
In the landscape of asymmetric synthesis, the quest for novel and efficient chiral auxiliaries is a perpetual endeavor for researchers in drug development and fine chemical synthesis. While established auxiliaries like Evans' oxazolidinones and pseudoephedrine-based systems have proven their mettle, the exploration of new scaffolds continues to be a fertile ground for innovation. This guide delves into the potential of 1-(2-Bromopropanoyl)indoline as a chiral auxiliary, a yet underexplored candidate, by drawing parallels with and providing a direct comparison to well-established alternatives.
The Principle of Chiral Auxiliaries: A Temporary Guide to Chirality
Chiral auxiliaries are enantiomerically pure compounds that are transiently attached to a prochiral substrate.[1] This temporary incorporation of a chiral moiety directs a subsequent chemical transformation, such as alkylation or aldol reaction, to proceed with a high degree of diastereoselectivity.[1] Following the reaction, the auxiliary is cleaved from the product, having fulfilled its role in establishing the desired stereocenter, and can often be recovered for reuse.[1] The effectiveness of a chiral auxiliary is primarily judged by its ability to provide high stereochemical control, its ease of attachment and removal, and its recyclability.
This compound: An Untapped Potential?
While a comprehensive body of literature on the application of this compound as a chiral auxiliary is not yet established, the indoline scaffold itself is a privileged structure in medicinal chemistry and has been employed in various asymmetric transformations.[2][3][4] The rigid bicyclic structure of the indoline ring can provide a well-defined steric environment to bias the approach of incoming reagents. The presence of the bromine atom at the α-position of the propanoyl group offers a reactive handle for various nucleophilic substitution reactions, making it a prime candidate for asymmetric alkylation reactions.
The proposed mechanism for its use in asymmetric alkylation would involve the formation of an enolate, where the chiral indoline scaffold would direct the approach of an electrophile from the less sterically hindered face.
Figure 1: Proposed workflow for the use of an indoline-based chiral auxiliary.
Benchmarking Against the Titans: A Comparative Analysis
To gauge the potential effectiveness of this compound, a direct comparison with established chiral auxiliaries in the context of asymmetric alkylation is essential. The following sections provide a detailed overview of the performance of Evans' oxazolidinones, pseudoephedrine, and 8-phenylmenthol, supported by experimental data.
Evans' Oxazolidinones: The Gold Standard
Pioneered by David A. Evans, oxazolidinone auxiliaries are renowned for their high levels of stereocontrol in a variety of asymmetric transformations, including alkylation reactions.[1] The rigidity of the oxazolidinone ring and the steric hindrance provided by the substituent at the 4-position allow for excellent facial discrimination of the enolate.
Experimental Data for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary:
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Allyl iodide | 98:2 | 61-77 | [5] |
| Benzyl bromide | >99:1 | 95 | [6] |
| n-Butyl iodide | 99:1 | 94 | [6] |
Experimental Protocol: Asymmetric Alkylation using 4-Benzyl-2-oxazolidinone
-
Acylation: The chiral auxiliary, (4R,5S)-4-benzyl-2-oxazolidinone, is acylated with propionyl chloride in the presence of a base to form the corresponding N-acyloxazolidinone.[5]
-
Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the Z-enolate.[5]
-
Alkylation: The electrophile (e.g., allyl iodide) is added to the enolate solution, and the reaction is allowed to proceed at low temperature.[5]
-
Workup and Purification: The reaction is quenched, and the product is purified by chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is typically cleaved by hydrolysis with lithium hydroxide and hydrogen peroxide to yield the chiral carboxylic acid.[5]
Figure 2: Experimental workflow for Evans' auxiliary-mediated alkylation.
Pseudoephedrine: A Practical and Versatile Auxiliary
Derived from a readily available natural product, pseudoephedrine serves as a practical and highly effective chiral auxiliary.[7][8] Its amides undergo highly diastereoselective alkylations, providing access to a wide range of enantiomerically enriched compounds.[9][10] The presence of the hydroxyl group is crucial for chelation control, leading to a rigid transition state that dictates the stereochemical outcome.
Experimental Data for Asymmetric Alkylation using a Pseudoephedrine Auxiliary:
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| n-Butyl iodide | 97:3 | 80 | [7] |
| Benzyl bromide | >99:1 | 90 | [7] |
| Allyl bromide | 98:2 | 99 | [9] |
Experimental Protocol: Asymmetric Alkylation using Pseudoephedrine
-
Amide Formation: Pseudoephedrine is acylated with an appropriate acyl chloride or anhydride to form the corresponding amide.[1]
-
Enolate Formation: The pseudoephedrine amide is treated with a strong base like LDA in the presence of lithium chloride at low temperature to form the Z-enolate.[7]
-
Alkylation: The electrophile is added to the enolate solution.
-
Workup and Purification: The reaction is quenched and the product is purified.
-
Auxiliary Cleavage: The auxiliary can be cleaved under various conditions, such as acidic or basic hydrolysis, to afford the corresponding carboxylic acid, or reduced to give the alcohol.[9]
(-)-8-Phenylmenthol: A Sterically Demanding Director
(-)-8-Phenylmenthol, a derivative of the natural product menthol, is a powerful chiral auxiliary that relies on its significant steric bulk to direct stereoselective reactions.[11][12] The phenyl group provides a highly effective steric shield, leading to excellent diastereoselectivities in reactions such as conjugate additions and alkylations.
Experimental Data for Asymmetric Reactions using a (-)-8-Phenylmenthol Auxiliary:
| Reaction Type | Substrate | Diastereomeric Excess (d.e.) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Michael Addition | Cinnamate | 92:8 (d.r.) | High |[11] | | Alkylation | Phenylacetate | up to 98:2 (d.r.) | 65-95 |[13] | | Diels-Alder | Acrylate | 97% | 89 |[12] |
Experimental Protocol: Asymmetric Alkylation using (-)-8-Phenylmenthol
-
Esterification: (-)-8-Phenylmenthol is esterified with the desired carboxylic acid derivative.
-
Enolate Formation: The ester is deprotonated with a suitable base. The choice of base can significantly impact the diastereoselectivity.[13]
-
Alkylation: The electrophile is introduced to the enolate.
-
Workup and Purification: Standard workup and purification procedures are followed.
-
Auxiliary Cleavage: The ester linkage is cleaved, often via saponification, to release the chiral product and recover the auxiliary.
Conclusion: A Promising yet Unproven Candidate
While direct experimental evidence for the efficacy of this compound as a chiral auxiliary is currently lacking in the peer-reviewed literature, its structural features suggest it holds promise as a novel scaffold for asymmetric synthesis. The rigid indoline backbone is a desirable feature for a chiral auxiliary, and the N-acyl linkage provides a straightforward point of attachment and cleavage.
Future research will be necessary to validate its potential and to determine its performance in comparison to the well-established auxiliaries discussed in this guide. Key parameters to investigate will include the diastereoselectivity in alkylation and other C-C bond-forming reactions, the optimal conditions for its attachment and removal, and its recyclability. The exploration of such novel auxiliaries is crucial for expanding the toolbox of synthetic chemists and for the development of more efficient and sustainable methods for the synthesis of enantiomerically pure molecules.
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Huang, Y. Z., et al. (2000). Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary. The Journal of Organic Chemistry, 65(16), 4887-4892. [Link]
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Zhang, Z., et al. (2021). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. Molecules, 26(14), 4165. [Link]
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Kuwano, R., & Kashiwahara, M. (2005). Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles. Organic Letters, 7(1), 23-25. [Link]
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Wang, D., et al. (2018). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers, 5(2), 227-231. [Link]
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Nájera, C., & Yus, M. (2006). Tandem asymmetric conjugate addition/alpha-alkylation using (S,S)-(+)-pseudoephedrine as chiral auxiliary. Organic Letters, 8(12), 2535-2538. [Link]
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Wang, Q., et al. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Advances, 14(22), 15729-15733. [Link]
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Myers Research Group, Harvard University. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]
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Nolan, S. P., et al. (2020). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Angewandte Chemie International Edition, 59(42), 18513-18517. [Link]
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Kumar, P., et al. (2022). Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles via an Unprecedented Dearomative Indole-C3-Alkylation/Aza-Friedel–Crafts Cascade Reaction. The Journal of Organic Chemistry, 87(17), 11565-11575. [Link]
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Díaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Miyaji, R., et al. (2013). Asymmetric Indoline Synthesis via Intramolecular aza-Michael Addition Mediated by Bifunctional Organocatalysts. Organic Letters, 15(14), 3658-3661. [Link]
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Coldham, I., et al. (2021). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. Chemistry – A European Journal, 27(41), 10670-10676. [Link]
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ResearchGate. (n.d.). N‐acyl‐1,3‐oxazolidines as chiral auxiliaries in the stereoselective transformation of the N‐attached side chain. [Link]
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Kim, S. G., et al. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Advances, 7(86), 54659-54666. [Link]
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Sharma, G., & Kumar, A. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(16), 4949. [Link]
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Chen, J., et al. (2018). Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with guaiazulene. Organic & Biomolecular Chemistry, 16(29), 5305-5313. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Bromopropanoyl)indoline
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. 1-(2-Bromopropanoyl)indoline, a halogenated organic compound, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a procedural framework grounded in established safety protocols for its proper disposal.
Hazard Assessment and Chemical Profile
This compound is a brominated organic compound.[1] The presence of the bromine atom categorizes it as a halogenated organic waste .[3][4][5][6] Such compounds require segregation from non-halogenated waste streams to ensure proper treatment and disposal, often involving incineration at specific temperatures to prevent the formation of toxic byproducts.[4]
The "2-bromopropanoyl" group is an acyl bromide. Acyl halides are known to be reactive, often corrosive, and lachrymatory (tear-inducing).[7] They can react violently with water and other protic solvents, releasing hydrobromic acid, which is a corrosive gas.[7] The indoline component is an aromatic amine derivative, which as a class can possess toxicological properties.[8]
Inferred Hazard Profile:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
-
Corrosivity: Expected to be corrosive to skin, eyes, and the respiratory tract due to its acyl bromide nature and potential to release hydrobromic acid.[9]
-
Reactivity: Reacts with water, alcohols, and bases.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[10]
| Parameter | Value/Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 17133-51-6 | [1][2] |
| Molecular Formula | C11H12BrNO | [1] |
| Waste Category | Halogenated Organic Waste | [3][6][11] |
| Primary Hazards | Likely Corrosive, Lachrymator, Water-Reactive, Toxic | Inferred from chemical structure |
Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory.
-
Engineering Controls : All handling of this compound, including transfer to a waste container, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7][12] Ensure that an eyewash station and safety shower are readily accessible.[7][12]
-
Hand Protection : Wear chemically resistant gloves. Given the reactive nature of acyl bromides, a robust glove such as butyl rubber or a laminate glove (e.g., Silver Shield/4H) is recommended. Always inspect gloves for tears or holes before use.[13]
-
Eye Protection : Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[13][14]
-
Skin and Body Protection : A flame-retardant lab coat should be worn.[10] Ensure shoes are closed-toed and cover the entire foot.[13][15]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a reactive, halogenated organic hazardous waste.
Proper segregation is the most critical step in chemical waste management.
-
Designate a Halogenated Waste Container : Use a dedicated, properly labeled hazardous waste container for halogenated organic liquids.[3][4][6] This container should be made of a material compatible with the waste, typically high-density polyethylene (HDPE) or glass.[5]
-
Avoid Mixing : Do not mix halogenated waste with non-halogenated waste.[3][6] Furthermore, avoid mixing this reactive acyl bromide with other incompatible waste streams, such as strong bases, oxidizers, or aqueous waste, to prevent violent reactions within the container.[5][11]
-
Work in a Fume Hood : Place the designated halogenated waste container in a chemical fume hood.[4]
-
Container Labeling : Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[3][4] Indicate the associated hazards (e.g., Corrosive, Reactive, Toxic).[4]
-
Careful Transfer : Using a clean funnel, carefully pour the waste this compound into the designated container. Avoid splashes.[15]
-
Container Headspace : Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.[5][6]
-
Securely Close : Tightly seal the container cap immediately after adding the waste to prevent the release of vapors.[3][4][6]
-
Triple Rinse : The original container of this compound must be decontaminated before it can be disposed of as non-hazardous waste. Triple rinse the container with a small amount of a suitable organic solvent (e.g., acetone or ethyl acetate).
-
Collect Rinsate : The rinsate from this procedure is also considered hazardous waste and must be added to the designated halogenated organic waste container.[11]
-
Disposal of Rinsed Container : Once decontaminated, the empty container can typically be disposed of in the laboratory glass or plastic recycling, depending on institutional policies. Deface the original label to prevent misuse.
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (in a fume hood) :
-
Alert personnel in the immediate area.
-
Use an inert absorbent material, such as sand, vermiculite, or a commercial spill kit absorbent, to contain and absorb the spill.[4][9]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[12][16]
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood :
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if the spill is large or poses an immediate fire or inhalation hazard.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[4] Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Storage and Collection
-
Satellite Accumulation Area : Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Secondary Containment : The container must be kept in a secondary containment bin that can hold the entire volume of the container in case of a leak.[4][6]
-
Arrange for Pickup : Once the container is full (up to 90%), or after a maximum accumulation time set by your institution (often 3-6 months), arrange for a waste pickup from your institution's EHS or a licensed hazardous waste disposal contractor.[4][6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Definitive Guide to Personal Protective Equipment (PPE) for Handling 1-(2-Bromopropanoyl)indoline
This document provides essential, immediate safety and logistical information for the handling of 1-(2-Bromopropanoyl)indoline (CAS No. 17133-51-6).[1] As a specialty chemical, comprehensive toxicological data may not be fully available. Therefore, this guide is built upon a foundation of risk assessment, drawing from the known hazards of its constituent functional groups: α-bromo ketones and acyl halides. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel.
Immediate Hazard Assessment: Understanding the Risk
This compound is a compound that demands significant respect due to its chemical structure. As an α-bromo ketone, it is predicted to be a potent lachrymator (an agent that irritates the eyes and causes tearing) and a skin irritant.[2][3] The acyl bromide moiety introduces risks of severe skin burns, eye damage, and respiratory irritation, as it can react with moisture to release hydrobromic acid.[4][5]
Core Hazards Overview:
| Hazard Type | Associated Functional Group | Potential Effects |
| Corrosivity | Acyl Bromide | Causes severe skin burns and eye damage.[4] |
| Irritation | α-Bromo Ketone, Acyl Bromide | Causes serious eye, skin, and respiratory irritation.[3][6] |
| Toxicity | Brominated Organic Compound | May cause damage to organs through prolonged or repeated exposure.[7] |
| Lachrymator | α-Bromo Ketone | Causes tearing and severe eye irritation upon exposure to vapors.[2] |
| Reactivity | Acyl Bromide | Reacts violently with water and moisture, releasing corrosive vapor.[8] |
Given these risks, all handling procedures must be conducted within a certified chemical fume hood to control exposure to vapors and dust.[5][6]
Mandatory PPE Protocol: A Head-to-Toe Defense
A multi-layered approach to PPE is non-negotiable. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite. The following specific PPE must be worn at all times when handling this compound.
Primary Engineering Control: The Chemical Fume Hood
All manipulations, including weighing, transferring, and reaction setup, must occur within a properly functioning chemical fume hood.[6] This is the most critical barrier to prevent inhalation of vapors, which may be irritating or toxic.[6] Ensure the sash is maintained at the lowest practical height.
Body Protection: The First Layer of Defense
A flame-resistant lab coat is required. For operations involving larger quantities or a heightened risk of splashing, a chemically resistant apron should be worn over the lab coat. This provides an additional barrier against corrosive spills.
Hand Protection: Preventing Dermal Contact
Dermal contact is a primary route of exposure.[9] A double-gloving strategy is mandated to provide robust protection.
-
Inner Glove: A thin, nitrile examination glove. This provides a baseline level of protection and makes it easier to spot a breach in the outer glove.
-
Outer Glove: A heavier-duty, chemically resistant glove. Given the reactivity of acyl halides, butyl or neoprene gloves are recommended for extended contact. Always consult a glove manufacturer's compatibility chart for specific breakthrough times.
Gloves must be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.[10]
Eye and Face Protection: Shielding from Corrosive Splashes
The corrosive and lachrymatory nature of this compound makes robust eye and face protection essential.
-
Chemical Splash Goggles: These are mandatory and must seal completely around the eyes to prevent vapor or liquid entry.[10] Standard safety glasses are insufficient as they do not provide a seal.[10]
-
Face Shield: A full-face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as when transferring liquids or working with reactions under pressure.[11][12]
An eyewash station must be immediately accessible and tested regularly.[2][6]
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of the primary engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas cartridge would be necessary for emergency response personnel.[12]
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely managing this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Spill and Decontamination Protocol
In the event of a spill, the immediate priority is personnel safety.
-
Evacuate: Alert others and evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash.
-
Assess: Do not re-enter the area without appropriate respiratory protection.
-
Decontaminate: For small spills inside a fume hood, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Do not use combustible materials. For larger spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Clean: Following absorption, the area should be decontaminated. A solution of sodium bicarbonate can be used to neutralize residual acidic components, followed by a thorough wash with soap and water.[13] All materials used for cleanup must be treated as hazardous waste.[13]
Waste Disposal
All waste containing this compound, including contaminated gloves, absorbent materials, and reaction residues, must be disposed of as halogenated organic waste .[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[2][7]
Emergency Procedures
Immediate and correct first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of soap and water for at least 15 minutes.[13] Seek immediate medical attention if irritation persists or if the contact was extensive.[2]
-
Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
By adhering to these stringent protocols, you build a self-validating system of safety that protects you and your colleagues. Your expertise is defined not just by your scientific results, but by the safety and precision with which you achieve them.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
